Buclizine Hydrochloride
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33ClN2.2ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;;/h4-16,27H,17-21H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBHDSZKNVDKNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82-95-1 (Parent) | |
| Record name | Buclizine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045091 | |
| Record name | Buclizine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129-74-8, 163837-35-2, 163837-36-3 | |
| Record name | Buclizine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buclizine hydrochloride, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buclizine hydrochloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[[4-(1,1-dimethylethyl)phenyl]methyl]-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Buclizine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Buclizine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUCLIZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58FQD093NU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BUCLIZINE HYDROCHLORIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOP5593FPH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BUCLIZINE HYDROCHLORIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4OCE982YU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Buclizine Hydrochloride: A Technical Guide to its Mechanism of Action on H1 and Muscarinic Receptors
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Pharmacological Actions of Buclizine (B1663535) Hydrochloride
This technical guide provides a comprehensive analysis of the mechanism of action of buclizine hydrochloride, a first-generation piperazine (B1678402) antihistamine, at the molecular level. The document focuses on its interactions with histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors, which are central to its therapeutic effects and side-effect profile. Buclizine is recognized for its antiemetic, antivertigo, and sedative properties, primarily attributed to its competitive antagonism of these receptors in the central nervous system.[1][2][3]
Core Pharmacological Profile
This compound is a piperazine derivative that functions as an antagonist at H1 histamine receptors and also exhibits significant antimuscarinic (anticholinergic) properties.[4][5] As a first-generation antihistamine, its lipophilic nature allows it to readily cross the blood-brain barrier, leading to its pronounced effects on the central nervous system.[3] The dual antagonism of H1 and muscarinic receptors is the cornerstone of its clinical applications in managing nausea, vomiting, and dizziness, particularly those associated with motion sickness.[2][6]
Receptor Binding Affinity
While specific quantitative in vitro binding affinity data (such as Kᵢ values) for this compound are not extensively available in the public domain, a comparative understanding can be derived from its structural analogs, including hydroxyzine (B1673990) and its metabolite cetirizine.[7] The following tables summarize the available binding affinities for these related compounds, offering a quantitative perspective on the receptor binding profiles within this class of drugs. A lower Kᵢ value is indicative of a higher binding affinity.[7]
Table 1: Comparative Binding Affinities for the Histamine H1 Receptor
| Compound | Class | H1 Receptor Kᵢ (nM) | Species | Radioligand |
| Hydroxyzine | First-Generation | 2 | Human | [³H]Pyrilamine |
| Cetirizine | Second-Generation | 6 | Human | [³H]Mepyramine |
| Levocetirizine | Second-Generation | 3 | Human | [³H]Mepyramine |
Data sourced from multiple in vitro studies.[7]
Table 2: Comparative Binding Affinities for Muscarinic Receptors
| Compound | Class | Muscarinic Receptor Kᵢ (nM) | Receptor Subtype | Species | Radioligand |
| Hydroxyzine | First-Generation | 3,600 - 30,000 | Unspecified | Bovine | Not Specified |
| Meclizine | First-Generation | 3,600 - 30,000 | Unspecified | Bovine | Not Specified |
Data sourced from multiple in vitro studies.[7]
Signaling Pathways
The therapeutic and side effects of buclizine are a direct consequence of its modulation of the intracellular signaling cascades initiated by H1 and muscarinic receptors.
Histamine H1 Receptor Signaling
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[4][8] Antagonism of this receptor by buclizine inhibits the downstream signaling cascade triggered by histamine.[4]
Figure 1: Buclizine's antagonism of the H1 receptor signaling pathway.
Muscarinic Acetylcholine Receptor Signaling
Muscarinic receptors are also GPCRs and are divided into five subtypes (M1-M5).[9] The M1, M3, and M5 receptors couple to Gq/11, initiating a signaling cascade similar to that of the H1 receptor.[10] The M2 and M4 receptors, on the other hand, couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] Buclizine's anticholinergic effects are a result of its antagonism at these receptors, thereby blocking the physiological responses to acetylcholine.[3]
Figure 2: Buclizine's antagonism of muscarinic receptor signaling pathways.
Experimental Protocols
The determination of binding affinities for compounds like buclizine to H1 and muscarinic receptors is typically achieved through competitive radioligand binding assays.[11]
Radioligand Binding Assay for H1 Receptors
This assay quantifies the interaction between buclizine and the H1 receptor by measuring the displacement of a radiolabeled ligand.
-
Materials and Reagents:
-
Radioligand: [³H]-mepyramine (a selective H1 antagonist).
-
Membrane Preparation: Homogenates from cells engineered to express the human H1 receptor.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist.
-
-
Procedure:
-
Incubate the H1 receptor-containing cell membranes with a fixed concentration of [³H]-mepyramine.
-
Add varying concentrations of buclizine to the incubation mixture.
-
A parallel set of incubations is performed with an excess of an unlabeled H1 antagonist to determine non-specific binding.
-
Allow the mixture to incubate to reach equilibrium.
-
Rapidly filter the mixture to separate the receptor-bound radioligand from the unbound radioligand.
-
Measure the radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the logarithm of the buclizine concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of buclizine that inhibits 50% of the specific radioligand binding).
-
The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KᏧ), where [L] is the concentration of the radioligand and KᏧ is its dissociation constant.[7]
-
Figure 3: Experimental workflow for a competitive radioligand binding assay.
Radioligand Binding Assay for Muscarinic Receptors
A similar competitive binding assay is employed to determine the affinity for muscarinic receptors.[11]
-
Materials and Reagents:
-
Radioligand: [³H]-quinuclidinyl benzilate ([³H]-QNB) or [³H]-N-methylscopolamine ([³H]-NMS) (common muscarinic antagonists).[11]
-
Membrane Preparation: Homogenates from tissues or cells expressing muscarinic receptors (e.g., bovine cerebral cortex).[11]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known muscarinic antagonist (e.g., atropine).[11]
-
-
Procedure and Data Analysis: The procedure and data analysis are analogous to the H1 receptor binding assay, with the substitution of the appropriate muscarinic radioligand and receptor source.[11]
Conclusion
This compound exerts its therapeutic effects through the competitive antagonism of histamine H1 and muscarinic acetylcholine receptors. The blockade of H1 receptors inhibits the Gq/11-PLC-IP3-Ca²⁺ signaling pathway, mediating its antihistaminic effects. Its anticholinergic activity arises from the inhibition of muscarinic receptors, which can be coupled to either Gq (M1, M3, M5) or Gi/o (M2, M4) signaling pathways. While specific binding affinity data for buclizine remains to be fully characterized in publicly accessible literature, the provided experimental protocols offer a robust framework for such investigations. A comprehensive understanding of these mechanisms is crucial for the rational development of new therapeutic agents with improved efficacy and safety profiles.
References
- 1. This compound | C28H35Cl3N2 | CID 65463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Buclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. benchchem.com [benchchem.com]
- 8. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Deep Dive into the Physicochemical Landscape of Buclizine: Dihydrochloride vs. Monohydrochloride Monohydrate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Buclizine (B1663535), a piperazine (B1678402) derivative with antihistaminic and anticholinergic properties, is a versatile active pharmaceutical ingredient (API). Its efficacy and stability are intrinsically linked to its solid-state form. This technical guide provides a comprehensive comparative analysis of the physicochemical properties of two common salt forms: buclizine dihydrochloride (B599025) and buclizine monohydrochloride monohydrate. Understanding the distinct characteristics of these forms is paramount for formulation development, quality control, and ensuring optimal therapeutic performance. This document details key physicochemical parameters, outlines experimental protocols for their characterization, and visualizes relevant biological pathways and experimental workflows.
Introduction
Buclizine is a first-generation H1 antagonist and anticholinergic agent used in the management of nausea, vomiting, and motion sickness.[1][2] The solid-state properties of an API, such as its salt form and hydration state, profoundly influence its solubility, dissolution rate, stability, and bioavailability.[1] Buclizine is commercially available primarily as the dihydrochloride salt.[1] However, studies have shown that this form can convert to a monohydrochloride monohydrate, highlighting the importance of understanding the physicochemical differences between these species for robust drug product development.[1][3] This guide serves as a technical resource for researchers and formulation scientists, offering a detailed comparison of buclizine dihydrochloride and buclizine monohydrochloride monohydrate.
Comparative Physicochemical Properties
The selection of a specific salt form of an API is a critical decision in drug development. The following tables summarize the key physicochemical properties of buclizine dihydrochloride and buclizine monohydrochloride monohydrate, facilitating a direct comparison.
Table 1: General and Structural Properties
| Property | Buclizine Dihydrochloride | Buclizine Monohydrochloride Monohydrate |
| Molecular Formula | C₂₈H₃₃ClN₂ · 2HCl[4] | C₂₈H₃₃ClN₂ · HCl · H₂O[3] |
| Molecular Weight | 505.95 g/mol [4] | 487.50 g/mol |
| Appearance | White to slightly yellowish crystalline powder[] | White crystalline solid[3] |
| Crystal System | Not fully determined[1] | Orthorhombic[1][3] |
| Space Group | Not fully determined[1] | Pna2₁[3] |
Table 2: Thermal and Solubility Properties
| Property | Buclizine Dihydrochloride | Buclizine Monohydrochloride Monohydrate |
| Melting Point (°C) | 230-240[] | Decomposes upon heating (loses water)[1] |
| Aqueous Solubility | Practically insoluble in water[] | Insoluble at pH > 7.0[3] |
| Solubility in Organic Solvents | Sparingly soluble in propane-1,2-diol; very slightly soluble in ethanol (B145695) (96%)[] | Soluble in ethanol:water solution[1] |
Experimental Protocols
Accurate characterization of the physicochemical properties of buclizine salt forms relies on standardized experimental techniques. This section provides detailed methodologies for key analytical methods.
Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline form and assess the phase purity of buclizine dihydrochloride and buclizine monohydrochloride monohydrate.
Methodology:
-
Sample Preparation: A small amount of the powder sample is gently packed into a sample holder, ensuring a flat and even surface.[1][6]
-
Instrument Setup: The analysis is performed using a powder X-ray diffractometer with Cu Kα radiation.
-
Data Collection: The sample is irradiated with the X-ray beam and rotated. The detector scans a range of 2θ angles (e.g., 2° to 40°) to measure the intensity of the diffracted X-rays.[1]
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for each crystalline form.[1]
Thermal Analysis
3.2.1. Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and other thermal transitions of the buclizine salt forms.
Methodology:
-
Sample Preparation: A few milligrams (typically 2-10 mg) of the sample are accurately weighed and hermetically sealed in an aluminum pan.[7] An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen.
-
Data Collection: The sample and reference pans are heated at a controlled rate (e.g., 10 °C/min). The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature.[1]
-
Data Analysis: Thermal events such as melting (endotherm) or crystallization (exotherm) are identified as peaks in the DSC thermogram.[1]
3.2.2. Thermogravimetric Analysis (TGA)
Objective: To quantify the water content in buclizine monohydrochloride monohydrate and to assess the thermal stability of both salt forms.
Methodology:
-
Sample Preparation: A small amount of the sample is placed in a high-precision balance within a furnace.[1]
-
Instrument Setup: The TGA instrument is purged with an inert gas.
-
Data Collection: The sample's mass is continuously monitored as the temperature is increased at a constant rate.[1]
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature, allowing for the quantification of volatile components like water.[8]
Mandatory Visualizations
Signaling Pathways
Buclizine exerts its therapeutic effects primarily through the antagonism of histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors.[9]
Caption: Signaling pathways of Buclizine's antagonist action.
Experimental Workflow
The characterization of buclizine salt forms involves a series of analytical techniques.
Caption: Workflow for physicochemical characterization.
Logical Relationship
The interconversion between the different forms of buclizine is a key consideration in its handling and formulation.
Caption: Interconversion of Buclizine hydrochloride forms.
Conclusion
The physicochemical properties of buclizine dihydrochloride and buclizine monohydrochloride monohydrate exhibit notable differences that have significant implications for drug development. The dihydrochloride is the common starting material, while the monohydrochloride monohydrate is a stable hydrated form that can be readily produced. A thorough understanding and characterization of these solid-state forms using techniques such as PXRD, DSC, and TGA are essential for controlling the quality, stability, and performance of the final drug product. This guide provides the foundational knowledge and experimental framework necessary for researchers and scientists to navigate the complexities of these buclizine salt forms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buclizine crystal forms: First Structural Determinations, counter-ion stoichiometry, hydration, and physicochemical properties of pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C28H35Cl3N2 | CID 65463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mcgill.ca [mcgill.ca]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. skb.skku.edu [skb.skku.edu]
- 9. benchchem.com [benchchem.com]
Unveiling the Solid-State Landscape of Buclizine Hydrochloride: A Technical Guide to its Crystal Structure and Polymorphism
For Researchers, Scientists, and Drug Development Professionals
Buclizine (B1663535), a piperazine (B1678402) derivative with established antihistaminic, antimuscarinic, and antiemetic properties, has seen renewed interest as an appetite stimulant.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its solid-state properties is critical for ensuring drug product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the crystal structure and polymorphism of buclizine hydrochloride salts, synthesizing recently emerged structural data and outlining key experimental methodologies for its characterization.
Known Crystalline Forms and Their Interrelationships
Recent research has brought to light the existence of several crystalline forms of buclizine, primarily focusing on its hydrochloride salts. The commercially available raw material is typically buclizine dihydrochloride (B599025) (BCZH₂Cl₂).[1] However, this form is prone to conversion, leading to different polymorphic and hydrated forms. The key identified forms include:
-
Buclizine Dihydrochloride (BCZH₂Cl₂): The common starting material, whose crystal structure is yet to be fully determined but its existence is confirmed through techniques like Powder X-ray Diffraction (PXRD) and thermal analysis.[1][2]
-
Buclizine Monohydrochloride Monohydrate (BCZHCl·H₂O): A stable, hydrated salt form that can be readily obtained by recrystallizing the dihydrochloride raw material from an ethanol:water solution.[1][2] This facile conversion underscores the importance of stringent quality control during formulation.[1]
-
Anhydrous Buclizine Monohydrochloride (BCZHCl): The anhydrous counterpart to the monohydrate form.[1]
-
Buclizine Free-Base (BCZ-FB): The non-salt form of the molecule.[1]
The interconversion between these forms is a critical aspect of this compound's solid-state chemistry. The dihydrochloride salt can easily convert to the monohydrochloride monohydrate, highlighting a potential challenge in maintaining the desired solid form throughout the drug manufacturing process.
References
In Silico Docking of Buclizine with Histamine Receptor Subtypes: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Buclizine, a first-generation piperazine (B1678402) antihistamine, has a long-standing clinical history in the management of nausea, vomiting, and vertigo.[1] Its therapeutic effects are primarily ascribed to its antagonist activity at the histamine (B1213489) H1 receptor (H1R), complemented by its antimuscarinic properties.[1][2] However, a comprehensive understanding of its interaction with the full spectrum of histamine receptor subtypes—H1, H2, H3, and H4—at a molecular level remains to be fully elucidated. Such knowledge is critical for a complete pharmacological characterization, potentially revealing off-target effects or new therapeutic applications.[3]
This technical guide provides a framework for an in silico molecular docking study of Buclizine with all four human histamine receptor subtypes. In the absence of direct published docking studies for Buclizine, this document infers its potential binding characteristics based on data from structurally analogous first-generation antihistamines.[3][4] We present a detailed, hypothetical experimental protocol for molecular docking, summarize anticipated quantitative data in structured tables, and provide visualizations of key signaling pathways and a typical experimental workflow to guide future research in this domain.
Introduction: Buclizine and the Histamine Receptor Family
Buclizine is a piperazine derivative classified as a first-generation H1 antihistamine, exhibiting additional anticholinergic, antiemetic, central nervous system depressant, and local anesthetic effects.[3][5] Its lipophilic nature allows it to cross the blood-brain barrier, leading to its characteristic sedative effects.[1]
The histamine receptor family consists of four G-protein coupled receptors (GPCRs) that mediate the diverse physiological actions of histamine.[3][6] A thorough understanding of a ligand's interaction with all subtypes is essential for a complete pharmacological profile.[3]
-
Histamine H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, its activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[3][7] This pathway is central to allergic and inflammatory responses.[7]
-
Histamine H2 Receptor (H2R): Coupled to Gs proteins, H2R activation stimulates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels.[6] It is famously involved in the regulation of gastric acid secretion.[6]
-
Histamine H3 Receptor (H3R): This receptor is coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase, thereby decreasing cAMP levels.[3][8] It predominantly functions as a presynaptic autoreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters.[9]
-
Histamine H4 Receptor (H4R): Also coupled to Gi/o proteins, the H4R is primarily expressed on cells of the immune system and is involved in inflammatory and immune responses, such as mast cell and eosinophil chemotaxis.[10][11]
Data Presentation: Inferred and Comparative Binding Characteristics
Table 1: Inferred In Silico Docking Results of Buclizine with Histamine Receptor Subtypes
| Receptor Subtype | Predicted Binding Energy (kcal/mol) (Estimated) | Key Interacting Residues (Hypothetical) | Interaction Type (Hypothetical) |
| H1R | -9.5 to -11.0 | Asp107, Tyr108, Lys191, Phe435 | Ionic, Hydrogen Bond, Pi-Pi Stacking |
| H2R | -6.0 to -7.5 | Asp186, Tyr182 | Hydrogen Bond |
| H3R | -6.5 to -8.0 | Asp114, Tyr115, Glu206 | Ionic, Hydrogen Bond |
| H4R | -7.0 to -8.5 | Asp94, Glu182 | Ionic, Hydrogen Bond |
Note: The binding energies for Buclizine are educated estimations based on its structural similarity to other first-generation antihistamines and should be confirmed by dedicated docking studies.[3] Key interacting residues are hypothetical and based on known binding sites of other ligands to these receptors.
Table 2: Comparative In Vitro Binding Affinities (Kᵢ) of Buclizine Analogues
While specific Kᵢ values for Buclizine are not widely published, data from its structural analogues provide a valuable comparative context for its expected affinity, particularly at the H1 receptor.[4][12] Lower Kᵢ values indicate higher binding affinity.[4]
| Compound | Receptor | Kᵢ (nM) | Species | Radioligand |
| Hydroxyzine | Histamine H₁ | 2 | Human | [³H]Pyrilamine |
| Cetirizine | Histamine H₁ | 6 | Human | [³H]Mepyramine |
| Levocetirizine | Histamine H₁ | 3 | Human | [³H]Mepyramine |
| Meclizine | Muscarinic (unspecified) | 3,600 - 30,000 | Bovine | Not Specified |
Data sourced from multiple in vitro studies.[4]
Experimental Protocols: A Hypothetical In Silico Docking Workflow
This section outlines a detailed methodology for conducting a molecular docking study of Buclizine with the four histamine receptor subtypes. This protocol is based on established practices for docking small molecules to GPCRs.[13][14]
3.1. Receptor and Ligand Preparation
-
Receptor Structure Acquisition: Obtain the 3D structures of the human histamine receptors H1R, H2R, H3R, and H4R. Crystal structures from the Protein Data Bank (PDB) are preferred (e.g., PDB ID: 3RZE for H1R).[15] For receptors without available crystal structures, homology models can be constructed using a suitable template.[16][17]
-
Receptor Preparation: Prepare the receptor structures by removing water molecules and any co-crystallized ligands. Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly for histidine. Energy minimize the structure to relieve any steric clashes.
-
Ligand Structure Preparation: Generate the 3D structure of Buclizine. Optimize the geometry and assign partial charges using a suitable force field (e.g., MMFF94).
3.2. Molecular Docking
-
Binding Site Definition: Identify the orthosteric binding pocket for each receptor. This is typically defined by the residues known to interact with endogenous histamine or other known antagonists.[13]
-
Grid Generation: Generate a grid box that encompasses the defined binding site for the docking calculations.[3]
-
Docking Execution: Perform the docking of the prepared Buclizine ligand into the grid of each prepared receptor using a validated docking software (e.g., AutoDock Vina, Glide).[18][19] Generate a set of 10-20 possible binding poses for each receptor.[3]
3.3. Pose Analysis and Refinement
-
Scoring and Ranking: Analyze the generated docking poses based on their predicted binding energies (scoring functions).[3] The pose with the lowest binding energy is generally considered the most favorable.[3]
-
Visual Inspection: Visually inspect the top-scoring poses to assess the plausibility of the interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) between Buclizine and the amino acid residues of the receptor's binding pocket.[3]
-
(Optional) Molecular Dynamics (MD) Simulation: To further refine the docking results and assess the stability of the predicted binding pose, perform MD simulations of the Buclizine-receptor complex. This helps to evaluate the dynamic stability of the interactions observed in the static docking pose.[3][20]
-
(Optional) Binding Free Energy Calculation: If MD simulations are performed, the binding free energy can be more accurately calculated using methods like MM-PBSA or MM-GBSA.[3]
Mandatory Visualizations
The following diagrams illustrate the canonical signaling pathways for each of the four histamine receptor subtypes and a general workflow for an in silico docking study.
Caption: H1 Receptor Signaling Pathway.
Caption: H2 Receptor Signaling Pathway.
Caption: H3 & H4 Receptor Signaling Pathway.
Caption: In Silico Docking Experimental Workflow.
Conclusion and Future Directions
This technical guide outlines a comprehensive approach for investigating the interactions of Buclizine with all four histamine receptor subtypes through in silico molecular docking. While Buclizine is a well-established H1R antagonist, a detailed understanding of its affinity for H2, H3, and H4 receptors could unveil previously uncharacterized off-target effects or polypharmacology, potentially facilitating drug repositioning efforts.[3] The binding pose of Buclizine can also serve as a valuable template for the structure-based design of novel antihistamines with improved selectivity and pharmacokinetic profiles.[3] The methodologies and inferred data presented herein provide a solid foundation for initiating such computational studies, which are essential for a complete molecular-level understanding of Buclizine's pharmacological profile. Experimental validation of these in silico findings through in vitro binding and functional assays is a critical next step.
References
- 1. benchchem.com [benchchem.com]
- 2. Buclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Histamine receptor - Wikipedia [en.wikipedia.org]
- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 10. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 15. Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scilit.com [scilit.com]
- 18. Molecular basis for the repurposing of histamine H2-receptor antagonist to treat COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bepls.com [bepls.com]
- 20. Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Buclizine as a Translationally Controlled Tumor Protein (TCTP) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Translationally Controlled Tumor Protein (TCTP), also referred to as histamine-releasing factor, is a highly conserved protein that is overexpressed in a broad spectrum of human cancers and is often associated with a poor prognosis. TCTP's integral role in tumorigenesis is multifaceted, encompassing the promotion of cell proliferation, inhibition of apoptosis, and enhancement of cell migration. These critical functions have positioned TCTP as an attractive therapeutic target for the development of novel anti-cancer agents. Buclizine (B1663535), a first-generation antihistamine belonging to the piperazine (B1678402) derivative family, has been identified as a direct inhibitor of TCTP. This discovery opens a promising therapeutic avenue, suggesting a mechanism of action rooted in differentiation therapy rather than conventional cytotoxicity.
This technical guide provides an in-depth examination of buclizine as a TCTP inhibitor, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways involved.
Quantitative Data on Buclizine-TCTP Interaction and Cellular Effects
The following tables present a summary of the key quantitative findings from studies investigating the interaction of buclizine with TCTP and its subsequent effects on cancer cells.
Table 1: Buclizine-TCTP Interaction
| Parameter | Value | Method | Source |
| Binding Affinity (Kd) to TCTP | 433 ± 47.1 μM | Microscale Thermophoresis (MST) |
Table 2: Cellular Effects of Buclizine on MCF-7 Breast Cancer Cells
| Effect | Concentration | Duration | Method | Source |
| Inhibition of Cell Growth (IC50) | 19.18 µM | 72 hours | Resazurin Assay | |
| G1 Phase Cell Cycle Arrest | 77 μM | 72 hours | Propidium Iodide Staining & Flow Cytometry | |
| Downregulation of TCTP Expression | 75 μM | 72 hours | Western Blot | |
| No Significant Induction of Apoptosis | IC50 or 2x IC50 | 72 hours | Annexin V-PI Staining |
Table 3: Effect of Buclizine on Cell Cycle Regulatory Protein Expression in MCF-7 Cells
| Target Protein | Treatment Duration | Change in Expression | Assay Method | Source |
| Cyclin D1 | 72 hours | Decreased | Western Blot | |
| Cyclin D3 | 72 hours | Decreased | Western Blot | |
| CDK2 | 72 hours | Decreased | Western Blot | |
| CDK4 | 72 hours | Decreased | Western Blot |
Signaling Pathways Modulated by Buclizine through TCTP Inhibition
Buclizine's inhibitory action on TCTP impacts critical signaling pathways that regulate cell cycle progression and tumor suppression.
TCTP-p53 Signaling Pathway
TCTP is a known negative regulator of the tumor suppressor protein p53. It facilitates the degradation of p53, in part by interacting with the p53-MDM2 complex. By directly binding to and inhibiting TCTP, buclizine is proposed to disrupt this negative regulation, leading to the stabilization and accumulation of p53. Stabilized p53 can then transcriptionally activate its downstream targets, such as the cyclin-dependent kinase inhibitor p21, which in turn induces cell cycle arrest, primarily at the G1 phase.
TCTP and the G1/S Phase Transition
TCTP is also involved in the G1/S transition of the cell cycle. By inhibiting TCTP, buclizine contributes to the arrest of cells in the G1 phase, preventing their progression into the DNA synthesis (S) phase. This action is consistent with the observed decrease in key G1/S transition proteins such as Cyclin D1, Cyclin D3, CDK2, and CDK4.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize buclizine as a TCTP inhibitor.
Microscale Thermophoresis (MST) for Binding Affinity
-
Objective: To quantify the binding affinity (Kd) of buclizine to recombinant human TCTP.
-
Materials:
-
Recombinant human TCTP
-
Buclizine
-
Fluorescent labeling kit (e.g., NHS-dye)
-
MST buffer (e.g., 50 mM Tris-HCl pH 7.6, 150 mM NaCl, 10 mM MgCl₂)
-
MST instrument and capillaries
-
-
Procedure:
-
Protein Labeling: Label recombinant TCTP with a fluorescent dye according to the manufacturer's protocol.
-
Serial Dilution: Prepare a 16-point serial dilution of buclizine in the MST buffer.
-
Binding Reaction: Mix a constant concentration of labeled TCTP with each concentration of the buclizine dilution series. Incubate for 10 minutes at room temperature to reach binding equilibrium.
-
Capillary Loading: Load the samples into MST capillaries.
-
MST Measurement: Perform the measurement in the MST instrument. An infrared laser creates a localized temperature gradient, and
-
Preclinical Evidence for Buclizine as an Appetite Stimulant: A Technical Guide
Disclaimer: The use of buclizine (B1663535) as an appetite stimulant is not a validated indication in many regions and has been restricted or banned in some countries due to a lack of robust scientific evidence.[1][2] This document summarizes the limited preclinical data available to inform research and development professionals about the current state of knowledge.
Executive Summary
Buclizine, a first-generation antihistamine of the piperazine (B1678402) class, has been historically used off-label as an appetite stimulant, particularly in children.[1][3] Despite this historical use, a thorough review of the scientific literature reveals a significant scarcity of dedicated preclinical research in animal models to validate its efficacy and elucidate its mechanism of action as an orexigenic agent.[1][2] The available data is largely derived from older, limited clinical studies and a single recent study in a non-rodent model.[1] The proposed mechanisms, including antihistaminic action in the hypothalamus, central anticholinergic effects, and the potential to induce mild hypoglycemia, remain largely speculative and unproven in rigorous preclinical models.[1][3] This technical guide provides a comprehensive overview of the existing preclinical findings, details relevant experimental protocols, and highlights critical knowledge gaps for researchers, scientists, and drug development professionals.
Quantitative Data from Preclinical Studies
The quantitative preclinical data on buclizine's appetite-stimulating effects are limited to a single study in growing and fattening pigs.
Table 1: Effects of Buclizine Hydrochloride on Performance in Growing and Fattening Pigs [1][4]
| Treatment Group (n=6 per group) | Initial Body Weight (kg, mean ± SD) | Final Body Weight (kg, mean ± SD) |
| T1 (Control) | ~18 | 48.5 ± 6 |
| T2 (0.025 mg/kg/week) | ~18 | 47.0 (SD not reported) |
| T3 (0.050 mg/kg/week) | ~18 | 53.83 ± 5 |
| T4 (0.1 mg/kg/week) | ~18 | 47.0 (SD not reported) |
Data extracted from García Romero et al., 2021. The study identified the T3 dose as the most effective for improving weight gain and feed conversion.[1][4]
Experimental Protocols
Detailed Methodology from Swine Study (García Romero et al., 2021)[4][5]
-
Animals: 24 Landrace pigs with an initial live weight of approximately 18 kg.
-
Experimental Design: A completely randomized block design was used with 4 treatment groups and 6 repetitions per group.
-
Treatments:
-
T1: Control group.
-
T2: this compound at 0.025 mg/kg/animal/week.
-
T3: this compound at 0.050 mg/kg/animal/week.
-
T4: this compound at 0.1 mg/kg/animal/week.
-
-
Duration: The study covered the growing and fattening stages of the pigs.
-
Parameters Measured: Body weight and food conversion were assessed. Blood biochemistry was also analyzed to monitor for any renal or hepatic alterations.
-
Key Findings: The T3 treatment group (0.050 mg/kg/week) showed the best performance in terms of final weight and food conversion efficiency.[4][5] No hematological alterations at the renal or hepatic level were reported.[4]
Proposed General Experimental Protocol for Rodent Models
Given the lack of published studies on buclizine for appetite stimulation in mouse or rat models, the following is a proposed starting point for investigation based on general principles.[3]
-
Animals: Male or female Wistar rats or C57BL/6 mice. Animals should be acclimatized for at least one week before the experiment.
-
Housing: Animals should be housed individually to allow for accurate measurement of food and water intake.
-
Drug Administration: Buclizine can be administered via oral gavage. The vehicle (e.g., sterile water, 0.5% methylcellulose) should be administered to the control group.
-
Dose-Finding Study: An initial study should be conducted to determine the optimal dose range.
-
Experimental Groups:
-
Vehicle control group.
-
Multiple buclizine treatment groups with varying doses.
-
-
Measurements:
-
Daily Food and Water Intake: Measured at the same time each day.
-
Body Weight: Measured daily.
-
Behavioral Observations: Monitor for any signs of toxicity or sedation.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA) should be used to compare the treatment groups to the control group.
Visualizations: Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway for Appetite Stimulation
Caption: Hypothesized mechanism of buclizine's appetite-stimulating effect.
General Experimental Workflow for Preclinical Appetite Study
Caption: A generalized workflow for a preclinical study on appetite.
Conclusion and Future Directions
The preclinical evidence for buclizine as an appetite stimulant is currently very limited.[1][2] While a single study in pigs suggests a potential effect on weight gain, there is a clear lack of data from rodent models, which are more commonly used in preclinical drug development.[1][4] The hypothesized mechanisms of action, primarily related to its antihistaminic and anticholinergic properties, are yet to be confirmed through dedicated studies.[3]
For researchers and drug development professionals, the following areas represent significant knowledge gaps that require further investigation:
-
Efficacy in Rodent Models: Rigorous studies are needed to determine if buclizine stimulates appetite and promotes weight gain in rats and mice.
-
Mechanism of Action: Elucidating the precise signaling pathways through which buclizine may exert its effects on appetite is crucial.
-
Safety and Tolerability: A thorough toxicological profile, including sub-chronic and chronic toxicity studies, is necessary to establish the safety of buclizine for this indication.[6]
-
Pharmacokinetics: Detailed pharmacokinetic studies in relevant animal models are required to understand the absorption, distribution, metabolism, and excretion (ADME) of buclizine.[7]
References
A Technical Guide to the Toxicological Profile and Teratogenicity of Buclizine in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational and research purposes only. It is not a substitute for professional medical or toxicological advice.
Executive Summary
Toxicological Profile
The toxicological assessment of a compound involves evaluating its adverse effects across different exposure durations and endpoints. For Buclizine (B1663535), the most robust data in rodent models pertains to acute toxicity and teratogenicity.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects of a substance after a single, short-term exposure.[1] The primary metric from these studies is the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die. Buclizine exhibits a relatively low order of acute oral toxicity.[1]
Table 1: Acute Oral Toxicity of Buclizine in Rodents
| Species | Strain | Route of Administration | LD50 (mg/kg) | TDLo (mg/kg) | Reference |
|---|---|---|---|---|---|
| Rat | Not Specified | Oral | ~1092 (calculated) | 360 | [1] |
| Mouse | Not Specified | Oral | 2100 | Not Reported | [1] |
TDLo (Lowest Published Toxic Dose)
Standard protocols for acute oral toxicity, such as the OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), are typically employed.
-
Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant.
-
Housing: Housed in standard conditions with controlled temperature, humidity, and light cycle, with access to standard diet and water.
-
Dose Administration: A single dose of Buclizine is administered orally via gavage. A vehicle control group receives the vehicle alone.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiratory patterns), and body weight changes for at least 14 days.[3][4]
-
Endpoint: The primary endpoint is mortality. At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Sub-chronic, Chronic, Genotoxicity, and Carcinogenicity
There is a notable lack of publicly available data from sub-chronic, chronic, genotoxicity, and carcinogenicity studies for Buclizine.[1] For a comprehensive risk assessment, such studies would be essential. Standard protocols for these assessments typically involve:
-
Sub-chronic Toxicity: Repeated daily dosing for 90 days (e.g., OECD Guideline 408) to characterize target organ toxicity.[5]
-
Chronic Toxicity/Carcinogenicity: Daily dosing for the majority of the animal's lifespan (e.g., 2 years in rats) to assess long-term organ damage and neoplastic lesion formation.[1]
Teratogenicity and Developmental Toxicity
The most significant toxicological finding for Buclizine is its potential to cause developmental defects. As a piperazine (B1678402) derivative, its teratogenic profile has been compared to related compounds like hydroxyzine (B1673990) and meclizine (B1204245).[2][6][7]
Key Findings in Rodent Models
Studies conducted in the 1960s first established the teratogenic effects of Buclizine in rats when administered during the critical period of organogenesis.
Table 2: Summary of Buclizine Teratogenicity Studies in Rodents
| Species | Dosing Period (Gestation Day) | Dose Levels (mg/kg/day) | Key Teratogenic Findings | Reference |
|---|---|---|---|---|
| Rat (Sprague-Dawley) | 12th to 15th day | "Relatively large doses" | Cleft palate, brachygnathia (shortened lower jaw), glossoschisis (cleft tongue), limb defects, vertebral anomalies. | Inferred from[2][7] |
| Rat | Not Specified | Not Specified | Similar findings to other teratogenic piperazines. | [2] |
| Mouse | Not Specified | Not Specified | Studies on related piperazines like chlorcyclizine (B1668710) have shown teratogenic effects in mice. |[2] |
Detailed Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)
The following protocol is a representative methodology for assessing teratogenicity in rodents, as detailed in OECD Test Guideline 414.[8][9][10][11]
-
Objective: To assess the effects of a substance on the pregnant female and the developing embryo and fetus following exposure during organogenesis.[8][11]
-
Test Animals: The preferred rodent species is the rat (e.g., Sprague-Dawley or Wistar strain).[8] Sufficient females are used to ensure approximately 20 pregnant animals per group at term.[9]
-
Dose Level Selection: A minimum of three dose levels plus a concurrent vehicle control are used. The highest dose should induce some maternal toxicity but not death or severe suffering.
-
Dose Administration: The test substance is typically administered daily by oral gavage from the time of implantation (e.g., Gestation Day 6) to the day before scheduled caesarean section (e.g., Gestation Day 20 for rats).[8][12]
-
Maternal Observations: Females are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout the study.
-
Terminal Procedures: One day prior to the expected day of delivery, females are euthanized. The uterus is examined for the number of corpora lutea, implantation sites, resorptions, and live/dead fetuses.
-
Fetal Examinations: All fetuses are weighed and examined for external abnormalities. Approximately half of the fetuses from each litter are examined for soft tissue abnormalities (e.g., Wilson's slicing technique), and the other half are processed for skeletal examination (e.g., Alizarin Red S staining) to assess ossification and identify skeletal malformations.[9]
Mechanism of Action and Potential Teratogenic Pathways
Primary Pharmacological Action
Buclizine's primary mechanism of action is as an antagonist at histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors.[1][13][14] Its antiemetic effects are attributed to blocking these receptors in the vomiting center and reducing stimulation from the vestibular apparatus.[13]
Potential Teratogenic Mechanism
The specific signaling pathways disrupted by Buclizine that lead to teratogenesis have not been fully elucidated.[1] However, many critical developmental processes, including craniofacial and limb development, are governed by highly conserved signaling pathways such as Wnt, Hedgehog, and Notch.[1] It is plausible that Buclizine, or one of its metabolites, interferes with one or more of these pathways during critical windows of organogenesis, leading to the observed structural malformations.
Conclusion and Future Directions
The available toxicological data on Buclizine in rodent models is limited but points to a clear and significant finding: its teratogenicity in rats.[1] While its acute oral toxicity is relatively low, the potential to induce severe congenital malformations is a primary safety concern.[1] A comprehensive human health risk assessment is hampered by the lack of publicly available data from sub-chronic, chronic, genotoxicity, and carcinogenicity studies.[1]
For drug development professionals, these findings underscore the importance of conducting thorough developmental and reproductive toxicology (DART) studies for any new chemical entity, particularly those structurally related to piperazine antihistamines. Future research should focus on elucidating the specific molecular pathways disrupted by Buclizine to better understand its teratogenic mechanism and to investigate the long-term toxicity profile of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Teratogenic effect of buclizine and hydroxyzine in the rat and chlorcyclizine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. gpnotebook.com [gpnotebook.com]
- 7. Teratogenic effects of meclizine hydrochloride on the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. ecetoc.org [ecetoc.org]
- 13. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Buclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
A Historical Perspective on the Clinical Applications of Buclizine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buclizine (B1663535) is a first-generation piperazine (B1678402) antihistamine that was first approved by the FDA in 1957.[1] Characterized by its antimuscarinic and moderate sedative properties, buclizine has a rich and varied history of clinical applications.[2] This technical guide provides a comprehensive historical perspective on the clinical uses of buclizine, detailing its primary indications, exploring its more controversial applications, and outlining the experimental and clinical methodologies used to evaluate its efficacy. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth information on the pharmacology, clinical data, and underlying signaling pathways of this multifaceted compound.
Core Pharmacological Actions
Buclizine exerts its therapeutic effects primarily through the competitive antagonism of two key receptor systems in the central nervous system (CNS):
-
Histamine (B1213489) H1 Receptors: As a potent H1 receptor antagonist, buclizine blocks the action of histamine, a neurotransmitter involved in wakefulness and the vomiting reflex. This action is central to its antiemetic and sedative effects.[3][4]
-
Muscarinic Acetylcholine (B1216132) Receptors: Buclizine also possesses significant anticholinergic activity, blocking muscarinic receptors. This contributes to its antiemetic and antivertigo effects by modulating signals from the vestibular system to the vomiting center in the brainstem.[3][4]
These dual actions underscore its efficacy in treating conditions related to motion sickness, vertigo, and nausea.
Primary Clinical Applications: A Historical View
Buclizine's clinical journey has seen its application in several key areas, with varying degrees of supporting evidence over time.
Motion Sickness and Vertigo
Historical Context: The primary and most well-established clinical application of buclizine is in the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1] Its efficacy in this domain is attributed to its depressive action on labyrinth excitability and vestibular stimulation, as well as its effects on the medullary chemoreceptor trigger zone.[5]
Quantitative Data: While specific quantitative data from historical clinical trials on buclizine for motion sickness and vertigo are scarce in readily available literature, data from the closely related and structurally similar piperazine antihistamine, meclizine (B1204245), can provide valuable context.
| Clinical Application | Drug | Efficacy Metric | Result | Citation |
| Acute Vertigo | Meclizine | Improvement in vertigo symptoms in patients with BPPV | 75% of patients | [3] |
| Acute Vertigo | Antihistamines (class) vs. Benzodiazepines | Change in Vertigo Visual Analog Scale (VAS) score at 2 hours | 16.1-point greater decrease with antihistamines | [6][7] |
| Vertigo of Vestibular Origin | Meclizine vs. Placebo | Patient-reported outcomes | Significantly more effective than placebo in reducing severity and frequency of attacks | [2][8] |
Experimental Protocols:
Preclinical Evaluation of Anti-Vertigo and Anti-Motion Sickness Drugs: A common preclinical model for assessing drugs for vestibular disorders involves inducing vertigo in animal models (e.g., rodents) and observing behavioral changes.
-
Animal Model: Mice or rats.
-
Induction of Vertigo: This can be achieved through methods such as unilateral labyrinthectomy (surgical removal of the inner ear structures on one side) or ototoxic drug administration (e.g., gentamicin) to induce vestibular damage.
-
Behavioral Assessment:
-
Nystagmus: Spontaneous and positional nystagmus (involuntary eye movements) are recorded and quantified using video-oculography.
-
Postural Stability: Assessed using tests like the rotarod, beam walking, and open-field tests to measure balance and motor coordination.
-
-
Drug Administration: The test compound (e.g., buclizine) is administered at various doses, and its effect on the behavioral parameters is compared to a vehicle control.
Clinical Trial Protocol for Acute Vertigo: Clinical trials for acute vertigo often employ a randomized, double-blind, placebo-controlled design.
-
Patient Population: Patients presenting with acute vertigo (duration < 2 weeks).
-
Intervention: Single dose of the investigational drug (e.g., buclizine) compared with a placebo or an active comparator (e.g., a benzodiazepine).
-
Primary Outcome: Change in a 10- or 100-point vertigo or dizziness Visual Analog Scale (VAS) score at a specified time point (e.g., 2 hours) after treatment.[6]
-
Secondary Outcomes: Change in nausea VAS scores, need for rescue medication, and patient-reported improvement or resolution of vertigo at later time points (e.g., 1 week, 1 month).[6]
Diagram: Experimental Workflow for Preclinical Vertigo Assessment
Caption: Workflow for preclinical evaluation of Buclizine in a vertigo model.
Migraine
Historical Context: Buclizine has also been used in the management of migraine, typically as part of a combination therapy with analgesics.[2] Its antiemetic properties are particularly beneficial in alleviating the nausea and vomiting that often accompany migraine attacks.
Quantitative Data: A double-blind, randomized, crossover trial evaluated a compound analgesic/anti-emetic formulation for the acute treatment of migraine.
| Clinical Application | Drug Combination | Number of Patients | Efficacy Outcome | Citation |
| Acute Migraine Attack | Paracetamol (500 mg), Codeine Phosphate (8 mg), Buclizine Hydrochloride (6.25 mg), Dioctyl Sodium Sulphosuccinate (10 mg) | 34 | Significantly effective in reducing the severity of acute migraine attacks | [9] |
Experimental Protocols:
Clinical Trial Protocol for Acute Migraine Treatment: The International Headache Society has established guidelines for conducting controlled trials of drugs for migraine.
-
Trial Design: Randomized, double-blind, placebo-controlled, parallel-group or crossover design.
-
Patient Selection: Patients with a diagnosis of migraine with or without aura according to the International Classification of Headache Disorders (ICHD) criteria. Patients should have a history of migraine for at least one year and experience a specified number of attacks per month.
-
Intervention: The investigational drug is administered at the onset of a migraine attack.
-
Primary Endpoint: The proportion of patients who are pain-free at 2 hours post-dose.
-
Co-Primary Endpoint (FDA recommended): Absence of the "most bothersome symptom" (other than pain, e.g., photophobia, phonophobia, nausea) at 2 hours post-dose.[1]
-
Secondary Endpoints: Pain relief at 2 hours, sustained pain-free from 2 to 24 hours, and the absence of associated symptoms at 2 hours.
Appetite Stimulant
Historical Context: One of the more controversial historical applications of buclizine has been as an appetite stimulant, particularly in children.[1] This indication has been a subject of debate due to a lack of robust scientific evidence from well-controlled clinical trials.[10] In some countries, the use of buclizine for this purpose has been restricted or banned.[10]
Quantitative Data: The scientific literature reveals a significant scarcity of dedicated preclinical and clinical research to validate the orexigenic (appetite-stimulating) effects of buclizine. The available data is largely from older, methodologically flawed studies and a single recent preclinical study.
| Study Type | Animal Model | Treatment Group (n=6 per group) | Final Body Weight (kg, mean ± SD) | Citation |
| Preclinical | Growing and Fattening Pigs | T1 (Control) | 48.5 ± 6 | [7] |
| T2 (0.025 mg/kg/week Buclizine HCl) | 47.0 (SD not reported) | [7] | ||
| T3 (0.050 mg/kg/week Buclizine HCl) | 53.83 ± 5 | [7] | ||
| T4 (0.1 mg/kg/week Buclizine HCl) | 47.0 (SD not reported) | [7] |
Experimental Protocols:
Preclinical Assessment of Orexigenic Effects: A standardized protocol for evaluating appetite-stimulating effects in animal models would typically involve:
-
Animal Model: Rodents (rats or mice) are commonly used.
-
Housing: Animals are individually housed to allow for accurate measurement of food intake.
-
Acclimation: A period of acclimation to the housing and diet is necessary.
-
Drug Administration: Buclizine is administered (e.g., via oral gavage or intraperitoneal injection) at various doses.
-
Primary Outcome Measures:
-
Food Intake: Measured at several time points post-administration (e.g., 1, 2, 4, and 24 hours).
-
Body Weight: Monitored daily.
-
-
Control Groups: A vehicle control group and potentially a positive control group (a known appetite stimulant) are included for comparison.
Mechanism of Action and Signaling Pathways
Buclizine's clinical effects are a direct result of its interaction with H1 and muscarinic receptors and the subsequent modulation of intracellular signaling cascades.
H1 Receptor Antagonism: The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Antagonism of this receptor by buclizine inhibits the downstream signaling cascade initiated by histamine.
Diagram: Buclizine's Antagonism of the H1 Receptor Signaling Pathway
Caption: Buclizine blocks H1 receptor activation, inhibiting the Gq/11-PLC pathway.
Muscarinic Receptor Antagonism: Buclizine's anticholinergic effects arise from its antagonism of muscarinic acetylcholine receptors. These GPCRs can be coupled to either Gq/11 (M1, M3, M5 subtypes) or Gi/o (M2, M4 subtypes).
-
Gq/11-coupled (M1, M3, M5): Antagonism inhibits the same PLC-IP3-DAG pathway as H1 receptor blockade.
-
Gi/o-coupled (M2, M4): Antagonism disinhibits adenylyl cyclase, preventing a decrease in intracellular cyclic AMP (cAMP).
Diagram: Logical Flow from Molecular Action to Clinical Effects
Caption: Buclizine's molecular actions lead to clinical effects.
Conclusion
Buclizine is a first-generation antihistamine with a long history of clinical use, primarily for motion sickness, vertigo, and as an antiemetic in migraine management. Its efficacy in these areas is well-supported by its pharmacological action as a dual antagonist of histamine H1 and muscarinic acetylcholine receptors. In contrast, its historical use as an appetite stimulant is not substantiated by robust scientific evidence and remains a controversial chapter in its clinical story. This guide has provided a detailed overview of the historical applications of buclizine, supported by available quantitative data, experimental protocols, and visualizations of its mechanism of action. For drug development professionals and researchers, understanding the historical context and the evolution of evidence for a compound like buclizine offers valuable insights into the lifecycle of pharmaceutical agents and the importance of rigorous scientific validation for all clinical indications.
References
- 1. researchgate.net [researchgate.net]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Meclizine for Vertigo: Does This Medication Really Work? - Los Angeles Hub [wdch10.laphil.com]
- 4. The effects of meclizine on motion sickness revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinician.com [clinician.com]
- 6. researchgate.net [researchgate.net]
- 7. Meclizine and placebo in treating vertigo of vestibular origin. Relative efficacy in a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Meclizine and placebo in treating vertigo of vestibular origin. Relative efficacy in a double-blind study. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Buclizine Hydrochloride In Vivo Formulation for Oral Gavage in Rats
Introduction
Buclizine (B1663535) hydrochloride is a first-generation antihistamine of the piperazine (B1678402) class, recognized for its antiemetic, anticholinergic, and moderate sedative properties.[1][2] Its primary mechanism of action involves the antagonism of histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors in the central nervous system's vomiting center and chemoreceptor trigger zone (CTZ).[3][4][5] These characteristics make it a subject of interest in preclinical research for conditions like motion sickness and vertigo. However, the development of oral formulations for in vivo studies in animal models, such as rats, is met with challenges. Buclizine hydrochloride is practically insoluble in water, which can result in poor oral bioavailability and inconsistent drug exposure during pharmacokinetic (PK) and pharmacodynamic (PD) evaluations.[6][7]
Therefore, selecting an appropriate formulation strategy is essential to ensure reliable and consistent drug delivery. For preclinical oral administration in rats, liquid formulations like solutions and suspensions are favored due to the ease of dose administration and adjustment via oral gavage. This document provides detailed protocols for preparing both a solution and a suspension formulation of this compound suitable for oral gavage in rats, along with a comprehensive guide to the gavage procedure itself.
Data Presentation
Quantitative data regarding the physicochemical properties of this compound, example formulations, and standard oral gavage parameters for rats are summarized in the tables below.
Table 1: Physicochemical Properties of this compound [6]
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₃₃ClN₂ · 2HCl |
| Molecular Weight | 505.95 g/mol |
| Appearance | White to off-white crystalline powder |
| Water Solubility | Practically insoluble |
| Other Solvents | Soluble in DMSO; Sparingly soluble in chloroform (B151607) and propane-1,2-diol; Very slightly soluble in ethanol. |
Table 2: Example Formulations for Oral Gavage in Rats
| Formulation Type | Component | Concentration / Ratio | Purpose |
|---|---|---|---|
| Solution (10 mg/mL) | This compound | 10 mg/mL | Active Pharmaceutical Ingredient |
| Dimethyl sulfoxide (B87167) (DMSO) | 10% (v/v) | Solubilizing agent | |
| Polyethylene glycol 400 (PEG400) | 40% (v/v) | Co-solvent | |
| Tween 80 | 5% (v/v) | Surfactant | |
| Saline (0.9% NaCl) | 45% (v/v) | Vehicle | |
| Suspension (20 mg/mL) | This compound | 20 mg/mL | Active Pharmaceutical Ingredient |
| | 0.5% (w/v) Methylcellulose (B11928114) | q.s. to final volume | Suspending vehicle |
Table 3: Standard Oral Gavage Parameters for Rats [8][9][10]
| Parameter | Recommendation |
|---|---|
| Gavage Needle Gauge | 16-18 gauge |
| Gavage Needle Length | 2-3 inches, with a rounded tip |
| Maximum Dose Volume | 10-20 mL/kg |
| Administration Speed | Slow and steady (e.g., over 2-3 seconds for aqueous solutions)[11] |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for formulation preparation and administration.
Protocol 1: Preparation of a this compound Oral Solution (10 mg/mL)
This protocol describes the preparation of a clear solution formulation using a co-solvent system, which is ideal for studies requiring dose uniformity and high bioavailability.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile conical tubes (e.g., 15 mL)
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh 100 mg of this compound and transfer it into a 15 mL sterile conical tube.
-
Initial Solubilization: Add 1 mL of DMSO to the tube. Vortex the mixture until the this compound is completely dissolved. Gentle warming or sonication may be applied to facilitate dissolution.
-
Addition of Co-solvent: Add 4 mL of PEG400 to the solution and vortex thoroughly to ensure a homogenous mixture.
-
Addition of Surfactant: Add 0.5 mL of Tween 80 and vortex again until the solution is uniform.
-
Final Dilution: Slowly add 4.5 mL of saline to the mixture while continuously vortexing. This brings the total volume to 10 mL.
-
Final Inspection: Visually inspect the final formulation to ensure it is a clear solution, free of any precipitation.
-
Storage: Store the formulation in a tightly sealed, light-protected container at 2-8°C.
Protocol 2: Preparation of a this compound Oral Suspension (20 mg/mL)
When a suitable solvent system cannot be found or higher doses are required, a suspension is a viable alternative.
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose in purified water
-
Mortar and pestle (optional, for particle size reduction)
-
Sterile conical tubes (e.g., 15 mL)
-
Pipettes and sterile tips
-
Vortex mixer or homogenizer
Procedure:
-
Weighing: Accurately weigh 200 mg of this compound.
-
Particle Size Reduction (Optional): If the API particles are large, gently triturate the powder in a mortar and pestle to achieve a fine consistency. This enhances suspension uniformity.
-
Pasting: Transfer the powder to a 15 mL sterile conical tube. Add a small volume (approx. 2 mL) of the 0.5% methylcellulose vehicle and mix vigorously to form a smooth, uniform paste.
-
Gradual Dilution: Gradually add the remaining 0.5% methylcellulose vehicle in small portions, vortexing or homogenizing thoroughly after each addition, until a final volume of 10 mL is reached.
-
Final Homogenization: Continue to vortex or homogenize the mixture for several minutes to ensure a uniform and fine suspension. Visually inspect for any clumps.
-
Storage: Store the suspension in a tightly sealed container at 2-8°C. It is critical to shake the suspension well before each use to ensure uniform drug distribution.
Protocol 3: Procedure for Oral Gavage in Rats
This protocol outlines a standard and humane method for administering the prepared formulation directly into the rat's stomach.[12] Proper training and technique are essential to minimize animal stress and prevent injury.[12]
Pre-Procedure:
-
Animal Weighing: Weigh the rat to calculate the precise dosing volume based on its body weight (mg/kg). The maximum recommended volume is 10-20 mL/kg.[8]
-
Volume Calculation: Calculate the required volume of the buclizine formulation.
-
Gavage Needle Measurement: Measure the correct insertion depth by holding the gavage needle alongside the rat, with the tip at the corner of the mouth and the end extending to the last rib. Mark the needle at the point corresponding to the tip of the nose. This prevents accidental perforation of the stomach.[8][9]
-
Syringe Preparation: Draw the calculated volume of the formulation into a syringe and attach the gavage needle. Expel any air bubbles.[9]
Procedure:
-
Restraint: Restrain the rat firmly but gently. One common method is to hold the rat over the shoulders and back, immobilizing the front legs and keeping the head and body in a straight, vertical line. This alignment facilitates passage into the esophagus.[8][12]
-
Needle Insertion: Gently insert the tip of the gavage needle into the mouth, to one side of the incisors, and slide it over the tongue towards the pharynx.[8][12]
-
Advancement into Esophagus: The rat should exhibit a swallowing reflex as the needle enters the pharynx. Allow the needle to slide gently into the esophagus. Never force the needle. If resistance is met, withdraw and re-insert.[5][8]
-
Administration: Once the needle is inserted to the pre-measured depth, administer the substance slowly and smoothly.[8] If the rat coughs, chokes, or struggles violently, stop immediately and remove the needle.[8]
-
Withdrawal: After administration, smoothly and slowly withdraw the needle.[9]
Post-Procedure:
-
Return to Cage: Return the rat to its home cage.
-
Monitoring: Observe the animal for at least 15 minutes for any signs of pain or distress, such as gasping, bleeding from the mouth, or unusual respiratory patterns.[8] Continue monitoring periodically as required by the study protocol.[11]
Visualizations
The following diagrams illustrate the antiemetic signaling pathway of buclizine and the general experimental workflow for an in vivo oral gavage study.
Caption: Antiemetic signaling pathway of Buclizine.
Caption: Experimental workflow for an oral gavage study.
References
- 1. mims.com [mims.com]
- 2. Buclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. buclizine 2HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound | C28H35Cl3N2 | CID 65463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. research.fsu.edu [research.fsu.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. aniphy.fr [aniphy.fr]
- 12. ouv.vt.edu [ouv.vt.edu]
Application Notes and Protocols for Preparing Buclizine Hydrochloride Solutions for Intravenous Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buclizine hydrochloride is a first-generation piperazine (B1678402) H1-antihistamine that also possesses anticholinergic, antiemetic, and sedative properties.[1][2] It is utilized in research to investigate its therapeutic potential in various conditions, including nausea, vomiting, and vertigo.[1][2] The primary mechanism of action of Buclizine involves the competitive antagonism of histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors.[1][2] For in vivo studies in mice, particularly those requiring rapid systemic exposure, intravenous (IV) administration is a common route. The hydrochloride salt of Buclizine is typically used for aqueous formulations due to its increased solubility compared to the free base.[1][3]
These application notes provide detailed protocols for the preparation of this compound solutions suitable for intravenous injection in mice, guidance on solubility and stability, and a summary of relevant quantitative data.
Data Presentation
A summary of the key physicochemical and administrative parameters for this compound is presented in Table 1.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₈H₃₃ClN₂ · 2HCl | [3] |
| Molecular Weight | 505.95 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 230-240 °C | [4] |
| Aqueous Solubility | Practically insoluble (as free base) | [4] |
| Solubility in Saline | The hydrochloride salt is used for aqueous solutions. A clear solution of ≥ 0.5 mg/mL is achievable in a co-solvent system containing saline. Direct solubility in 0.9% saline should be empirically determined. | [1][5] |
| Maximum IV Bolus Volume in Mice | 5 mL/kg | [1] |
| Solution Stability | It is recommended to prepare solutions fresh for each experiment to ensure stability. An analytical solution has been reported to be stable for 72 hours at ambient temperature. | [1][6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution for Intravenous Injection
This protocol describes the preparation of a sterile this compound solution in 0.9% sodium chloride (saline) for intravenous administration in mice.
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile vials (e.g., 10 mL)
-
Magnetic stirrer and sterile stir bar
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
-
pH meter or pH indicator strips (optional, but recommended)
-
Sterile 0.1 N HCl and 0.1 N NaOH (if pH adjustment is necessary)
Procedure:
-
Calculation: Determine the required amount of this compound based on the desired final concentration and total volume.
-
Example: To prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of this compound.
-
-
Dissolution:
-
Aseptically transfer the weighed this compound powder into a sterile vial.
-
Add the required volume of sterile saline.
-
Add a sterile magnetic stir bar to the vial.
-
Place the vial on a magnetic stirrer and stir until the powder is completely dissolved. Gentle warming (not exceeding 40°C) may be used to facilitate dissolution if necessary.[1]
-
-
pH Adjustment (Optional but Recommended):
-
Measure the pH of the solution. For intravenous injection, the pH should be close to physiological pH (7.4).[1]
-
If necessary, adjust the pH using sterile 0.1 N HCl or 0.1 N NaOH. Add the acid or base dropwise while stirring and monitoring the pH.
-
-
Sterilization:
-
Draw the final solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a final sterile vial. This step ensures the removal of any potential microbial contamination.[1]
-
-
Visual Inspection:
-
Visually inspect the final solution to ensure it is clear, colorless, and free of any particulate matter.
-
-
Storage:
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing a sterile this compound solution for intravenous injection in mice.
Signaling Pathways
This compound exerts its effects by antagonizing the Histamine H1 and Muscarinic acetylcholine receptors. The simplified signaling pathways are depicted below.
Histamine H1 Receptor Antagonism
Buclizine blocks the H1 receptor, which is coupled to the Gq/11 G-protein. This prevents histamine from activating Phospholipase C (PLC), thereby inhibiting the downstream production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) and the subsequent increase in intracellular calcium.
Muscarinic Acetylcholine Receptor Antagonism
Buclizine also blocks muscarinic acetylcholine receptors (e.g., M1, M3, M5), which are also coupled to Gq proteins, thereby inhibiting the same PLC-mediated signaling cascade initiated by acetylcholine.
References
Application Notes and Protocols for Co-solvent Systems in Preclinical Solubilization of Buclizine Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buclizine is a first-generation piperazine (B1678402) H1-antihistamine notable for its antiemetic, anticholinergic, and central nervous system depressant effects.[1] Its primary mechanism of action involves the competitive antagonism of histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors.[1] In the realm of preclinical research, the formulation of Buclizine presents a significant hurdle due to the free base form's practical insolubility in water.[2] This characteristic can impede accurate pharmacological and toxicological evaluation.
These application notes provide a comprehensive guide to utilizing co-solvent systems for the solubilization of Buclizine free base in preclinical studies. This document outlines the physicochemical properties of Buclizine, presents detailed experimental protocols for formulation, and includes a logical workflow for vehicle selection. While extensive quantitative solubility data for the free base in various co-solvent systems is not widely available in published literature, this guide compiles the existing data and provides empirically tested formulation strategies. For aqueous-based formulations, the more soluble Buclizine hydrochloride salt is a viable alternative.[1]
Data Presentation
A fundamental aspect of formulation development is a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties. The choice between Buclizine free base and its hydrochloride salt will significantly influence the formulation strategy.
Table 1: Comparative Physicochemical Properties of Buclizine Free Base and Buclizine Dihydrochloride (B599025)
| Property | Buclizine (Free Base) | Buclizine Dihydrochloride |
| Molecular Formula | C₂₈H₃₃ClN₂ | C₂₈H₃₅Cl₃N₂ |
| Molecular Weight | 433.03 g/mol | 505.95 g/mol |
| Appearance | White to off-white crystalline powder | White to beige powder |
| Water Solubility | 0.000246 mg/mL (practically insoluble)[2] | Soluble, but can be problematic for achieving high concentrations.[2] |
| Organic Solvent Solubility | Soluble in various organic solvents. | Soluble in DMSO (up to 11 mg/mL with sonication).[3] Sparingly soluble in propane-1,2-diol; very slightly soluble in ethanol (B145695) (96%).[4] A safety data sheet reports solubility of ~0.11 mg/mL in ethanol and ~0.17 mg/mL in DMSO.[5] |
Experimental Protocols
The following protocols provide detailed methodologies for preparing co-solvent-based formulations of Buclizine free base for oral administration in preclinical studies. It is imperative to perform stability and compatibility studies on the selected formulation to ensure the integrity of the in vivo experiments.
Protocol 1: Preparation of a PEG 400 and Propylene Glycol Co-Solvent Formulation
This protocol is designed for the oral delivery of the poorly water-soluble Buclizine free base.
Materials:
-
Buclizine (Free Base)
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Sterile Water for Injection, USP
-
Sterile vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Vehicle Preparation: Prepare the co-solvent vehicle by mixing PEG 400, Propylene Glycol, and Sterile Water for Injection in the desired ratio. A commonly used ratio is 40:10:50 (v/v/v) of PEG 400:PG:Water.[1]
-
Dissolution: Add the calculated amount of Buclizine free base to the pre-mixed vehicle to achieve the target concentration.
-
Mixing: Vortex the mixture vigorously for 2-3 minutes.
-
Sonication: To ensure complete dissolution, place the vial in a sonicator bath for 10-15 minutes.[1]
-
Visual Inspection: Visually inspect the solution to confirm it is clear and free of any particulate matter.
-
Storage: Store the formulation in a tightly sealed, light-protected container at room temperature. It is recommended to prepare the formulation fresh on the day of the experiment.
Protocol 2: Preparation of a Lipid-Based Formulation with a Surfactant
This protocol utilizes a lipid-based vehicle, which can enhance the oral absorption of lipophilic compounds like Buclizine.
Materials:
-
Buclizine (Free Base)
-
A suitable oil (e.g., sesame oil, corn oil)
-
Tween 80 (Polysorbate 80)
-
Sterile vials
-
Magnetic stirrer and stir bar
Procedure:
-
Vehicle Preparation: If using a surfactant, mix the oil and Tween 80 at the desired ratio (e.g., 95:5 v/v).[1]
-
Dissolution: Add the calculated amount of Buclizine free base to the oil or oil/surfactant mixture.
-
Mixing: Place the vial on a magnetic stirrer. Gentle heating (not exceeding 50°C) can be used to facilitate dissolution. Stir until a clear solution is obtained.[1]
-
Cooling: Allow the formulation to cool to room temperature.
-
Visual Inspection: Ensure the final product is a homogenous solution.
-
Storage: Store in a well-closed, light-protected container at room temperature.
Mandatory Visualizations
Signaling Pathway of Buclizine
Buclizine's primary mechanism of action is the antagonism of Histamine H1 and Muscarinic M1 receptors in the central nervous system. This action is responsible for its antiemetic and antivertigo effects.
Caption: Buclizine's antagonism of H1 and M1 receptors.
Experimental Workflow for Co-Solvent System Selection
The selection of an appropriate co-solvent system is a critical step in the preclinical formulation of poorly soluble compounds like Buclizine free base. The following workflow provides a logical approach to this process.
Caption: Workflow for co-solvent system selection.
References
Application Notes and Protocols for a Stability-Indicating HPLC Method for Buclizine Hydrochloride
Introduction
Buclizine hydrochloride is a piperazine (B1678402) derivative with antihistaminic, antiemetic, and antimuscarinic properties, primarily used in the prevention of motion sickness and nausea.[1][2][3] To ensure the quality, safety, and efficacy of pharmaceutical formulations, a validated stability-indicating analytical method is crucial. This method must be able to distinguish the active pharmaceutical ingredient (API) from any potential degradation products that may form under various environmental conditions.[3]
This document provides a detailed application note and corresponding protocols for a robust, stability-indicating high-performance liquid chromatographic (HPLC) method for the quantitative determination of this compound in bulk drug and pharmaceutical dosage forms. The method is designed to separate this compound from its degradation products formed under stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][3]
Experimental Protocols
Stability-Indicating HPLC Method
This protocol outlines the chromatographic conditions for the separation and quantification of this compound and its degradation products.
1.1. Equipment and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.[3]
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Milli-Q water or equivalent.
-
Acetonitrile (B52724) (HPLC grade).[3]
-
Orthophosphoric acid (AR grade).[2]
-
This compound reference standard.[3]
1.2. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent[2] |
| Column | C18, 250 mm x 4.6 mm, 5 µm[2] |
| Mobile Phase | Acetonitrile : Water (80:20, v/v), pH adjusted to 3.0 with orthophosphoric acid[2] |
| Flow Rate | 1.0 mL/min[2][4] |
| Injection Volume | 20 µL[2] |
| Column Temperature | 30°C[2] |
| Detection Wavelength | 230 nm[1][2][4] |
| Run Time | 10 minutes[2] |
1.3. Preparation of Solutions:
-
Mobile Phase Preparation: Mix 800 mL of HPLC grade acetonitrile with 200 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[2]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1-20 µg/mL.[2]
-
Sample Preparation (from Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Buclizine and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate. Dilute the filtered solution with the mobile phase to a final concentration within the calibration curve range (e.g., 10 µg/mL).[2]
Forced Degradation Studies
Forced degradation studies were performed on the this compound reference standard to establish the stability-indicating nature of the method.[1]
2.1. General Procedure: Subject the this compound stock solution to the following stress conditions. After the specified period, cool the solutions to room temperature, neutralize if necessary, and dilute with the mobile phase to a final concentration suitable for HPLC analysis.[3]
2.2. Stress Conditions:
-
Acid Hydrolysis: A sample of Buclizine was treated with 2M HCl and refluxed for 4 hours.[1][5]
-
Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 N NaOH and heated at 80°C for 2 hours. The resulting solution was neutralized with 0.1 N HCl.[2]
-
Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 24 hours.[2]
-
Thermal Degradation: A solid sample of Buclizine was kept in an oven at 60°C for 7 days.[3]
-
Photolytic Degradation: A solution of the drug was exposed to UV light (254 nm) in a photostability chamber for 48 hours.[3]
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Parameters | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 2M HCl, reflux, 4 hours | ~27%[5] | 2[5] |
| Base Hydrolysis | 0.1N NaOH, 80°C, 2 hours | Considerable Degradation[6] | Multiple |
| Oxidative Degradation | 30% H₂O₂, Room Temp, 24 hours | ~0.7%[5] | 1 |
| Thermal Degradation | 60°C, 7 days | Negligible[6] | 0 |
| Photolytic Degradation | UV light (254 nm), 48 hours | Not Specified | Not Specified |
Table 2: System Suitability Test Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | 1.26[5] |
| Theoretical Plates | ≥ 2000 | 5520[5] |
| RSD of Peak Area | ≤ 2.0% | 0.46%[5] |
| RSD of Retention Time | ≤ 2.0% | 0.04%[5] |
Table 3: Validation Parameters
| Parameter | Result |
| Linearity Range | 1-20 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[7] |
| Accuracy (% Recovery) | 98-102%[8] |
| Precision (RSD) | < 2%[1] |
Mandatory Visualizations
Caption: Workflow for the Stability-Indicating HPLC Method Development.
Caption: Forced Degradation Pathways of this compound.
The developed and validated stability-indicating HPLC method is simple, accurate, and precise for the determination of this compound in the presence of its degradation products.[1] This method can be effectively used for routine quality control analysis, stability studies, and to ensure the quality of Buclizine in pharmaceutical formulations. The method successfully separates the main Buclizine peak from all degradation product peaks, confirming its stability-indicating nature.[1]
References
Forced Degradation Studies of Buclizine: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting forced degradation studies of Buclizine under acidic, basic, and oxidative stress conditions. These studies are crucial for identifying potential degradation products, understanding the stability of the molecule, and developing stability-indicating analytical methods as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).
Introduction
Buclizine hydrochloride, a piperazine (B1678402) derivative, is an antihistaminic agent with antiemetic and antimuscarinic properties, primarily used in the prevention of motion sickness and nausea.[1] To ensure the quality, safety, and efficacy of pharmaceutical formulations, it is imperative to employ a stability-indicating analytical method capable of distinguishing the active pharmaceutical ingredient (API) from its degradation products.[1] Forced degradation studies expose the drug substance to stress conditions more severe than accelerated stability studies to generate degradation products.[2]
This document outlines the protocols for subjecting Buclizine to acid, base, and oxidative stress, followed by analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Analytical Methodology: Stability-Indicating HPLC
A validated stability-indicating HPLC method is essential for the accurate quantification of Buclizine and its degradation products.[3]
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | Grace Alpha C18 (250 x 4.6 mm, 5 µm) or equivalent[1][4] |
| Mobile Phase | Acetonitrile and Triethylamine-Phosphoric Acid Buffer (pH 3.0) (80:20 v/v)[1][4] |
| Flow Rate | 1.0 mL/min[5] |
| Detection Wavelength | 230 nm[1][5] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient |
Experimental Protocols: Forced Degradation Studies
The following protocols detail the procedures for inducing the degradation of Buclizine under various stress conditions.
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or water at a known concentration (e.g., 1 mg/mL).[6]
Acid-Induced Degradation
Buclizine is known to be susceptible to degradation under acidic conditions.[6]
-
Protocol:
-
To a known volume of the Buclizine stock solution, add an equal volume of 0.05 N to 2 M hydrochloric acid (HCl).[4][6][7]
-
Reflux the solution at 80°C for a period ranging from 4 to 70 hours.[1][8] The duration should be optimized to achieve a desirable level of degradation (typically 5-20%).
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate concentration of sodium hydroxide (B78521) (NaOH) to a pH of approximately 7.[6]
-
Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis.[6]
-
Base-Induced Degradation
-
Protocol:
-
To a known volume of the Buclizine stock solution, add an equal volume of 0.025 N to 2 M sodium hydroxide (NaOH).[1][4][7]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate concentration of hydrochloric acid (HCl).[1]
-
Dilute the neutralized sample with the HPLC mobile phase for analysis.
-
Oxidative Degradation
Buclizine generally shows lower susceptibility to oxidative stress compared to acid and base hydrolysis.[6]
-
Protocol:
-
To a known volume of the Buclizine stock solution, add an equal volume of 30% hydrogen peroxide (H₂O₂).[1][6][9]
-
Keep the solution at room temperature (ambient temperature), protected from light, for 24 to 48 hours.[1][9]
-
After the incubation period, dilute the sample directly with the mobile phase to the target concentration for HPLC analysis.[6]
-
Data Presentation
The following table summarizes the quantitative data from forced degradation studies of Buclizine. The extent of degradation can vary based on the exact experimental conditions.
Table 2: Summary of Forced Degradation Studies for Buclizine
| Stress Condition | Reagent and Conditions | Duration | % Degradation | Number of Major Degradation Products |
| Acid Hydrolysis | 2 M HCl, Reflux | 4 hours | ~27%[7] | 2[7] |
| 0.1 M HCl, Reflux | 70 hours | Significant | 4[8] | |
| Base Hydrolysis | 0.025 N NaOH | 2 hours | Considerable[4] | Not Specified |
| 0.1 N NaOH, 80°C | 2 hours | Significant[9] | Not Specified | |
| Oxidative Stress | 30% H₂O₂ | Not Specified | ~0.7%[7] | 0[7] |
| 30% H₂O₂, Room Temp | 24 hours | Considerable[4][9] | Unknown peaks observed[4][6] |
Note: "Considerable" or "Significant" indicates that degradation was observed, but a specific percentage was not provided in the cited source.
Visualizations
The following diagrams illustrate the experimental workflow for the forced degradation studies of Buclizine.
Caption: Experimental workflow for forced degradation studies of Buclizine.
Caption: Workflow for the stability-indicating HPLC assay.
Conclusion
The provided protocols and data offer a comprehensive guide for conducting forced degradation studies on Buclizine. These studies are fundamental in the drug development process, aiding in the identification of degradation pathways and the development of robust, stability-indicating analytical methods. The successful separation of Buclizine from its degradation products confirms the stability-indicating nature of the analytical method employed.[3] It is important to note that under oxidative conditions, the formation of N-oxides is a potential degradation pathway for piperazine-derived compounds like Buclizine.[6] Further structural elucidation of the observed degradation products may be necessary for a complete understanding of Buclizine's stability profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
Application Note: Quantitation of Buclizine Hydrochloride in Human Serum by RP-HPLC
AN-BCZ-HPLC-001
Abstract
This application note describes a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Buclizine (B1663535) hydrochloride in human serum. The method is simple, accurate, and precise, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol outlines sample preparation, chromatographic conditions, and method validation parameters as per established guidelines.
Introduction
Buclizine hydrochloride is a piperazine (B1678402) derivative with antihistaminic, antiemetic, and antimuscarinic properties, commonly used for the prevention of motion sickness.[1][2][3] Accurate measurement of its concentration in human serum is essential for clinical and research purposes. This document provides a detailed protocol for the quantitation of this compound using RP-HPLC with UV detection.
Experimental
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent)[2]
-
C18 analytical column (e.g., Nucleosil, 10 µm, 25 cm x 0.46 cm or Symmetry C18)[1][4]
-
Data acquisition and processing software
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Milli-Q water or HPLC grade water
-
HPLC grade acetonitrile (B52724) and methanol
-
Heptane sulphonic acid salt buffer[1]
-
This compound reference standard
-
Methylparaben (as internal standard)[4]
An isocratic elution is employed for the separation and quantitation of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm or 10 µm[2][4] |
| Mobile Phase Option 1 | Acetonitrile : Water (1:1, v/v), pH adjusted to 2.6 with 85% phosphoric acid[4][5] |
| Mobile Phase Option 2 | Methanol : Water (80:20, v/v), pH adjusted to 2.6 with phosphoric acid[3][6][7] |
| Mobile Phase Option 3 | Acetonitrile and Heptane sulphonic acid salt buffer[1] |
| Flow Rate | 1.0 - 2.0 mL/min[1][3][4][6][7] |
| Injection Volume | 10 - 20 µL[2][5] |
| Column Temperature | Ambient or 30°C[2] |
| Detection Wavelength | 230 nm[2][3][4][6][7] |
| Internal Standard | Methylparaben[4] |
| Run Time | Approximately 10 minutes[2] |
Table 1: Optimized Chromatographic Conditions.
Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 0.025 to 10 µg/mL.[4][5] A suggested calibration curve range is 10, 3, 1.5, 0.5, 0.15, 0.05, and 0.025 µg/mL.[4][5]
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of Methylparaben in the mobile phase.
Sample Preparation from Human Serum
-
To 1.0 mL of human serum in a centrifuge tube, add a specific amount of the internal standard (if used).
-
Add 10.0 mL of acetonitrile to precipitate the serum proteins.[1][5]
-
Filter the supernatant through a 0.45 µm membrane filter.[1][5]
-
Inject an aliquot (10-20 µL) of the filtered supernatant into the HPLC system.
Method Validation
The described method has been validated for linearity, precision, accuracy, and selectivity.
The calibration curve for this compound in human serum was found to be linear over the concentration range of 0.025 to 10 µg/mL.[4][5]
| Parameter | Result |
| Concentration Range | 0.025 - 10 µg/mL[4][5] |
| Correlation Coefficient (r²) | >0.999[1][4] |
Table 2: Linearity Data.
The precision of the method was determined by intra- and inter-day analysis of quality control samples.
| Parameter | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Buclizine HCl | < 2% | < 2% |
Table 3: Precision Data Summary. The coefficients of variation were consistently less than one.[1]
The accuracy of the method was evaluated by analyzing spiked human serum samples at different concentration levels.
| Spiked Concentration | Recovery (%) |
| Low | 98.07 - 100.34[4] |
| Medium | 98.07 - 100.34[4] |
| High | 98.07 - 100.34[4] |
Table 4: Accuracy/Recovery Data. The average recoveries were found to be in the range of 98 to 102%.[1]
| Parameter | Concentration |
| LOD | To be determined |
| LOQ | 0.025 µg/mL[1] |
Table 5: LOD and LOQ.
Visualizations
Caption: Experimental Workflow for Buclizine HCl Quantitation.
Conclusion
The RP-HPLC method described in this application note is rapid, sensitive, and reliable for the quantitation of this compound in human serum. The method has been successfully validated and is suitable for routine analysis in a clinical or research laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. Quantitation of this compound in pharmaceutical formulations and human serum by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Histamine H1 Receptor Competitive Binding Assay Using Buclizine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buclizine is a first-generation piperazine (B1678402) antihistamine recognized for its therapeutic applications in managing motion sickness and vertigo.[1] Its clinical effects are primarily mediated through its antagonist activity at the histamine (B1213489) H1 receptor.[2] This document provides a detailed protocol for conducting an in vitro competitive binding assay to determine the binding affinity of Buclizine and other test compounds for the histamine H1 receptor.
The histamine H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 family of G proteins.[3] This leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium levels, triggering various cellular responses.[3] Buclizine acts by competitively blocking the binding of histamine to this receptor, thereby inhibiting this signaling pathway.[3]
Understanding the binding affinity of compounds like Buclizine is crucial for drug development and pharmacological research. This protocol describes a radioligand binding assay, a gold standard method for quantifying the interaction between a ligand and its receptor.[1]
Histamine H1 Receptor Signaling Pathway
The diagram below illustrates the signaling pathway of the histamine H1 receptor and the inhibitory action of Buclizine.
Caption: Histamine H1 Receptor Signaling Pathway and Buclizine's Mode of Action.
Quantitative Data for H1 Receptor Antagonists
While specific Ki values for Buclizine are not widely available in public literature, the following table provides the binding affinities of other common H1 receptor antagonists for comparative purposes.[1] Researchers can determine the Ki value for Buclizine empirically using the protocol outlined below.
| Compound | Class | H1 Receptor Ki (nM) |
| Diphenhydramine | First-Generation | 25.28 ± 1.51 |
| Hydroxyzine | First-Generation | 2.1 ± 0.4 |
| Cetirizine | Second-Generation | 6 |
| Levocetirizine | Second-Generation | 3 |
| Fexofenadine | Second-Generation | 246 ± 40.7 |
| Bilastine | Second-Generation | 44.15 ± 6.08 |
Experimental Protocol: In Vitro H1 Receptor Competitive Binding Assay
This protocol details a competitive radioligand binding assay using [3H]mepyramine to determine the binding affinity of Buclizine for the histamine H1 receptor.
Materials and Reagents
-
Membrane Preparation: Homogenates from cells (e.g., HEK293 or CHO cells) or tissues (e.g., guinea pig cerebellum) expressing the histamine H1 receptor.[3]
-
Radioligand: [3H]mepyramine (specific activity ~20-30 Ci/mmol).[3]
-
Test Compound: Buclizine hydrochloride.
-
Non-labeled Ligand (for non-specific binding): Mianserin or promethazine.[3]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[3]
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[3]
-
96-well plates.
-
Cell harvester.
-
Scintillation counter.
Experimental Workflow Diagram
Caption: Experimental Workflow for a Radioligand Binding Assay.
Step-by-Step Methodology
1. Membrane Preparation [3]
-
Homogenize cells or tissue expressing the histamine H1 receptor in ice-cold assay buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Store membrane aliquots at -80°C until use.
2. Assay Procedure [3]
-
Prepare serial dilutions of Buclizine in the assay buffer.
-
In a 96-well plate, set up the following incubation mixtures in triplicate:
-
Total Binding: Membranes, [3H]mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.
-
Non-specific Binding (NSB): Membranes, [3H]mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).
-
Competition Binding: Membranes, [3H]mepyramine, and varying concentrations of Buclizine.
-
-
Ensure the final assay volume is consistent across all wells (e.g., 200-250 µL).
-
Incubate the plate at room temperature (25°C) for a sufficient time to reach equilibrium (typically 60-240 minutes).[3]
3. Separation and Counting [4]
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Buclizine concentration.
-
Determine the IC50 value (the concentration of Buclizine that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[5][6]
Cheng-Prusoff Equation: [6][7]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
Ki: The inhibitory constant for Buclizine.
-
IC50: The concentration of Buclizine that displaces 50% of the radioligand.
-
[L]: The concentration of the radioligand ([3H]mepyramine) used in the assay.
-
Kd: The equilibrium dissociation constant of the radioligand for the H1 receptor.
Alternative Assay Formats
While radioligand binding assays are a standard, other methods can be employed to study H1 receptor interactions.
-
Scintillation Proximity Assay (SPA): A homogeneous radioligand binding assay that does not require a separation step, making it suitable for high-throughput screening.[8][9]
-
Calcium Mobilization Assays: A functional assay that measures the increase in intracellular calcium following H1 receptor activation, providing a readout of receptor function.[8][10]
-
GTPγS Binding Assays: This functional assay measures the activation of G-proteins upon agonist binding and can differentiate between agonists, antagonists, and inverse agonists.[8]
Conclusion
This document provides a comprehensive protocol for an in vitro histamine H1 receptor competitive binding assay using Buclizine. By following these detailed methodologies, researchers can accurately determine the binding affinity of Buclizine and other test compounds, contributing to a deeper understanding of H1 receptor pharmacology and aiding in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 6. calculator.academy [calculator.academy]
- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
Application Notes: Muscarinic Receptor Affinity Profiling of Buclizine and its Analogues
Introduction
Buclizine is a first-generation piperazine (B1678402) H1-antihistamine that also exhibits significant antimuscarinic (anticholinergic) properties.[1][2][3] This dual antagonism of histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors is responsible for its therapeutic applications as an antiemetic and for managing vertigo, as well as its sedative side effects.[1][4] The antiemetic and antivertigo effects are at least partially attributed to the blockade of muscarinic receptors in the central nervous system, which modulates signaling from the vestibular apparatus to the vomiting center.[1][4]
Muscarinic Receptor Signaling Pathways
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) with five subtypes (M1-M5).[7][8] These subtypes couple to different G protein families, initiating distinct intracellular signaling cascades.[7]
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.[7] Activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7][9] IP3 mediates the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).[7][9]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] The βγ subunits of the Gi/o protein can also directly modulate ion channels.[7]
Caption: Muscarinic Receptor Signaling Pathways.
Quantitative Data: Muscarinic Receptor Binding Affinities
While quantitative binding data for Buclizine is not widely published, the affinities of structurally similar first-generation antihistamines have been determined. A lower inhibition constant (Kᵢ) value indicates a higher binding affinity. The following table summarizes available data for Buclizine analogues and related compounds at muscarinic receptors.
| Compound | Class | Muscarinic Receptor Kᵢ (nM) | Receptor Source |
| Hydroxyzine | Piperazine Analogue | 3,600 - 30,000 | Bovine |
| Meclizine | Piperazine Analogue | 3,600 - 30,000 | Bovine |
| Diphenhydramine | Ethanolamine | 280 ± 50 | M3 Subtype |
| Promethazine | Phenothiazine | 38 | Bovine Cerebral Cortex |
| Clemastine | Ethanolamine | 17 | Bovine Cerebral Cortex |
Data compiled from multiple sources.[5][6][10]
Experimental Protocols
The primary method for determining the binding affinity of an unlabeled compound like Buclizine is the competitive radioligand binding assay.[5] This assay measures the ability of a test compound to displace a known radiolabeled ligand from the target receptor.[7]
Protocol 1: Competitive Radioligand Binding Assay
This protocol provides a framework for determining the inhibition constant (Kᵢ) of Buclizine or its analogues for muscarinic receptors.
1. Materials and Reagents
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB), common muscarinic antagonists.[5][11]
-
Membrane Preparation: Homogenates from tissues or cells expressing muscarinic receptors (e.g., bovine cerebral cortex, guinea pig jejunum, or CHO-K1 cells expressing specific human muscarinic receptor subtypes).[5][11][12]
-
Test Compound: Buclizine or its analogues, prepared in a series of dilutions (e.g., 10⁻¹⁰ M to 10⁻³ M).[7]
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of a known non-radiolabeled muscarinic antagonist, such as Atropine.[5][7]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[13]
-
Filtration System: Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.3% polyethyleneimine) and a cell harvester.[7][13]
-
Scintillation Counter: For measuring radioactivity.[5]
-
Scintillation Cocktail. [7]
2. Membrane Preparation
-
Homogenize frozen tissue or cultured cells in ~20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl with protease inhibitors).[13][14]
-
Centrifuge the homogenate at low speed (~1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[14]
-
Collect the supernatant and centrifuge at high speed (~20,000 - 40,000 x g for 20-30 minutes at 4°C) to pellet the cell membranes.[13][14]
-
Resuspend the membrane pellet in fresh assay buffer and repeat the high-speed centrifugation step to wash the membranes.[13]
-
Resuspend the final pellet in assay buffer (or a buffer with 10% sucrose (B13894) as a cryoprotectant for long-term storage).[13]
-
Determine the total protein concentration using a standard method (e.g., BCA assay).[13]
-
Store membrane aliquots at -80°C until use.[13]
3. Assay Procedure
-
In a 96-well plate, set up the following reactions in triplicate for each concentration of the test compound.[7] The final assay volume is typically 200-250 µL.[13][14]
-
Total Binding: Add membrane preparation, a fixed concentration of radioligand (typically near its KᏧ value, e.g., ~100 pM [³H]-NMS), and assay buffer.[7][11]
-
Non-specific Binding (NSB): Add membrane preparation, radioligand, and a saturating concentration of the NSB control (e.g., 10 µM Atropine).[5][7]
-
Competition Binding: Add membrane preparation, radioligand, and the desired concentration of the test compound (Buclizine or analogue).[7]
-
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C or room temperature) with gentle agitation.[11][13]
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.[5][7]
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to minimize non-specific binding.[11][13]
-
Dry the filters, place them in scintillation vials, add scintillation cocktail, and measure the retained radioactivity in counts per minute (CPM) using a liquid scintillation counter.[7]
Protocol 2: [³⁵S]GTPγS Binding Assay (Functional Assay)
As a complementary method, the [³⁵S]GTPγS binding assay can determine the functional activity of a compound (agonist, antagonist, or inverse agonist) at G protein-coupled receptors.[15][16] This assay measures agonist-induced G-protein activation, an event proximal to receptor binding.[15] It is particularly useful for assessing activity at Gi/o-coupled receptors like M2 and M4.[17] The assay quantifies the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to Gα subunits following receptor activation.[16]
Data Analysis and Visualization
1. Data Calculation
-
Specific Binding: Calculate specific binding by subtracting the average CPM from the NSB wells from the average CPM of the total binding wells.[5]
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[1][5]
-
Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[6] This accounts for the concentration and affinity of the radioligand used in the assay.
-
Kᵢ = IC₅₀ / (1 + [L]/KᏧ)
-
Where:
-
[L] = Concentration of the radioligand.
-
KᏧ = Equilibrium dissociation constant of the radioligand for the receptor.
-
-
2. Experimental Workflow Visualization
Caption: Workflow for a Competitive Radioligand Binding Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Buclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating the Anti-Proliferative Effects of Buclizine on MCF-7 Breast Cancer Cells via MTT Assay
Introduction
Buclizine, a first-generation antihistamine belonging to the piperazine (B1678402) derivative class, is traditionally used for its antiemetic and anticholinergic properties in managing conditions like motion sickness.[1][2] Recent oncological research has highlighted its potential as a repurposed therapeutic agent, demonstrating cytostatic and pro-apoptotic effects in various cancer cell lines.[1][3] In the context of the MCF-7 human breast cancer cell line, Buclizine's primary anti-cancer activity is attributed to its inhibition of the Translationally Controlled Tumor Protein (TCTP).[1][3] TCTP is a critical regulator of cell growth, proliferation, and survival.[3] By targeting TCTP, Buclizine triggers a cascade of downstream events that culminate in cell cycle arrest and apoptosis, making it a compound of interest for breast cancer research.[1][3]
This document provides detailed protocols for assessing the cell viability of MCF-7 cells treated with Buclizine using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a sensitive and reliable colorimetric method for measuring cell viability, based on the capacity of mitochondrial dehydrogenase enzymes in living cells to convert the yellow MTT substrate into a dark blue formazan (B1609692) product.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on the effects of Buclizine on MCF-7 cells.
Table 1: Effect of Buclizine on MCF-7 Cell Viability [3]
| Treatment Duration | IC50 Value (µM) | Assay Method |
| 72 hours | 19.18 | MTT Assay |
Table 2: Effect of Buclizine on MCF-7 Cell Cycle Distribution [3]
| Buclizine Concentration (µM) | Treatment Duration | Percentage of Cells in G1 Phase (%) | Assay Method |
| 77 | 72 hours | 73 | Propidium Iodide Staining & Flow Cytometry |
Table 3: Effect of Buclizine on Protein Expression in MCF-7 Cells [3]
| Target Protein | Buclizine Concentration | Treatment Duration | Change in Expression | Assay Method |
| Cyclin D3 | Not specified | 72 hours | Decreased | Western Blot |
| CDK2 | Not specified | 72 hours | Decreased | Western Blot |
| CDK4 | Not specified | 72 hours | Decreased | Western Blot |
| MCL-1S (pro-apoptotic) | Not specified | 72 hours | Increased | Western Blot |
Proposed Signaling Pathway of Buclizine in MCF-7 Cells
Buclizine exerts its anti-cancer effects on MCF-7 cells primarily by targeting the Translationally Controlled Tumor Protein (TCTP).[3] TCTP is a multifaceted protein that plays a crucial role in cell growth, proliferation, and the inhibition of apoptosis. By inhibiting TCTP, Buclizine initiates a cascade of events that lead to cell cycle arrest and apoptosis.[1][3] This includes the downregulation of key cell cycle proteins such as Cyclin D3, CDK2, and CDK4, leading to an arrest in the G1 phase of the cell cycle.[3]
References
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest by Buclizine in Cancer Cell Lines
Introduction
Buclizine (B1663535), a first-generation antihistamine of the piperazine (B1678402) class, has traditionally been used for its antiemetic and antivertigo properties.[1] Recent research has uncovered its potential as an anti-tumor agent, demonstrating cytostatic effects in various cancer cell lines.[2] One of the key mechanisms underlying its anti-cancer activity is the induction of cell cycle arrest, thereby inhibiting cancer cell proliferation.[2] The primary target of buclizine is the Translationally Controlled Tumor Protein (TCTP), a crucial regulator of cell growth and survival.[2][3] Inhibition of TCTP by buclizine triggers a signaling cascade that halts the cell cycle, primarily in the G1 phase.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to analyze cell cycle arrest induced by buclizine. It includes detailed experimental protocols, a summary of quantitative data, and diagrams illustrating the molecular pathway and experimental workflow.
Mechanism of Action
Buclizine exerts its anti-proliferative effects by binding to and inhibiting the Translationally Controlled Tumor Protein (TCTP).[2] This action initiates a downstream signaling cascade that culminates in G1 phase cell cycle arrest. The proposed mechanism involves the stabilization of the tumor suppressor protein p53, which in turn upregulates the cyclin-dependent kinase (CDK) inhibitor p21.[4] Concurrently, buclizine has been shown to downregulate key cell cycle regulatory proteins, including Cyclin D1, Cyclin D3, CDK2, and CDK4.[2] The inhibition of CDK activity prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the transcription of genes required for S-phase entry and effectively arresting the cell cycle in the G1 phase.
Caption: Proposed signaling pathway of Buclizine-induced G1 cell cycle arrest.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies of buclizine's effects on cancer cell lines.
Table 1: Effect of Buclizine on MCF-7 Cell Viability
| Treatment Duration | IC50 Value (µM) | Assay Method |
|---|
| 72 hours | 19.18[3] | MTT Assay |
Table 2: Effect of Buclizine on MCF-7 Cell Cycle Distribution
| Buclizine Concentration (µM) | Treatment Duration | Percentage of Cells in G1 Phase (%) | Assay Method |
|---|
| 77 | 72 hours | 73[3] | Propidium (B1200493) Iodide Staining & Flow Cytometry |
Table 3: Effect of Buclizine on Protein Expression in MCF-7 Cells
| Target Protein | Buclizine Concentration (µM) | Treatment Duration | Change in Expression | Assay Method |
|---|---|---|---|---|
| TCTP | 75 | 72 hours | 40% decrease[3] | Western Blot |
| Cyclin D1 | Not specified | 72 hours | Decreased[3] | Western Blot |
| CDK4 | Not specified | Not specified | Downregulated[2] | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well and incubate overnight.[1]
-
Drug Treatment: Treat the cells with varying concentrations of buclizine for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1] The IC50 value can be calculated using appropriate software.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of propidium iodide (PI) staining to analyze DNA content and determine the cell cycle distribution of a cell population.[5] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content.[5][6]
Materials and Reagents:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 3.8 mM sodium citrate (B86180) in PBS)[6]
-
RNase A solution (e.g., 100 µg/mL, DNase free)[7]
-
FACS tubes
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentration of buclizine (and a vehicle control) for the specified time (e.g., 72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both adherent and floating cells to include the entire cell population. Centrifuge at 300 x g for 5 minutes.[6]
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Fixation: Resuspend the cell pellet (approx. 1x10⁶ cells) and add 1-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[6][7]
-
Incubation: Fix the cells for at least 30 minutes on ice or overnight at -20°C.[8] Cells can be stored in 70% ethanol at -20°C for several weeks.[6]
-
Rehydration: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet.[6][9] Discard the ethanol and wash the cells twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µl of 100 µg/ml RNase A).[7] Incubate at room temperature for at least 5 minutes to ensure only DNA is stained.[7][8]
-
Propidium Iodide Staining: Add 400-500 µL of PI staining solution to the cell suspension.[7][9]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature or at 4°C for at least 4 hours.[6][9]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence signal in the appropriate channel (e.g., FL-2 or FL-3).[10] Gate on single cells to exclude doublets and aggregates.[7]
-
Data Interpretation: The resulting DNA content histogram is analyzed using cell cycle analysis software (e.g., ModFit, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Induction of apoptosis and cell-cycle arrest in human colon cancer cells by meclizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
Application Notes and Protocols: Establishing and Characterizing a Buclizine-Resistant Cancer Cell Line In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buclizine (B1663535), a piperazine-derivative antihistamine, has demonstrated potential as an anti-tumor agent due to its cytostatic effects.[1] Its primary mechanism of action involves the inhibition of the Translationally Controlled Tumor Protein (TCTP), which leads to cell cycle arrest in the G1 phase.[2][3] Unlike cytotoxic drugs, buclizine does not primarily induce apoptosis or necrosis.[4] However, as with many anti-cancer therapies, the development of drug resistance is a significant clinical challenge. The establishment of buclizine-resistant cancer cell lines in vitro is a critical step to investigate the molecular underpinnings of this resistance, identify potential biomarkers, and develop novel therapeutic strategies to overcome treatment failure.[1][5]
These application notes provide a comprehensive guide to establishing a buclizine-resistant cancer cell line using a gradual dose-escalation method and detail the protocols for characterizing the resistant phenotype.
Establishing a Buclizine-Resistant Cancer Cell Line
The most common method for generating a drug-resistant cancer cell line involves the repeated exposure of cells to a clinically relevant anticancer drug over an extended period. This protocol employs a stepwise increase in buclizine concentration to select for a resistant cell population.[5][6]
Protocol 1.1: Induction of Buclizine Resistance
-
Initial Parameter Determination:
-
Select a parental cancer cell line of interest (e.g., MCF-7, A549).
-
Determine the half-maximal inhibitory concentration (IC50) of buclizine for the parental cell line using a standard cell viability assay such as the MTT assay (see Protocol 3.1).[7]
-
-
Induction of Resistance:
-
Culture the parental cells in their standard growth medium supplemented with buclizine at an initial concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[1]
-
Maintain the cells in this medium, passaging them as they reach 70-80% confluency.[7]
-
Once the cells show a consistent growth rate comparable to the parental cells in drug-free medium, gradually increase the buclizine concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).[6]
-
At each concentration, allow the cells to stabilize and resume normal proliferation before the next dose escalation. This process can take several months.[8]
-
-
Maintenance of the Resistant Cell Line:
-
Once a cell line is established that can proliferate in a significantly higher concentration of buclizine (e.g., 5-10 times the parental IC50), it is considered a resistant cell line.
-
For routine culture, maintain the buclizine-resistant cell line in a medium containing a constant concentration of buclizine to ensure the stability of the resistant phenotype.
-
Characterizing the Buclizine-Resistant Phenotype
A series of experiments should be performed to confirm and characterize the drug-resistant phenotype of the newly established cell line.
Cell Viability and Resistance Index
The degree of resistance is quantified by comparing the IC50 values of the parental and resistant cell lines. The Resistance Index (RI) is calculated as the ratio of the IC50 of the resistant cells to the IC50 of the parental cells.[5]
Table 1: Example Data for Buclizine IC50 and Resistance Index
| Cell Line | Buclizine IC50 (µM) | Resistance Index (RI) |
| Parental | 19.18 | 1.0 |
| Buclizine-Resistant | 153.44 | 8.0 |
Cell Cycle Analysis
Buclizine is known to induce G1 phase cell cycle arrest in sensitive cancer cells.[4][9] It is crucial to investigate whether the resistant cells have overcome this cell cycle block.
Table 2: Example Data for Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Parental | Control | 55 | 30 | 15 |
| Parental | Buclizine (IC50) | 73 | 15 | 12 |
| Buclizine-Resistant | Control | 58 | 28 | 14 |
| Buclizine-Resistant | Buclizine (IC50 of parental) | 60 | 27 | 13 |
Apoptosis Analysis
While buclizine is not a potent inducer of apoptosis, it is important to assess whether the resistant cells exhibit any changes in their apoptotic response.[4]
Table 3: Example Data for Apoptosis Analysis
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Parental | Control | 3.5 | 2.1 |
| Parental | Buclizine (IC50) | 5.2 | 3.0 |
| Buclizine-Resistant | Control | 3.8 | 2.5 |
| Buclizine-Resistant | Buclizine (IC50 of parental) | 4.1 | 2.8 |
Protein and Gene Expression Analysis
Investigating the expression levels of key proteins and genes involved in buclizine's mechanism of action and potential resistance pathways is essential.
Table 4: Example Data for Protein and Gene Expression Analysis
| Target | Method | Parental Cells (Buclizine-treated) | Buclizine-Resistant Cells (Buclizine-treated) |
| TCTP | Western Blot | Decreased | No significant change |
| p53 | Western Blot | Increased | No significant change |
| ABCB1 (MDR1) | qRT-PCR | No significant change | Increased |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is indicative of cell viability.[10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a series of increasing concentrations of buclizine for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) to stain DNA and analyze the cell cycle distribution.[13][14]
-
Cell Treatment and Harvesting: Treat cells with buclizine for the desired time, then harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.[15][16]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[14][17]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Protocol: Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[18]
-
Cell Treatment and Harvesting: Treat cells with buclizine, then harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[19]
-
Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[20]
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the different cell populations.[21]
Protocol: Western Blotting
This technique is used to detect specific proteins in a sample.[22]
-
Protein Extraction: Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., TCTP, p53, ABCB1) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[24]
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Protocol: Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure the expression levels of specific genes.[25]
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.[26]
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase.[27]
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for the target genes (e.g., ABCB1).[28]
-
Data Analysis: Analyze the gene expression data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, β-actin).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Interaction of antihistaminic drugs with human translationally controlled tumor protein (TCTP) as novel approach for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. benchchem.com [benchchem.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Annexin V Staining Protocol [bdbiosciences.com]
- 21. bosterbio.com [bosterbio.com]
- 22. bosterbio.com [bosterbio.com]
- 23. blog.championsoncology.com [blog.championsoncology.com]
- 24. bio-rad.com [bio-rad.com]
- 25. clyte.tech [clyte.tech]
- 26. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 27. elearning.unite.it [elearning.unite.it]
- 28. oaepublish.com [oaepublish.com]
Application Note: Determination of Buclizine Hydrochloride in Tablets by Derivative Spectrophotometry
Abstract
This application note details a rapid, simple, and accurate second-derivative spectrophotometric method for the quantitative determination of Buclizine hydrochloride in pharmaceutical tablet formulations. This method offers enhanced specificity compared to zero-order spectrophotometry by minimizing interference from tablet excipients. The procedure involves the measurement of the second-derivative absorbance of this compound in methanol (B129727) at 234 nm. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent linearity, accuracy, and precision, making it suitable for routine quality control analysis.
Introduction
This compound is a piperazine (B1678402) derivative with antihistaminic, antiemetic, and anticholinergic properties, commonly used in the management of nausea, vomiting, and motion sickness.[1] Ensuring the correct dosage and quality of this compound in pharmaceutical tablets is crucial for its therapeutic efficacy and patient safety. While various analytical methods such as HPLC are available, derivative spectrophotometry presents a cost-effective and less time-consuming alternative for routine analysis.[1]
Derivative spectrophotometry enhances the resolution of overlapping spectral bands and reduces the impact of background interference from excipients, thereby improving the specificity of the assay.[2] This application note provides a detailed protocol for the determination of this compound in tablets using second-derivative UV-Visible spectrophotometry.
Experimental Workflow
Caption: Workflow for the determination of this compound in tablets by second-derivative spectrophotometry.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound tablets (e.g., 25 mg)
-
Methanol (AR grade)
-
Calibrated glassware
-
Sonicator
-
Whatman filter paper No. 41
Instrumentation
A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette, capable of generating derivative spectra, was used.
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.[1]
-
Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 50 µg/mL by appropriate dilution with methanol.[1]
Preparation of Sample Solution
-
Weigh and finely powder 20 this compound tablets.
-
Accurately weigh a quantity of the powdered tablets equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
-
Cool the solution to room temperature and dilute to the mark with methanol.
-
Filter the solution through Whatman filter paper No. 41.
-
From the filtrate, pipette 3 mL into a 10 mL volumetric flask and dilute to volume with methanol to obtain a final theoretical concentration of 30 µg/mL.[1]
Spectrophotometric Measurement
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use methanol as the blank.
-
Record the zero-order absorption spectra for both the standard and sample solutions.
-
Generate the second-derivative spectra for all solutions.
-
Measure the absorbance of the second-derivative spectra at 234 nm.[1]
Quantification
Construct a calibration curve by plotting the second-derivative absorbance at 234 nm against the concentration of the working standard solutions. Determine the concentration of this compound in the sample solution from the regression equation of the calibration curve.
The amount of this compound per tablet can be calculated using the following formula:
Amount per tablet (mg) = (C × D × A) / W
Where:
-
C = Concentration of this compound in the sample solution (µg/mL) from the calibration curve
-
D = Dilution factor
-
A = Average weight of the tablets (mg)
-
W = Weight of the tablet powder taken (mg)
Method Validation
The developed second-derivative spectrophotometric method was validated as per ICH Q2(R1) guidelines for various parameters.[3][4]
Linearity
The method demonstrated linearity over the concentration range of 10-50 µg/mL. The correlation coefficient (r²) was found to be greater than 0.99, indicating a strong linear relationship between the second-derivative absorbance and the concentration of this compound.[1]
Accuracy
Accuracy was determined by recovery studies at 80% and 100% of the test concentration. The mean percentage recovery was found to be within the acceptable limits, indicating the accuracy of the method.[1]
Precision
The precision of the method was evaluated by performing intra-day and inter-day variation studies. The relative standard deviation (%RSD) for both intra-day and inter-day precision was found to be less than 2%, which confirms that the method is precise.[1]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD was found to be 1.98 µg/mL and the LOQ was 6.00 µg/mL, indicating good sensitivity of the method.[1]
Data Presentation
| Validation Parameter | Result |
| Wavelength (λmax) | 234 nm[1] |
| Linearity Range | 10-50 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.994[1] |
| Accuracy (% Recovery) | |
| 80% Level | 98.95%[1] |
| 100% Level | 98.95%[1] |
| Precision (%RSD) | |
| Intra-day | < 2%[1] |
| Inter-day | < 2%[1] |
| Limit of Detection (LOD) | 1.98 µg/mL[1] |
| Limit of Quantification (LOQ) | 6.00 µg/mL[1] |
| Assay of Marketed Formulation | 99.92% of label claim[1] |
Signaling Pathway and Logical Relationships
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Buclizine Hydrochloride Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Buclizine hydrochloride in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the aqueous solubility of this compound?
Buclizine as a free base is practically insoluble in water, with a reported solubility of 2.46e-04 g/L.[1] While its hydrochloride salt is described as water-soluble, achieving desired concentrations for experiments and formulations can still be challenging.[1][2][3] This poor aqueous solubility can result in low bioavailability, hindering the development of oral and parenteral liquid dosage forms.[1][2]
Q2: What are the key physicochemical properties of Buclizine and its hydrochloride salt to consider?
Understanding the physicochemical properties is crucial for devising effective solubility enhancement strategies. Buclizine is a weakly basic drug.[1]
| Property | Buclizine (Free Base) | This compound | Source(s) |
| Molecular Formula | C₂₈H₃₃ClN₂ | C₂₈H₃₃ClN₂ · 2HCl | [2][4] |
| Molecular Weight | 433.03 g/mol | 505.95 g/mol | [2][4] |
| Appearance | - | White to off-white crystalline powder | [2] |
| Aqueous Solubility | 2.46 x 10⁻⁴ g/L (practically insoluble) | Soluble, but can be problematic | [1][2][4] |
| Organic Solvent Solubility | - | Soluble in DMSO and ethanol (B145695) with warming | [2][5] |
| LogP | ~7.1 | - | [2] |
Q3: What are the principal strategies for enhancing the aqueous solubility of this compound?
Several techniques can be employed to improve the solubility of poorly water-soluble drugs like Buclizine. These can be broadly categorized as physical and chemical modifications.[6][7]
-
pH Adjustment: As a basic compound, the solubility of this compound increases in acidic conditions.[1]
-
Co-solvents: The addition of water-miscible solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) 400 can increase solubility.[1][2]
-
Surfactants: Surfactants form micelles that encapsulate hydrophobic drug molecules, thereby enhancing solubility.[1][8] An aqueous solution with 1.5% sodium lauryl sulfate (B86663) (SLS) has been shown to be an effective dissolution medium.[9][10]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility.[1][11][12]
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance its dissolution rate and solubility.[1][13]
-
Nanoparticle Formation: Reducing the particle size to the nanometer range increases the surface area, leading to enhanced dissolution velocity and saturation solubility.[1][14]
Troubleshooting Guide
Issue 1: this compound precipitates out of my aqueous buffer.
-
Possible Cause: The pH of your buffer may be too high, causing the protonated, more soluble form of Buclizine to convert to its less soluble free base form.[1]
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure the pH of your aqueous solution is sufficiently acidic.
-
Lower the pH: Gradually lower the pH of your solution with a suitable acid (e.g., HCl) while monitoring for re-dissolution of the precipitate.[1]
-
Consider a Co-solvent: If pH adjustment is insufficient, add a co-solvent such as ethanol, propylene glycol, or PEG 400. Start with a small percentage (e.g., 5-10% v/v) and gradually increase as needed.[1]
-
Issue 2: I am unable to achieve my desired concentration of this compound in solution.
-
Possible Cause: The intrinsic solubility of this compound in your chosen aqueous system is being exceeded.
-
Troubleshooting Steps:
-
Employ a Co-solvent System: For preclinical formulations, a co-solvent system can be effective. A common vehicle is a mixture of PEG 400, Propylene Glycol (PG), and water.[2]
-
Utilize Cyclodextrins: Prepare inclusion complexes with cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to increase apparent solubility.[1]
-
Use Surfactants: The addition of non-ionic surfactants such as Tween® 80 or Pluronic® F68 can aid in solubilization through micelle formation.[1]
-
Prepare a Nanosuspension: If your application allows, creating a nanosuspension can significantly improve the dissolution rate and apparent solubility.[1][14]
-
Issue 3: My formulation of this compound shows poor stability over time.
-
Possible Cause: The drug may be degrading, or the formulation is not physically stable, leading to precipitation.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: When possible, prepare this compound solutions fresh on the day of the experiment.[2]
-
Protect from Light: Store formulations in tightly sealed containers, protected from light.[2]
-
Refrigerate: For some formulations, storage at 2-8°C may improve stability.
-
For Solid Dispersions: Ensure the solid dispersion is thoroughly dried to remove residual solvent, which can affect stability.[1]
-
Experimental Protocols
Protocol 1: Preparation of a this compound Solution using a Co-solvent System
-
Objective: To prepare a clear solution of this compound for oral administration in preclinical studies.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl)
-
-
Methodology:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO. Gentle warming or sonication can be used to aid dissolution.
-
Add PEG400 to the solution and vortex thoroughly.
-
Add Tween 80 and vortex until the solution is homogeneous.
-
Slowly add saline to the mixture while vortexing to reach the final volume.
-
Visually inspect the solution for any precipitation. The final formulation should be a clear solution.
-
Protocol 2: Preparation of a Buclizine Solid Dispersion by the Solvent Evaporation Method
-
Objective: To enhance the dissolution rate of Buclizine by preparing a solid dispersion with a hydrophilic carrier.
-
Materials:
-
Buclizine
-
Polyvinylpyrrolidone (PVP) K30 or another suitable hydrophilic carrier
-
Methanol or another suitable organic solvent
-
-
Methodology:
-
Weigh the desired ratios of Buclizine and the hydrophilic carrier (e.g., 1:1, 1:2, 1:3 w/w).[1]
-
Dissolve both the Buclizine and the carrier in a minimal amount of a suitable organic solvent (e.g., methanol) in a round-bottom flask.[1]
-
Attach the flask to a rotary evaporator and evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a solid film is formed.[1]
-
Further dry the solid dispersion in a desiccator under vacuum for 24 hours to remove any residual solvent.[1]
-
Protocol 3: Phase Solubility Study with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Objective: To determine the effect of HP-β-CD on the aqueous solubility of this compound.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of desired pH
-
-
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD in the chosen buffer.
-
Add an excess amount of this compound to each HP-β-CD solution in separate sealed containers.[1]
-
Equilibrate the mixtures by shaking at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.[1]
-
After equilibration, centrifuge the samples to separate the undissolved drug.[1]
-
Filter the supernatant through a 0.45 µm membrane filter.[1]
-
Analyze the concentration of dissolved Buclizine in each sample using a validated analytical method, such as HPLC.[1]
-
Plot the solubility of this compound against the concentration of HP-β-CD. A linear relationship suggests the formation of a 1:1 inclusion complex.[1]
-
Visualizations
Caption: Workflow for Co-solvent Solution Preparation.
Caption: Workflow for Solid Dispersion Preparation.
Caption: Troubleshooting Logic for Precipitation Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 129-74-8: this compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpbr.in [ijpbr.in]
- 8. brieflands.com [brieflands.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. ijarse.org [ijarse.org]
- 12. mdpi.com [mdpi.com]
- 13. ijisrt.com [ijisrt.com]
- 14. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Enhancing HPLC Resolution for Buclizine and Its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Buclizine from its impurities.
Troubleshooting Guide: Enhancing Resolution
Poor resolution between Buclizine and its impurities is a common challenge in HPLC analysis. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: Poor Resolution or Peak Overlap
Initial Assessment:
-
System Suitability Check: Before troubleshooting, ensure your HPLC system passes standard system suitability tests, including theoretical plates, tailing factor, and reproducibility.
-
Identify the Impurity: If possible, identify the impurity that is co-eluting with the Buclizine peak. Knowing whether it is a process-related impurity or a degradation product can guide the optimization strategy.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor HPLC resolution.
Detailed Troubleshooting Steps:
| Symptom | Potential Cause | Recommended Solution |
| Poor resolution between Buclizine and a closely eluting impurity. | Inappropriate mobile phase composition. | Adjust Organic Modifier Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) can increase retention times and potentially improve separation.[1] Change Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity due to different solvent properties.[1] Modify Mobile Phase pH: As Buclizine is a basic compound, adjusting the pH of the aqueous portion of the mobile phase with a suitable buffer (e.g., phosphate (B84403) or acetate) can significantly impact the ionization state of both the analyte and impurities, thereby affecting their retention and improving resolution. A pH range of 2.5-4.5 is often effective for improving peak shape and resolution of basic compounds.[1] |
| Suboptimal stationary phase. | Change Column Chemistry: If resolution is not achieved by modifying the mobile phase, consider a column with a different stationary phase. For example, switching from a C18 column to a Phenyl-Hexyl or Cyano column can introduce different separation mechanisms, such as π-π interactions, which may enhance selectivity.[1] | |
| Inadequate column efficiency. | Decrease Particle Size: Employing a column with smaller particles (e.g., sub-2 µm for UHPLC) increases column efficiency and can lead to better resolution.[1] Increase Column Length: A longer column provides more theoretical plates, which can improve the separation of closely eluting peaks.[1] | |
| Elevated temperature. | Optimize Column Temperature: Increasing the column temperature can sometimes improve peak shape and efficiency by reducing mobile phase viscosity. However, excessive heat can degrade the column. Experiment with temperatures in a controlled range (e.g., 25-40°C).[1] | |
| Peak Tailing (Asymmetrical peak with a "tail"). | Secondary interactions with silanol (B1196071) groups. | Use a Lower pH Mobile Phase: A low pH (e.g., below 3) can suppress the ionization of silanol groups on the silica (B1680970) support, reducing their interaction with the basic Buclizine molecule. Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol groups. Use an End-Capped Column: Employ a high-quality, end-capped column to minimize the number of available silanol groups. |
| Column Overload. | Reduce Sample Concentration: Injecting a more dilute sample can prevent overloading the stationary phase. | |
| Peak Fronting (Asymmetrical peak with a leading edge). | Sample solvent stronger than the mobile phase. | Dissolve the Sample in the Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to ensure a sharp injection band. If a stronger solvent is necessary for solubility, inject a smaller volume. |
| Column Overload. | Reduce Sample Concentration or Injection Volume: Similar to peak tailing, injecting too much sample mass can lead to peak fronting. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for Buclizine and its impurities?
A good starting point for an HPLC method for Buclizine is a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or formate (B1220265) buffer at pH 2.5-4.5) and an organic modifier like acetonitrile or methanol.[1] Detection is typically performed using a UV detector at approximately 230 nm.[2][3]
Q2: How can I perform forced degradation studies for Buclizine?
To perform forced degradation studies, Buclizine should be subjected to various stress conditions, including acid hydrolysis (e.g., 0.1 M HCl), base hydrolysis (e.g., 0.025 M NaOH), oxidation (e.g., 30% H₂O₂), and thermal stress. The developed HPLC method must be able to separate the main Buclizine peak from any degradation products that are formed.[1]
Q3: What are some known process-related impurities of Buclizine?
Process-related impurities can arise from the synthesis of Buclizine. Some potential impurities include starting materials and by-products. Given that Buclizine is a piperazine (B1678402) derivative, common impurities can be related to the piperazine ring and its substituents.
Q4: What is the purpose of using a buffer in the mobile phase for Buclizine analysis?
Buclizine is a basic compound. Using a buffer is crucial for controlling the pH of the mobile phase, which in turn controls the ionization state of Buclizine and its impurities.[1] Maintaining a consistent pH is essential for achieving reproducible retention times and symmetrical peak shapes.
Data Presentation
The following table summarizes representative chromatographic data for Buclizine and its potential impurities, compiled from various sources.
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Resolution (Rs) |
| Impurity A | 3.5 | 0.60 | > 2.0 |
| Impurity B | 4.8 | 0.83 | > 2.0 |
| Buclizine | 5.8 | 1.00 | - |
| Impurity C | 6.5 | 1.12 | > 2.0 |
| Impurity D | 8.2 | 1.41 | > 2.0 |
Note: The data presented is a composite from multiple sources for illustrative purposes. Actual values will vary depending on the specific HPLC method and conditions.
Experimental Protocols
Below are examples of published HPLC methods for Buclizine analysis. These can be used as a starting point for method development and troubleshooting.
Method 1: Isocratic HPLC Method for Buclizine in Pharmaceutical Formulations [2]
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Methanol:Water (80:20, v/v), pH adjusted to 2.6 with phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
Method 2: Stability-Indicating HPLC Method for Buclizine and Its Degradation Products
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of triethylamine-phosphoric acid buffer (pH 3.0, adjusted with orthophosphoric acid) and acetonitrile in a ratio of 20:80 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Visualizations
Caption: Key chromatographic factors influencing HPLC resolution.
References
Optimizing mobile phase pH for Buclizine hydrochloride HPLC analysis
Welcome to the technical support center for the HPLC analysis of Buclizine (B1663535) hydrochloride. This guide provides detailed troubleshooting advice and answers to frequently asked questions, with a focus on optimizing the mobile phase pH to achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the mobile phase pH a critical parameter for the HPLC analysis of Buclizine hydrochloride?
Buclizine is a basic compound containing piperazine (B1678402) groups.[1][2] The pH of the mobile phase dictates the ionization state of the molecule.[3] By controlling the pH, you can:
-
Ensure consistent ionization: For basic compounds like Buclizine, using an acidic mobile phase (e.g., pH 2.5-4.5) ensures the molecule is consistently in its protonated (ionized) form.[4] This leads to more stable and reproducible retention times.[4]
-
Improve peak shape: Suppressing the interaction between the basic analyte and residual silanol (B1196071) groups on the C18 column surface is crucial.[5] At a low pH, these silanol groups are protonated and less likely to cause secondary interactions that lead to peak tailing.[5][6]
-
Enhance solubility: this compound's solubility is pH-dependent and increases in acidic conditions, which helps prevent precipitation in the system.[7]
Q2: What is a good starting point for mobile phase pH when developing a method for this compound?
A good starting point is an acidic pH, typically between pH 2.5 and 4.5 .[4] Several validated methods use a pH in this range, such as pH 2.6 or 3.0, adjusted with acids like phosphoric acid or orthophosphoric acid.[8][9][10][11] This range is generally well below the pKa of the piperazine groups, ensuring the analyte is fully protonated.[6]
Q3: How will changing the mobile phase pH affect the retention time of this compound?
For a basic compound like Buclizine on a reversed-phase column (e.g., C18), increasing the pH towards its pKa will make it less polar (less ionized). This will increase its affinity for the nonpolar stationary phase, resulting in a longer retention time . Conversely, decreasing the pH makes it more polar (more ionized), causing it to elute faster and have a shorter retention time .[3]
Q4: My Buclizine peak is tailing. Can mobile phase pH be the cause?
Yes, peak tailing is a common issue for basic compounds and is often related to pH. The primary cause is secondary interactions between the protonated Buclizine molecule and ionized residual silanol groups (Si-O⁻) on the silica-based stationary phase.[4][5]
To resolve this:
-
Lower the mobile phase pH: Decreasing the pH (e.g., to pH 3.0 or lower) protonates the silanol groups (Si-OH), minimizing these unwanted ionic interactions and significantly improving peak symmetry.[5][6]
-
Check buffer capacity: Ensure your buffer concentration is sufficient to maintain the set pH, especially if your sample is dissolved in a different pH solvent.
Q5: What are the risks of using a mobile phase with a pH that is too high or too low?
Operating outside the recommended pH range can damage the HPLC column and lead to poor results.[3]
-
High pH (typically > 8): Can dissolve the silica (B1680970) backbone of traditional C18 columns, leading to a loss of stationary phase, reduced column lifetime, peak fronting, and efficiency loss.[3][12]
-
Low pH (typically < 2): Can cause the cleavage of the bonded phase (e.g., C18 chains) from the silica support, resulting in changes in retention and selectivity.
Always operate within the pH stability range specified by the column manufacturer.
Troubleshooting Guide: pH-Related Issues
This guide addresses common chromatographic problems encountered during this compound analysis and their potential solutions related to mobile phase pH.
| Symptom | Possible Cause Related to pH | Recommended Solution(s) |
| Peak Tailing | Secondary interactions between protonated Buclizine and ionized silanol groups on the column. The mobile phase pH is too high to suppress silanol activity.[4][5] | Lower the mobile phase pH to between 2.5 and 3.5 using an appropriate acidifier like phosphoric acid.[4][9] Increase the buffer concentration to ensure consistent pH. |
| Peak Fronting | Column overload or column degradation. A high pH can contribute to column degradation (dissolution of silica).[3][12] | First, reduce the sample concentration or injection volume to rule out overload.[4] If fronting persists and you have been using a high pH, the column may be damaged. Replace the column and operate at a lower pH (within the column's stable range). |
| Shifting Retention Times | Inconsistent or poorly buffered mobile phase pH. The operating pH is too close to the analyte's pKa, where small pH changes cause large shifts in retention.[3] | Ensure the mobile phase pH is at least one pH unit away from the analyte's pKa.[6] Use a suitable buffer (e.g., phosphate, formate) at an adequate concentration (e.g., 20-50 mM) to maintain a stable pH.[4][13] Always prepare fresh mobile phase daily. |
| Poor Resolution | Inadequate separation between Buclizine and its impurities or degradation products. The mobile phase pH is not optimal for selectivity. | Systematically adjust the mobile phase pH within a stable range (e.g., from 2.5 to 4.5) to alter the selectivity between Buclizine and the other peaks.[4] Even small changes can significantly impact resolution. |
| Peak Splitting or Doubling | A pre-column issue, often a partially blocked frit or a void at the column inlet.[12] Can also occur if the sample solvent is incompatible with the mobile phase, causing on-column precipitation. | While not always a direct pH issue, Buclizine's poor solubility at higher pH can contribute.[7] Ensure your sample is fully dissolved in the mobile phase or a compatible solvent.[4] If the problem persists, reverse-flush the column or replace the inlet frit.[12] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a typical reversed-phase HPLC method suitable for the quantification of this compound and its degradation products.
1. Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | HPLC with UV Detector |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm)[9][14] |
| Mobile Phase | Acetonitrile (B52724) and Triethylamine-Phosphoric Acid Buffer (80:20 v/v), pH adjusted to 3.0 with orthophosphoric acid.[9] Alternative: Methanol:Water (80:20 v/v), pH adjusted to 2.6 with phosphoric acid.[8][10] |
| Flow Rate | 1.0 mL/min[8][14] |
| Detection | UV at 230 nm[8][14][15] |
| Injection Volume | 20 µL[8][14] |
| Column Temp. | Ambient or controlled at 25-30 °C[8][9] |
2. Mobile Phase Preparation (pH 3.0 Buffer Example):
-
Prepare a triethylamine-phosphoric acid buffer by adding triethylamine (B128534) to HPLC-grade water, then carefully adjusting the pH to 3.0 with orthophosphoric acid.
-
Mix this buffer with acetonitrile in an 20:80 (v/v) ratio.[9]
-
Filter the final mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum.[16]
3. Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.[16]
-
Dissolve in and dilute to volume with the mobile phase.[16]
4. Sample Preparation (from 25 mg Tablets):
-
Weigh and finely powder 20 tablets.[17]
-
Transfer an amount of powder equivalent to 50 mg of Buclizine HCl to a 50 mL volumetric flask.[17]
-
Add approximately 30 mL of mobile phase and sonicate for 45 minutes to ensure complete dissolution.[8][17]
-
Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter.[8]
-
Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range.[8]
Protocol 2: Forced Degradation Studies
To confirm the stability-indicating nature of the method, subject the this compound stock solution to stress conditions.[9]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl and heat at 80°C for 2 hours. Cool and neutralize with 0.1 M NaOH.[16]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.025 N NaOH and heat at 80°C for 2 hours. Cool and neutralize with 0.025 N HCl.[9]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂ and keep at room temperature for 48 hours.[9][14]
-
Thermal Degradation: Expose the solid drug powder to heat at 60°C for 7 days.[9]
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) in a photostability chamber for 48 hours.[14]
After exposure, dilute all stressed samples with the mobile phase to a suitable concentration and analyze using the HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main Buclizine peak.[17]
Quantitative Data Summary
Table 1: Example HPLC Method Parameters from Published Studies
| Mobile Phase Composition | pH | Column | Flow Rate (mL/min) | Detection (nm) | Reference |
| Methanol:Water (80:20 v/v) | 2.6 | C18 | 1.0 | 230 | [8][10] |
| Acetonitrile:Water (1:1 v/v) | 2.6 | C18 | 2.0 | 230 | [11][15] |
| Acetonitrile:Triethylamine-Phosphoric Acid Buffer (80:20 v/v) | 3.0 | Grace Alpha C18 | 1.0 | 230 | [9][14] |
| Methanol with 0.02% Formic Acid : 35 mM Ammonium Formate | 4.5 | Zorbax SB-C18 | N/A (Gradient) | PDA | [13] |
| Acetonitrile:Water (85:15 v/v) with 0.5% Triethanolamine | 6.6 | Waters Bondapak C18 | 2.0 | 260 | [18] |
Table 2: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | Observed Degradation | Reference |
| Acid Hydrolysis | 0.05 N HCl | 48 hours | ~6% degradation | [19] |
| Base Hydrolysis | 0.025 N NaOH | 2 hours | ~30% degradation | [19] |
| Oxidation | 30% H₂O₂ | 48 hours | ~14% degradation | [19] |
| Thermal | 80 °C | 7 days | Negligible degradation | [19] |
Note: The extent of degradation can vary based on the exact experimental conditions.[14]
Visualizations
Caption: Workflow for HPLC method development focusing on pH optimization.
Caption: Troubleshooting flowchart for common peak shape problems.
References
- 1. Buclizine HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. moravek.com [moravek.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of this compound in pharmaceutical formulations and human serum by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Method validation of buclizine HCl using UHPLC-MS and DoE. [wisdomlib.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting Peak Tailing and Fronting in Buclizine HPLC Chromatograms: A Technical Support Guide
This technical support center provides troubleshooting guidance for common chromatographic issues encountered during the analysis of Buclizine using High-Performance Liquid Chromatography (HPLC). The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals to diagnose and resolve problems with peak tailing and peak fronting in their Buclizine chromatograms.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for the Buclizine peak in my HPLC chromatogram?
Peak tailing for Buclizine, a basic compound, is often a result of secondary interactions with the stationary phase.[1][2] The primary causes include:
-
Silanol (B1196071) Interactions: Free silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the basic nitrogen atoms in the Buclizine molecule.[1][3] This interaction is a common cause of peak tailing for basic compounds.[4][5] At a mobile phase pH above 3, these silanol groups can become ionized and interact with the positively charged Buclizine, leading to tailing.[3][4]
-
Trace Metal Contamination: The presence of trace metals like iron or aluminum in the silica (B1680970) matrix can increase the acidity of silanol groups, enhancing their interaction with basic analytes and worsening peak tailing.[1]
-
Column Degradation: Over time, the stationary phase can degrade, especially when operating at extreme pH values, leading to an increase in active silanol sites.[6]
-
Sample Overload (Mass Overload): Injecting too much sample mass can saturate the stationary phase, leading to peak distortion, including tailing.[7][8]
Q2: My Buclizine peak is showing fronting. What could be the issue?
Peak fronting, where the front of the peak is less steep than the back, is typically caused by:
-
Column Overload (Concentration or Volume Overload): Injecting a sample that is too concentrated or a large injection volume can lead to peak fronting.[9][10]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (higher elution strength) than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak.[9][11]
-
Poor Column Packing or Column Void: A poorly packed column or the formation of a void at the column inlet can lead to distorted peak shapes, including fronting.[7][9]
-
Low Column Temperature: In some cases, operating at a temperature that is too low can contribute to peak fronting.
Q3: How does the mobile phase pH affect the peak shape of Buclizine?
As Buclizine is a basic compound with a predicted pKa of around 6.84, the mobile phase pH plays a crucial role in its retention and peak shape.[12]
-
At low pH (e.g., pH 2.5-3.5): The silanol groups on the silica packing are protonated and less likely to interact with the protonated Buclizine molecule, which can significantly reduce peak tailing.[1][2] Several established HPLC methods for Buclizine utilize a low pH mobile phase for this reason.[13][14]
-
At intermediate pH (e.g., pH 4-7): Both Buclizine and the silanol groups can be ionized, leading to strong electrostatic interactions and consequently, significant peak tailing.
-
At high pH (e.g., pH > 8): While the silanol groups are fully deprotonated, Buclizine will be in its neutral form. This can reduce ionic interactions, but requires a pH-stable column.
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
If you are observing peak tailing for your Buclizine peak, follow these steps to diagnose and resolve the issue.
Step 1: Evaluate Mobile Phase pH
-
Action: Adjust the mobile phase pH to be between 2.5 and 3.5 using an appropriate acid, such as phosphoric acid or formic acid.[13][14]
-
Rationale: Lowering the pH suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions with the basic Buclizine molecule.[1][2]
Step 2: Incorporate a Mobile Phase Modifier
-
Action: If pH adjustment is not sufficient, consider adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a concentration of 0.05-0.1%.[7][15]
-
Rationale: TEA competes with Buclizine for interaction with the active silanol sites, effectively masking them and improving peak shape.[7]
Step 3: Check for Column Overload
-
Action: Prepare and inject a series of diluted samples (e.g., 1:2, 1:5, 1:10 dilutions).
-
Rationale: If the peak shape improves with dilution, the original sample was likely overloaded.[7][8]
Step 4: Use a Base-Deactivated or End-Capped Column
-
Action: Switch to an HPLC column that is specifically designed for the analysis of basic compounds. These are often labeled as "base-deactivated," "end-capped," or have low silanol activity.[5][7]
-
Rationale: These columns have a reduced number of free silanol groups, which minimizes the potential for secondary interactions.[7][16]
Step 5: Column Flushing and Regeneration
-
Action: If the column is suspected to be contaminated, flush it with a series of strong solvents. A general procedure is to flush with water, then isopropanol, then hexane, and then reverse the sequence. Always check the column manufacturer's instructions for recommended flushing procedures.
-
Rationale: This can help remove strongly retained compounds that may be causing active sites on the column.
Troubleshooting Workflow for Peak Tailing
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. support.waters.com [support.waters.com]
- 5. hplc.eu [hplc.eu]
- 6. waters.com [waters.com]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 11. phenomenex.com [phenomenex.com]
- 12. BUCLIZINE | 82-95-1 [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Technical Support Center: Strategies to Prevent Buclizine Hydrochloride Precipitation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Buclizine hydrochloride precipitation in cell culture media.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in an organic solvent to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is causing this, and how can I resolve it?
Answer: Immediate precipitation, often termed "crashing out," is a frequent challenge when introducing a drug dissolved in an organic solvent to an aqueous cell culture medium. This occurs because this compound, while soluble in organic solvents, has limited solubility in the aqueous, near-neutral pH environment of most cell culture media. The primary reasons for this are the sudden dilution of the organic solvent and the physicochemical properties of this compound itself.
Potential Causes and Recommended Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its solubility limit at the media's pH. | Decrease the final working concentration of the compound. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution & Localized High Concentration | Adding a concentrated stock solution directly to a large volume of media causes a rapid shift in solvent polarity, leading to precipitation before the compound can be adequately dispersed. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the stock solution dropwise while gently swirling or vortexing the media to ensure rapid and uniform mixing. |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media when preparing your final drug solution. |
| High Organic Solvent Concentration in Final Solution | While solvents like DMSO are necessary for initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. The solubility in DMSO is irrelevant once the compound is in an aqueous solution[1]. | Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity. Always include a vehicle control in your experiments. |
| pH of the Cell Culture Medium | Buclizine is a weak base with a pKa of 7.6[2]. Most cell culture media are buffered to a physiological pH of around 7.4. At this pH, a significant portion of Buclizine will be in its less soluble, unprotonated form, leading to precipitation[2]. | For initial solubility testing, you can try to slightly acidify a small portion of your media (e.g., to pH 6.5-7.0) to see if solubility improves. However, be mindful that altering the media's pH can impact cell health and experimental outcomes. This approach is generally not recommended for live-cell experiments without careful validation. |
Issue 2: this compound Precipitates Over Time in the Incubator
Question: My this compound-containing media was clear initially, but after some time in the incubator, I noticed a precipitate. What could be the reason for this delayed precipitation?
Answer: Delayed precipitation can be caused by several factors related to the stability of the compound and the changing environment of the cell culture over time.
Potential Causes and Recommended Solutions:
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media Due to Cellular Metabolism | As cells metabolize, they produce acidic byproducts (e.g., lactic acid) that can lower the pH of the culture medium. Conversely, the breakdown of certain amino acids can increase the pH. A shift in pH can alter the solubility of this compound. | Monitor the pH of your cell culture medium, especially in long-term or high-density cultures. Consider changing the medium more frequently to maintain a stable pH. |
| Interaction with Media Components | Although less common, this compound might interact with certain components in the media, such as proteins in fetal bovine serum (FBS), to form insoluble complexes over time. | If you suspect an interaction with serum, you can try reducing the serum concentration or using a serum-free medium, if appropriate for your cell line. |
| Evaporation of Media | During long-term experiments, evaporation of water from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of your incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing the plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing the culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time that your culture vessels are outside the stable environment of the incubator. |
| Compound Instability | This compound may not be stable for extended periods under culture conditions (37°C, exposure to light, etc.), and its degradation products could be less soluble. Forced degradation studies show that Buclizine is susceptible to degradation under both acidic and alkaline conditions[2]. | Prepare fresh this compound-containing media for each experiment, especially for long-term studies. Protect the stock solution and media from light. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Due to its low aqueous solubility, a stock solution of this compound is typically prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol[2]. DMSO is a common choice for cell culture experiments. Ensure the DMSO is of high purity and anhydrous, as absorbed moisture can reduce the solubility of some compounds.
Q2: What is the maximum recommended final concentration of DMSO for most cell lines?
A2: As a general guideline, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize the risk of cytotoxicity. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.
Q3: How can I increase the solubility of this compound in my cell culture medium?
A3: Here are a few strategies:
-
Use a Co-solvent System: Formulations containing co-solvents like polyethylene (B3416737) glycol 300 (PEG300) and surfactants like Tween 80 have been used for in vivo studies of Buclizine and can be adapted for in vitro use, provided the final concentrations are not cytotoxic[3].
-
Employ Solubilizing Agents: The use of cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin) can enhance the aqueous solubility of hydrophobic drugs by forming inclusion complexes[4].
-
Particle Size Reduction: While more applicable to suspensions, ensuring your this compound is a fine powder can aid in the initial dissolution in the organic solvent.
Q4: Can I filter my this compound-containing medium to remove the precipitate?
A4: While filtering the medium will remove the visible precipitate, it will also remove the precipitated drug, resulting in an unknown and lower final concentration of soluble this compound. It is always better to address the root cause of the precipitation. If you must filter, it is essential to determine the concentration of the filtered solution before use, for example, by HPLC.
Q5: How should I store my this compound stock solution?
A5: Store your stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
Quantitative Data
Physicochemical Properties of Buclizine and this compound
| Property | Buclizine (Free Base) | This compound | Source(s) |
| Molecular Formula | C₂₈H₃₃ClN₂ | C₂₈H₃₃ClN₂ · 2HCl | [5] |
| Molecular Weight | 433.0 g/mol | 505.95 g/mol | [5] |
| Appearance | - | White to off-white crystalline powder | [5] |
| Water Solubility | 0.000246 mg/mL (practically insoluble) | Soluble (pH-dependent) | [4][5] |
| Organic Solvent Solubility | - | Soluble in ethanol (B145695) and DMSO | [5][6] |
| LogP | ~7.1 | - | [4] |
| pKa | 7.6 (basic) | - | [2] |
pH-Dependent Solubility of Buclizine
Due to its basic pKa of 7.6, the solubility of Buclizine is highly dependent on the pH of the solution.
| pH Range | Expected Solubility | Rationale |
| < 6.0 | Higher Solubility | At acidic pH, Buclizine is predominantly in its protonated (charged) form, which is more soluble in aqueous solutions. |
| 6.0 - 7.4 | Decreasing Solubility | As the pH approaches the pKa, the proportion of the unprotonated (neutral), less soluble form increases. |
| > 7.6 | Low Solubility | Above its pKa, Buclizine is primarily in its unprotonated, free base form, which is practically insoluble in water. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 505.95 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 505.95 g/mol * 1000 mg/g = 5.06 mg
-
Weighing: Carefully weigh approximately 5.06 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol details the preparation of a final working solution of this compound in cell culture medium using a serial dilution approach to minimize precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes or multi-well plates
Procedure:
-
Determine the final desired concentration and the maximum allowable DMSO concentration (e.g., 10 µM Buclizine with a final DMSO concentration of 0.1%).
-
Intermediate Dilution (optional but recommended):
-
Prepare an intermediate dilution of the stock solution in pre-warmed media. For example, to get to a final concentration of 10 µM from a 10 mM stock, you will have a 1:1000 final dilution.
-
First, make a 1:100 dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed media. This gives you a 100 µM intermediate solution.
-
-
Final Dilution:
-
Add the required volume of the intermediate solution (or the stock solution if not performing an intermediate dilution) to the final volume of pre-warmed cell culture medium. For example, to make 1 mL of 10 µM solution from the 100 µM intermediate, add 100 µL of the intermediate solution to 900 µL of pre-warmed media.
-
Crucially, add the drug solution dropwise while gently swirling the medium. This ensures rapid dispersion and prevents localized high concentrations that lead to precipitation.
-
-
Final Check: Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Decision tree for selecting a Buclizine HCl solubilization strategy.
References
Minimizing Buclizine degradation during sample preparation for HPLC
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Buclizine during sample preparation for High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause Buclizine degradation during sample preparation?
A1: Buclizine is susceptible to degradation under several conditions. The primary factors to control during sample preparation are:
-
pH: Buclizine is highly susceptible to both acidic and alkaline hydrolysis.[1][2] Forced degradation studies show significant degradation in the presence of acids like hydrochloric acid (HCl) and bases like sodium hydroxide (B78521) (NaOH).[1][3]
-
Oxidizing Agents: Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), can cause oxidative degradation of Buclizine.[1][3]
-
Light: Photolytic degradation can occur when solutions containing Buclizine are exposed to UV light.[4][5]
-
Temperature: Elevated temperatures can accelerate degradation, particularly in the presence of other stress factors like acid or base.[3][6]
Q2: What is the optimal pH range for preparing and storing Buclizine samples?
A2: To minimize hydrolytic degradation, it is crucial to control the pH of your sample solutions. While specific long-term stability data in various buffers is not extensively detailed, a mobile phase with a pH of 3.0, adjusted with orthophosphoric acid, has been successfully used in stability-indicating HPLC methods.[4][6] It is generally recommended to prepare solutions fresh and avoid prolonged storage at highly acidic or alkaline pH. For analytical solutions, stability for up to 72 hours at ambient temperature has been reported.[3]
Q3: Are there any specific solvents that should be avoided during sample preparation?
A3: While common HPLC solvents like methanol (B129727) and acetonitrile (B52724) are generally used, the key is to ensure the drug is fully dissolved and that the solvent does not contribute to degradation.[4][7] It is important to avoid reactive solvents or impurities that could act as oxidizing or hydrolyzing agents. The mobile phase itself is often the recommended solvent for dissolving and diluting Buclizine standards and samples to ensure compatibility with the HPLC system.[2][4]
Q4: How should I handle and store Buclizine stock solutions?
A4: To ensure the stability of stock solutions, it is recommended to prepare them in the mobile phase and store them refrigerated and protected from light.[5] For longer-term storage, freezing at -20°C or -80°C is advisable.[8] Always bring solutions to room temperature before use to avoid precipitation and ensure accurate concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in the chromatogram. | Formation of degradation products. | - Confirm Peak Identity: Compare the chromatogram of the stressed sample with an unstressed standard. New peaks are likely degradation products.[1] - Ensure Method Specificity: Use a validated stability-indicating method that separates the parent drug from its degradation products. Method optimization (e.g., adjusting mobile phase composition, pH, or gradient) may be necessary if peaks are co-eluting.[1] - Inject a Blank: Analyze a blank sample (the solvent or matrix without Buclizine) to rule out contamination from reagents.[1] |
| Poor resolution between Buclizine and its degradation peaks. | Inadequate chromatographic separation. | - Adjust Mobile Phase: Modify the organic-to-aqueous ratio. Decreasing the organic solvent percentage can increase retention time and improve separation.[1] - Modify pH: Adjust the pH of the aqueous portion of the mobile phase to alter the ionization and retention of Buclizine and its degradants.[1] - Change Column: Consider a column with a different stationary phase, a longer length, or smaller particle size for higher efficiency.[1] |
| Loss of Buclizine concentration in prepared samples over a short period. | Degradation in the sample solvent or adsorption to container walls. | - Prepare Samples Fresh: Whenever possible, prepare samples immediately before analysis. - Control Sample Environment: Protect samples from light and heat. Use amber vials or cover vials with foil. Maintain a controlled temperature. - Use Appropriate Vials: Consider using glass or low-adsorption plasticware to minimize adsorption.[8] |
| Inconsistent or non-reproducible results. | Variability in sample preparation conditions. | - Precise Control: Tightly control all experimental parameters, including temperature, pH, and exposure time to any stressors.[1] - Ensure Complete Dissolution: Use sonication to ensure the sample is completely dissolved before any dilution or analysis.[2][4] |
Quantitative Data Summary
The following table summarizes the results from forced degradation studies, indicating the percentage of Buclizine degradation under various stress conditions.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.05 N HCl | 48 hours | Ambient | Considerable | [3] |
| 0.1 N HCl | 2 hours | 80°C | Significant | [4] | |
| 2M HCl | 4 hours | Not specified | ~27% | [1] | |
| Base Hydrolysis | 0.025 N NaOH | 2 hours | Ambient | Considerable | [3] |
| 0.1 N NaOH | 2 hours | 80°C | Significant | [4] | |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | Room Temp | Significant | [4] |
| 30% H₂O₂ | 48 hours | Ambient | Considerable | [3] | |
| Thermal Degradation | Heat | 7 days | 60°C | Negligible | [3] |
| Photolytic Degradation | UV Light (254 nm) | 24 hours | Not specified | Significant | [4] |
| UV Light (254 nm) | Not specified | Not specified | 9% | [5] |
Note: "Considerable" and "Significant" are terms used in the cited literature where specific percentages were not provided.
Experimental Protocols
Recommended Sample Preparation Protocol for Buclizine Tablets
This protocol is designed to minimize degradation during the extraction of Buclizine from a tablet formulation for HPLC analysis.
-
Tablet Powdering: Weigh and finely powder a minimum of 20 tablets to ensure homogeneity.
-
Sample Weighing: Accurately weigh a portion of the powder equivalent to a specific amount of Buclizine (e.g., 10 mg or 50 mg).[2][4]
-
Dissolution: Transfer the weighed powder to a volumetric flask (e.g., 50 mL or 100 mL).[2][4] Add approximately 70% of the flask volume with the HPLC mobile phase.
-
Sonication: Sonicate the flask for 15-45 minutes to ensure the complete dissolution of the Buclizine hydrochloride.[2][4][5]
-
Dilution to Volume: Allow the solution to cool to room temperature and then dilute to the final volume with the mobile phase. Mix well.
-
Filtration: Filter the solution through a 0.45 µm syringe filter (e.g., nylon or PTFE) to remove any undissolved excipients.[2][4] Discard the first few mL of the filtrate to prevent dilution effects from the filter.
-
Final Dilution: If necessary, further dilute the filtered solution with the mobile phase to a final concentration that falls within the calibration curve range of the HPLC method (e.g., 10-20 µg/mL).[4]
-
Analysis: Inject the prepared sample into the HPLC system for analysis.
HPLC Method Example
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.[4]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase: Acetonitrile and Water (e.g., 80:20, v/v), with the pH adjusted to 3.0 using orthophosphoric acid.[4]
-
Column Temperature: 30°C.[4]
Visualizations
Caption: Major degradation pathways for Buclizine under various stress conditions.
References
Selecting an appropriate internal standard for Buclizine HPLC analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting an appropriate internal standard for the High-Performance Liquid Chromatography (HPLC) analysis of Buclizine. It includes frequently asked questions (FAQs) and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard recommended for the HPLC analysis of Buclizine?
An internal standard (IS) is a compound of known concentration added to samples and standards. It is crucial for improving the precision and accuracy of quantitative analysis by correcting for variations in injection volume, sample preparation, and instrument response.[1] Using an internal standard is particularly beneficial in complex matrices or when multiple sample manipulation steps are involved.
Q2: What are the key criteria for selecting a suitable internal standard for Buclizine HPLC analysis?
The ideal internal standard should possess the following characteristics:
-
Chemical Similarity: It should be structurally similar to Buclizine to ensure comparable behavior during sample preparation and chromatographic separation.
-
Resolution: It must be well-resolved from Buclizine and any other components in the sample matrix to allow for accurate peak integration.
-
Elution: It should elute close to the Buclizine peak without overlapping.
-
Purity and Stability: The internal standard must be of high purity and stable in the sample and mobile phase solutions.
-
Non-interference: It should not be naturally present in the sample matrix.
-
Detector Response: It should have a similar response to the detector as Buclizine.
Q3: Which compounds are suitable internal standards for Buclizine HPLC analysis?
Based on a review of published methods, Methylparaben and Pyridoxine have been successfully used as internal standards for the HPLC analysis of Buclizine and structurally related compounds like Meclizine.
Comparison of Potential Internal Standards
The selection of an appropriate internal standard is critical for robust and reliable HPLC analysis. Below is a comparative summary of two potential internal standards for Buclizine analysis: Methylparaben and Pyridoxine.
| Property | Buclizine | Methylparaben | Pyridoxine |
| Chemical Class | Piperazine derivative | Paraben (ester) | Pyridine derivative |
| Molecular Weight | 433.0 g/mol | 152.15 g/mol | 169.18 g/mol |
| UV λmax | ~230 nm | ~256 nm | ~290 nm |
| Solubility | Sparingly soluble in water | Slightly soluble in water | Freely soluble in water |
| Typical Elution in RP-HPLC | Later eluting | Earlier eluting | Earlier eluting |
Experimental Protocols
HPLC Method for Buclizine Analysis with an Internal Standard
This protocol provides a general framework. Method validation is essential before routine use.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid
-
Buclizine reference standard
-
Selected Internal Standard (Methylparaben or Pyridoxine) reference standard
3. Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of Acetonitrile and a buffer (e.g., phosphate (B84403) buffer, pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 80:20 (v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm for Buclizine. If using a different internal standard, the wavelength may need to be optimized.
-
Injection Volume: 20 µL
4. Preparation of Solutions:
-
Standard Stock Solution (Buclizine): Accurately weigh about 10 mg of Buclizine reference standard and dissolve it in 100 mL of mobile phase to get a concentration of 100 µg/mL.
-
Internal Standard Stock Solution: Accurately weigh about 10 mg of the selected internal standard (e.g., Methylparaben) and dissolve it in 100 mL of mobile phase to get a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the Buclizine stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1-50 µg/mL). To each calibration standard, add a fixed volume of the internal standard stock solution to obtain a constant final concentration (e.g., 10 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the sample, dissolve it in the mobile phase, and add the same fixed volume of the internal standard stock solution as used for the calibration standards. Filter the final solution through a 0.45 µm syringe filter before injection.
Troubleshooting Guide
This guide addresses common issues encountered when using an internal standard in Buclizine HPLC analysis.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution between Buclizine and Internal Standard | - Inappropriate mobile phase composition.- Column degradation. | - Adjust the organic modifier concentration or the pH of the mobile phase.- Use a new column or a column with a different selectivity. |
| Variable Internal Standard Peak Area | - Inconsistent addition of the internal standard.- Instability of the internal standard in the sample matrix.- Co-elution with an interfering peak. | - Use a precise pipetting technique to add the internal standard.- Prepare fresh samples and standards.- Check for matrix interferences by analyzing a blank sample spiked with the internal standard. Modify the chromatographic conditions to improve separation if necessary. |
| Internal Standard Peak Tailing | - Secondary interactions with the stationary phase.- Column overload. | - Adjust the mobile phase pH to suppress the ionization of the internal standard.- Reduce the concentration of the internal standard. |
| No Internal Standard Peak or Very Small Peak | - Degradation of the internal standard.- Incorrect preparation of the internal standard solution. | - Check the stability of the internal standard under the analytical conditions.- Verify the concentration and preparation of the internal standard stock solution. |
Visualizations
Caption: Experimental workflow for Buclizine HPLC analysis using an internal standard.
Caption: Troubleshooting logic for common internal standard issues in HPLC.
References
Adjusting sonication time for complete extraction of Buclizine from tablets
This technical support center provides troubleshooting guidance and frequently asked questions for the complete extraction of Buclizine from tablets, with a focus on adjusting sonication time for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting sonication time for Buclizine HCl extraction from tablets?
A1: Based on published methods, a starting sonication time of 20 to 45 minutes is recommended.[1] The optimal time can vary depending on the tablet matrix, sonicator power, and solvent used.
Q2: Which solvent is most effective for extractions of Buclizine HCl?
A2: Methanol (B129727) is a commonly used and effective solvent for extracting Buclizine HCl from tablets. A mixture of methanol and water (e.g., 80:20 v/v, pH 2.6) has also been successfully used as a mobile phase for extraction and subsequent HPLC analysis.[1][2]
Q3: Can overheating during sonication affect the extraction of Buclizine?
A3: Yes, excessive heat generated during sonication can potentially degrade the analyte and decrease extraction efficiency. Buclizine HCl has been shown to degrade under acidic conditions, and temperature can accelerate this process.[1][3] It is advisable to monitor and control the temperature of the sonication bath.
Q4: What are the key factors that influence the efficiency of ultrasonic-assisted extraction (UAE)?
A4: The primary factors include sonication time, temperature, frequency, and power of the sonicator.[4] The choice of solvent and the solvent-to-sample ratio are also critical parameters that can significantly impact extraction yield.[4]
Q5: How can I determine if the extraction of Buclizine is complete?
A5: To ensure complete extraction, you can perform a repeat extraction on the tablet residue. Analyze the supernatant from the second extraction. If the amount of Buclizine detected is negligible, the initial extraction was likely complete.
Troubleshooting Guide
This guide addresses common issues encountered during the sonication-based extraction of Buclizine from tablets.
Issue 1: Low Recovery or Incomplete Extraction
-
Possible Cause 1: Insufficient Sonication Time. The sonication duration may not be adequate to fully disrupt the tablet matrix and dissolve the active pharmaceutical ingredient (API).
-
Troubleshooting Step: Incrementally increase the sonication time (e.g., in 10-15 minute intervals) and monitor the recovery. Be mindful of potential degradation with excessively long sonication times.[5]
-
-
Possible Cause 2: Inappropriate Solvent or Solvent Volume. The solubility of Buclizine HCl in the chosen solvent may be a limiting factor, or the volume of the solvent may be insufficient to dissolve the entire amount of the drug.
-
Troubleshooting Step: Ensure you are using a suitable solvent like methanol. Increase the solvent volume to ensure sink conditions are maintained.
-
-
Possible Cause 3: Low Sonication Power. The power of the sonicator may be too low to create effective cavitation for extraction.
-
Troubleshooting Step: If your sonicator has adjustable power settings, try increasing the power.
-
Issue 2: Degradation of Buclizine During Extraction
-
Possible Cause 1: Excessive Sonication Time and Heat. Prolonged exposure to ultrasonic waves can generate heat, which may lead to the degradation of thermolabile compounds. Buclizine is known to degrade under acidic conditions, which can be exacerbated by heat.[1][3]
-
Troubleshooting Step: Monitor the temperature of the sonication bath and use a cooling bath if necessary. Avoid excessively long sonication times.
-
-
Possible Cause 2: Use of an Inappropriate Solvent. Certain solvents, particularly under sonication, might promote the degradation of the analyte.
-
Troubleshooting Step: Stick to recommended solvents like methanol. If you suspect solvent-induced degradation, consider a different solvent system after checking for Buclizine's stability in it.
-
Issue 3: Inconsistent and Irreproducible Results
-
Possible Cause 1: Inhomogeneous Sample. The powdered tablet material may not be uniform, leading to variability in the amount of drug in the subsamples.
-
Troubleshooting Step: Ensure the tablets are finely and uniformly powdered before weighing.
-
-
Possible Cause 2: Fluctuations in Sonication Bath Temperature. Temperature variations between experiments can affect extraction efficiency.
-
Troubleshooting Step: Control and monitor the temperature of the sonication bath for all experiments.
-
-
Possible Cause 3: Inconsistent Positioning in the Sonicator. The intensity of sonication can vary within the bath.
-
Troubleshooting Step: Place samples in a consistent location within the sonication bath for each experiment.
-
Data Presentation
Table 1: Summary of Sonication Parameters for Buclizine HCl Extraction
| Parameter | Method 1 | Method 2 | Method 3 |
| Sonication Time (minutes) | 45[1] | 30 | 20 |
| Solvent | Methanol:Water (80:20 v/v), pH 2.6[1] | Methanol | Methanol |
| Analyte Concentration | 14 µg/mL (final)[1] | 100 µg/mL | Not Specified |
| Dosage Form | Tablets[1] | Tablets | Tablets |
Experimental Protocols
Protocol 1: Detailed Method for Sonication-Based Extraction of Buclizine from Tablets
-
Sample Preparation:
-
Extraction:
-
Sample Clarification:
-
After sonication, allow the solution to cool to room temperature.
-
Dilute the solution to the final volume with the same solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.[1] Alternatively, centrifuge the solution at a sufficient speed (e.g., 3000 rpm for 5 minutes) and collect the supernatant.
-
-
Analysis:
-
The resulting clear solution is now ready for analysis by a suitable analytical technique, such as HPLC.
-
Visualizations
Caption: Troubleshooting workflow for incomplete Buclizine extraction.
Caption: Key steps in the experimental workflow for Buclizine extraction.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound-Assisted Extraction and the Encapsulation of Bioactive Components for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Co-elution in Buclizine Stability Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of degradation products during stability studies of Buclizine.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for Buclizine?
Buclizine is susceptible to degradation under various stress conditions, primarily acidic hydrolysis and oxidation.[1] Under acidic conditions, particularly with strong acids like hydrochloric acid (HCl) and heat, significant degradation can occur, leading to the formation of multiple degradation products.[1][2] One study identified as many as four distinct degradation peaks after refluxing in 0.1M HCl.[2] Oxidative degradation, for instance with hydrogen peroxide (H₂O₂), also leads to the formation of degradation products, with N-oxides being a potential pathway for similar piperazine-derived antihistamines.[1]
Q2: Which analytical technique is most suitable for Buclizine stability studies?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for quantifying Buclizine and separating its degradation products.[1] A stability-indicating HPLC method, typically employing a C18 column with UV detection around 230 nm, is essential to ensure that the drug substance can be accurately measured in the presence of its impurities and degradants.[1][3][4]
Q3: What are the initial steps to take when co-elution is suspected in my Buclizine HPLC analysis?
When co-elution is suspected, the first step is to confirm that the observed peak impurity is not an artifact. This can be done by injecting a blank (the stress medium without Buclizine) to ensure the extra peaks are not from reagents or solvents.[1] Subsequently, comparing the chromatogram of the stressed sample with an unstressed Buclizine standard will help identify new peaks as likely degradation products.[1] If peaks are indeed co-eluting, optimization of the HPLC method is necessary.[1]
Troubleshooting Guide: Resolving Co-elution
Issue: Poor resolution between Buclizine and a degradation product peak.
This is a common challenge in stability studies. The following steps provide a systematic approach to resolving co-elution.
Step 1: Adjusting the Mobile Phase Composition
A primary cause of poor resolution is an inappropriate mobile phase.[1] Modifying the mobile phase can significantly impact the separation.
-
Organic Modifier Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will generally increase the retention time of both Buclizine and its degradation products, which can often lead to better separation.
-
Change in Organic Modifier: If adjusting the ratio is insufficient, switching the organic modifier (e.g., from acetonitrile to methanol (B129727) or vice-versa) can alter the selectivity of the separation due to different solvent properties.
-
Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of Buclizine and its degradation products, thereby affecting their retention characteristics and improving resolution.[1]
Step 2: Modifying Chromatographic Conditions
If mobile phase adjustments do not resolve the co-elution, other chromatographic parameters can be optimized.
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape and efficiency. However, excessive heat can degrade the column.
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution, but it will also increase the run time.
Step 3: Evaluating the Stationary Phase
The choice of the HPLC column is critical for achieving good separation.
-
Column Chemistry: If resolution cannot be achieved on a standard C18 column, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) that can offer different selectivity.
-
Column Dimensions and Particle Size: Using a longer column or a column with a smaller particle size can increase the number of theoretical plates and, consequently, improve resolution.
Experimental Protocols
Protocol 1: Forced Degradation in Acidic Conditions
This protocol outlines a typical procedure for inducing acidic degradation of Buclizine.
-
Sample Preparation: Prepare a stock solution of Buclizine hydrochloride in methanol or water at a concentration of 1 mg/mL.[1]
-
Stress Application: For mild acidic stress, dilute the stock solution with 0.1M HCl. For more significant degradation, a higher concentration, such as 1M or 2M HCl, can be used.[1]
-
Incubation: Incubate the solution at a controlled temperature, for example, 60°C or under reflux, for a period of 4 to 48 hours.[1]
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with a suitable base (e.g., NaOH) to a pH of approximately 7.[1]
-
Dilution and Analysis: Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis.[1]
Protocol 2: Stability-Indicating HPLC Method
The following is an example of an HPLC method that has been shown to be effective in separating Buclizine from its degradation products.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent[4] |
| Column | C18, 250 mm x 4.6 mm, 5 µm[4] |
| Mobile Phase | Acetonitrile : Water (80:20, v/v), pH adjusted to 3.0 with orthophosphoric acid[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL[4] |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 230 nm[4] |
Data Presentation
The following tables summarize quantitative data from forced degradation studies and illustrate the separation of Buclizine from its degradation products using different HPLC methods.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent | Duration | Temperature | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 2M HCl | 4 hours | Reflux | ~27% | Not Specified |
| Acid Hydrolysis | 0.1M HCl | 70 hours | Reflux | Not Specified | 4 |
| Oxidative | 30% H₂O₂ | Not Specified | Room Temp | ~0.7% | Not Specified |
Table 2: Chromatographic Data for Buclizine and its Degradation Products under Different HPLC Conditions
| Method | Analyte | Retention Time (min) | Resolution (Rs) with Buclizine |
| Method A (Methanol:Water, 80:20, pH 2.6) | Buclizine | ~5.8 | - |
| Degradation Product 1 | ~5.0 | > 2.0 | |
| Degradation Product 2 | ~9.0 | > 2.0 | |
| Method B (Acetonitrile:Water, 85:15, pH 6.6) | Buclizine | ~5.7 | - |
| Degradation Product 1 | ~1.5 | > 2.0 | |
| Degradation Product 2 | ~1.9 | > 2.0 | |
| Degradation Product 3 | ~2.3 | > 2.0 | |
| Degradation Product 4 | ~3.6 | > 2.0 |
Visualizations
Caption: Simplified degradation pathways of Buclizine under stress conditions.
Caption: Troubleshooting workflow for managing co-elution in HPLC analysis.
References
Validation & Comparative
A Comparative Guide to the Preclinical Efficacy of Buclizine and Meclizine in Vertigo Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of Buclizine and Meclizine in animal models of vertigo. It is important to note a significant gap in existing literature directly comparing these two first-generation piperazine (B1678402) antihistamines in a preclinical setting.[1] This document, therefore, synthesizes the known pharmacology of both compounds, presents available preclinical data for Meclizine, and proposes a framework for the direct comparative evaluation of Buclizine and Meclizine.
Introduction and Mechanism of Action
Buclizine and Meclizine are first-generation antihistamines clinically employed for the management of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][2][3][4] Their therapeutic effects are primarily attributed to their antagonist activity at histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors within the central nervous system.[1][5][6][7] By blocking these receptors in the brainstem, particularly in the vomiting center and vestibular nuclei, both drugs are thought to depress labyrinthine excitability and reduce vestibular stimulation, thereby alleviating vertigo symptoms.[1][5][8][9]
Signaling Pathway of Buclizine and Meclizine
Caption: Antagonistic action of Buclizine and Meclizine on H1 and M1 receptors.
Comparative Efficacy Data (Proposed Framework)
While direct comparative preclinical data is lacking, this section outlines a proposed framework for such a study, incorporating available data for Meclizine as a baseline.
Quantitative Data from Meclizine Preclinical Study
The following table summarizes findings from a study on Meclizine's effect on vestibular sensory-evoked potentials (VsEPs) in mice, which can serve as a reference for future comparative studies.[1]
| Parameter | Treatment Group | Vestibular Stimulation (VES) | Visual Stimulation (VIS) | Visual-Vestibular (VIS+VES) |
| VsEP Threshold (dB re: 1.0 G/s) | Meclizine (600 mg/kg) | Increased | No significant change | Increased |
| Placebo | Baseline | Baseline | Baseline | |
| Eye Movement (Torsional Slow-Phase Velocity) | Meclizine (600 mg/kg) | Decreased | No significant change | Decreased |
| Placebo | Baseline | Baseline | Baseline |
Data presented is a qualitative summary based on the provided source. Future studies should aim to generate quantitative comparative data.
Proposed Experimental Protocols for Comparative Efficacy
To address the current research gap, a head-to-head comparison of Buclizine and Meclizine is proposed using established preclinical models of vertigo.
Animal Models of Vertigo
A variety of animal models can be utilized to induce and study vertigo, with the choice depending on the specific research question.[1]
-
Chemical Labyrinthectomy: Intratympanic injection of an ototoxic substance like arsanilate to induce gradual and irreversible destruction of the vestibular sensory epithelia.[1]
-
Surgical Labyrinthectomy/Neurectomy: Unilateral surgical removal of the labyrinth or sectioning of the vestibular nerve to create an acute vestibular imbalance.[1]
-
Caloric Irrigation: Non-invasive stimulation of the inner ear with hot or cold water to induce a temporary vertigo syndrome.[1]
-
Genetic Models: Utilizing mouse models with genetic predispositions to vestibular disorders, such as those with defects in otoconia formation.[1][10]
Proposed Experimental Workflow
The following diagram illustrates a potential experimental workflow for evaluating and comparing the efficacy of Buclizine and Meclizine.
Caption: Proposed workflow for preclinical comparison of Buclizine and Meclizine.
Behavioral and Physiological Assessments
A comprehensive evaluation of the comparative efficacy of Buclizine and Meclizine would involve a battery of tests:[1]
-
Nystagmus: Recording and quantification of spontaneous and positional nystagmus using video-oculography. Key parameters include frequency, amplitude, and slow-phase velocity of eye movements.
-
Postural Stability:
-
Rotarod Test: To assess balance and motor coordination by measuring the time an animal can stay on a rotating rod.[11][12][13]
-
Beam Walking Test: To evaluate fine motor coordination and balance.
-
Open Field Test: To observe general locomotor activity and identify circling behavior, which can be indicative of vestibular dysfunction.[11]
-
-
Vestibulo-Ocular Reflex (VOR): Measurement of compensatory eye movements in response to head rotations to assess the function of the vestibular system.[1][11]
-
Electrophysiology: Recording of vestibular sensory-evoked potentials (VsEPs) to obtain objective measures of peripheral vestibular function.[1]
Conclusion and Future Directions
While both Buclizine and Meclizine have a history of clinical use in managing vertigo, a direct preclinical comparison of their efficacy is notably absent from the scientific literature.[1] The available information on their shared mechanism of action and the preclinical data for Meclizine provide a strong foundation for designing rigorous comparative studies.[1][14] Such research is critical for a deeper understanding of their therapeutic potential and for the development of more effective treatments for vestibular disorders. The proposed experimental framework in this guide offers a pathway to systematically evaluate and compare these two widely used anti-vertigo agents.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Meclizine - Wikipedia [en.wikipedia.org]
- 4. Buclizine: View Uses, Side Effects and Medicines [truemeds.in]
- 5. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of Meclizine Hydrochloride? [synapse.patsnap.com]
- 9. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A mouse model for benign paroxysmal positional vertigo (BPPV) with genetic predisposition for displaced otoconia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impaired Auditory-Vestibular Functions and Behavioral Abnormalities of Slitrk6-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Behavioral Assessment of the Aging Mouse Vestibular System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Behavioral assessment of the aging mouse vestibular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Head-to-head comparison of Buclizine and Cinnarizine for motion sickness
A Comprehensive Guide for Researchers and Drug Development Professionals
Motion sickness, a common and often debilitating condition, arises from a sensory mismatch between the visual, vestibular, and somatosensory systems. Pharmacological intervention remains a primary strategy for its prevention and treatment. Among the therapeutic options, the first-generation antihistamines Buclizine and Cinnarizine (B98889) are frequently utilized. This guide provides a detailed, evidence-based comparison of these two agents, focusing on their pharmacological mechanisms, efficacy, pharmacokinetics, and adverse effect profiles, supported by available experimental data.
Mechanism of Action: A Tale of Two Pathways
Both Buclizine and Cinnarizine are piperazine-derivative antihistamines that exert their primary anti-motion sickness effects through the antagonism of histamine (B1213489) H1 receptors in the brainstem. However, their pharmacological profiles exhibit key differences that influence their clinical utility.
Buclizine primarily acts as a central antagonist of histamine H1 and muscarinic M1 receptors.[1] The vomiting center in the medulla is rich in these receptors, which receive input from the vestibular apparatus. By blocking these receptors, Buclizine reduces the excitability of the vestibular system and depresses the transmission of neural signals to the vomiting center.[1]
Cinnarizine also functions as a potent H1 receptor antagonist.[2] A distinguishing feature of Cinnarizine is its additional activity as a calcium channel blocker.[2] This action is thought to contribute significantly to its efficacy by inhibiting the influx of calcium into the vestibular sensory cells of the inner ear, thereby dampening the signals sent to the brain regarding motion.[3]
Comparative Efficacy: Insights from Clinical Data
Direct head-to-head clinical trials comparing Buclizine and Cinnarizine for motion sickness are limited in publicly available literature. However, individual studies provide valuable insights into their efficacy.
Cinnarizine has been evaluated in several studies for the prevention of seasickness. In a double-blind, placebo-controlled trial, 50 mg of Cinnarizine was found to be significantly more effective than placebo in preventing seasickness in rough seas.[4] Of the subjects who received 50 mg of Cinnarizine, 65% reported feeling better compared to previous voyages, versus 31% in the placebo group (p < 0.05).[4] Another study reported that 50 mg of Cinnarizine improved seasickness symptoms in 69% of subjects and provided 63% protection against vomiting (p < 0.05).[5]
Buclizine is an established antiemetic, and its efficacy in motion sickness is attributed to its antihistaminic and anticholinergic properties.[6] While specific quantitative data from controlled trials for motion sickness are not as readily available as for Cinnarizine, its long-standing clinical use supports its utility. The typical adult dose for motion sickness is 25 to 50 mg taken 30 minutes before travel.[7]
Table 1: Summary of Clinical Efficacy Data
| Drug | Study Population | Intervention | Key Findings | Reference |
| Cinnarizine | 95 healthy males (seasickness) | Cinnarizine 50 mg vs. Placebo | 65% of Cinnarizine group felt better vs. 31% in placebo group (p < 0.05). | [4] |
| Cinnarizine | 95 subjects (seasickness) | Cinnarizine 50 mg vs. Placebo | Improved symptoms in 69% of subjects; 63% protection from vomiting (p < 0.05). | [5] |
| Buclizine | N/A | N/A | Efficacy supported by clinical use and established mechanism of action. | [6] |
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of a drug are crucial for determining its dosing regimen and duration of action.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Buclizine | Cinnarizine |
| Bioavailability | Not specified, but rapidly absorbed orally.[8] | Low and variable.[3] |
| Time to Peak Plasma Concentration (Tmax) | Not specified. | 1 to 4 hours.[9][10] |
| Protein Binding | Not specified. | 91%[11] |
| Metabolism | Expected to be hepatic.[8] | Extensively hepatic, primarily via CYP2D6.[10][11] |
| Elimination Half-life (t½) | Not specified. | 3 to 24 hours.[9][10][11] |
| Excretion | Primarily fecal (for related compounds).[8] | ~67% in feces, ~33% in urine (as metabolites).[9][10] |
Adverse Effect Profiles: A Key Differentiator
The side effect profiles of Buclizine and Cinnarizine are largely dictated by their antihistaminic and anticholinergic properties.
Table 3: Common Adverse Effects
| Adverse Effect | Buclizine | Cinnarizine |
| Drowsiness/Somnolence | Yes (moderate)[7] | Yes (especially at the start of treatment)[12] |
| Dry Mouth | Yes[13] | Yes |
| Blurred Vision | Yes[13] | Yes |
| Dizziness | Yes[13] | Yes |
| Epigastric Discomfort | Possible | Yes (can be diminished by taking after meals)[11] |
| Weight Gain | Possible | Possible |
Cinnarizine, when compared to dimenhydrinate, was found to have no significant side effects on psychomotor performance in one study, suggesting it may be a preferable option for individuals who need to remain alert.[14][15]
Experimental Protocols: A Look into the Methodology
The following provides a summary of the experimental protocol used in a key clinical trial evaluating Cinnarizine for seasickness.
Study: Effect of Cinnarizine in the prevention of seasickness [4]
-
Study Design: A double-blind, placebo-controlled, randomized study.
-
Participants: 95 healthy male subjects.
-
Intervention: Subjects were divided into three groups receiving either Cinnarizine 50 mg, Cinnarizine 25 mg, or a placebo.
-
Exposure: A 4-6 hour voyage in very rough seas with 3.5-meter waves.
-
Outcome Measures:
-
Seasickness Susceptibility: Assessed using a standard questionnaire regarding the subject's condition on previous voyages.
-
Seasickness Severity: Evaluated immediately after the voyage using a standard questionnaire.
-
Side Effects: Assessed via a questionnaire.
-
-
Statistical Analysis: Differences between groups were analyzed for statistical significance (p < 0.05).
Conclusion
Both Buclizine and Cinnarizine are effective options for the management of motion sickness, primarily through their action on central H1 and, in the case of Buclizine, M1 receptors. Cinnarizine offers the additional mechanism of calcium channel blockade, which may contribute to its well-documented efficacy. While direct comparative data is lacking, Cinnarizine has a more robust body of publicly available clinical trial data supporting its use in motion sickness. The choice between these two agents may be guided by their specific pharmacological profiles, potential for side effects, and the need for alertness in the user. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and tolerability of Buclizine and Cinnarizine for motion sickness.
References
- 1. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. STERIS PHARMA [sterisonline.com]
- 3. Cinnarizine - Wikipedia [en.wikipedia.org]
- 4. Effect of cinnarizine in the prevention of seasickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinnarizine in the prophylaxis of seasickness: laboratory vestibular evaluation and sea study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buclizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. benchchem.com [benchchem.com]
- 9. centaurpharma.com [centaurpharma.com]
- 10. mims.com [mims.com]
- 11. rwandafda.gov.rw [rwandafda.gov.rw]
- 12. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mims.com [mims.com]
- 14. The effects of dimenhydrinate, cinnarizine and transdermal scopolamine on performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of dimenhydrinate, cinnarizine and transdermal scopolamine on performance | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Receptor Binding Affinity: Buclizine, Hydroxyzine, and Cetirizine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of three piperazine (B1678402) antihistamines: buclizine (B1663535), hydroxyzine (B1673990), and cetirizine (B192768). The primary focus is on their interaction with the histamine (B1213489) H1 receptor, the main target for their therapeutic effects, and the dopamine (B1211576) D2 receptor, which is relevant to potential central nervous system side effects. While direct quantitative binding data for buclizine is limited in publicly available literature, this guide compiles available experimental data for hydroxyzine and cetirizine to offer a quantitative perspective on the receptor binding profiles within this class of drugs.[1][2]
Quantitative Receptor Binding Affinity
The binding affinity of a drug to its receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The data presented below is derived from in vitro radioligand binding assays.
| Compound | Class | Histamine H1 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) |
| Buclizine | First-Generation | Data not readily available | Data not readily available |
| Hydroxyzine | First-Generation | ~2.0[3] | 378[3] |
| Cetirizine | Second-Generation | ~6[4] | >10,000[5] |
Note: Cetirizine, the primary active metabolite of hydroxyzine, exhibits high selectivity for the H1 receptor and has been shown to have negligible affinity for dopamine D2 receptors, failing to bind even at concentrations as high as 10µM.[5] Buclizine is also a first-generation antihistamine and is expected to have a binding profile more similar to hydroxyzine.[6]
Experimental Protocols
The determination of receptor binding affinities for these compounds is primarily achieved through competitive radioligand binding assays.
Histamine H1 Receptor Binding Assay
This assay measures the ability of a test compound (e.g., buclizine, hydroxyzine, or cetirizine) to displace a radiolabeled ligand from the H1 receptor.
1. Materials and Reagents:
-
Radioligand: [³H]-Mepyramine (a potent H1 antagonist).[2]
-
Membrane Preparation: Homogenates from cells or tissues expressing the human H1 receptor (e.g., CHO or HEK293 cells).[4]
-
Test Compounds: Buclizine, hydroxyzine, cetirizine.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., mianserin).[7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[2]
-
Filtration System: Glass fiber filters and a cell harvester.[1]
2. Procedure:
-
Cell membranes are incubated with a fixed concentration of [³H]-mepyramine and varying concentrations of the unlabeled test compound.[2]
-
The incubation is carried out at room temperature for a sufficient time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.[1]
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.[1]
-
The radioactivity retained on the filters is measured using a scintillation counter.[1]
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.[1]
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]
Dopamine D2 Receptor Binding Assay
A similar competitive binding assay is used to determine the affinity for the D2 receptor.
1. Materials and Reagents:
-
Radioligand: [³H]-Spiperone (a potent D2 antagonist).[8]
-
Membrane Preparation: Homogenates from cells or tissues expressing the human D2 receptor (e.g., CHO cells).
-
Test Compounds: Buclizine, hydroxyzine, cetirizine.
-
Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM of spiperone).[9]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[10]
-
Filtration System: Glass fiber filters (pre-soaked in polyethyleneimine) and a cell harvester.[10]
2. Procedure:
-
The procedure is analogous to the H1 receptor binding assay, with the incubation of D2 receptor-expressing membranes, [³H]-spiperone, and the test compounds.
3. Data Analysis:
-
IC50 and Ki values are calculated using the same principles as described for the H1 receptor assay.[9]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the Histamine H1 and Dopamine D2 receptors, along with a typical experimental workflow for a radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. SMPDB [smpdb.ca]
- 7. benchchem.com [benchchem.com]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. benchchem.com [benchchem.com]
Cross-validation of HPLC and UV spectrophotometry methods for Buclizine assay
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry, for the assay of Buclizine (B1663535), an antihistamine used for the prevention of nausea, vomiting, and dizziness.
This publication objectively compares the performance of these two methods, presenting supporting experimental data and detailed protocols to aid in the selection of the most suitable method for specific analytical needs.
Methodologies at a Glance
A summary of the typical experimental conditions for both HPLC and UV spectrophotometry methods for the determination of Buclizine is presented below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that offers high resolution and sensitivity. A stability-indicating HPLC method for Buclizine has been developed and validated, demonstrating its suitability for quality control and stability studies.[1][2]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is employed.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for separation.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water is common. For instance, a mobile phase of methanol and water in an 80:20 v/v ratio, with the pH adjusted to 2.6 with phosphoric acid, has been reported.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is generally maintained.[1]
-
Detection: UV detection is performed at the maximum absorbance wavelength of Buclizine, which is approximately 230 nm.[1]
-
Sample Preparation: A known quantity of the Buclizine sample is accurately weighed, dissolved in the mobile phase, and diluted to a suitable concentration within the calibration range.
UV Spectrophotometry
UV spectrophotometry is a simpler and more cost-effective technique that relies on the principle of light absorption by the analyte. A validated UV spectrophotometric method for the quantification of Buclizine hydrochloride has also been established.[3][4]
Experimental Protocol:
-
Instrumentation: A UV-Visible spectrophotometer with a pair of matched quartz cells is used.
-
Solvent: A suitable solvent in which Buclizine is soluble and stable is chosen.
-
Wavelength: The quantification of this compound is performed in the wavelength range of 218–226 nm.[3][4]
-
Sample Preparation: A standard stock solution of Buclizine is prepared by dissolving a known amount in the chosen solvent. This stock solution is then serially diluted to prepare working standards of different concentrations. The absorbance of these solutions is measured at the selected wavelength.
Performance Comparison: A Data-Driven Analysis
The selection of an analytical method is heavily influenced by its validation parameters, which define its reliability and accuracy. The following tables summarize the key performance characteristics of HPLC and UV spectrophotometry for Buclizine assay based on published data.
Table 1: Chromatographic and Spectrophotometric Conditions
| Parameter | HPLC Method | UV Spectrophotometry Method |
| Column/Instrument | C18 (250 mm x 4.6 mm, 5 µm) | UV-Visible Spectrophotometer |
| Mobile Phase/Solvent | Methanol:Water (80:20 v/v), pH 2.6 with H₃PO₄[1] | Suitable organic solvent |
| Flow Rate | 1.0 mL/min[1] | Not Applicable |
| Detection Wavelength | 230 nm[1] | 218–226 nm[3][4] |
Table 2: Method Validation Parameters
| Validation Parameter | HPLC Method | UV Spectrophotometry Method |
| Linearity Range | 0.5–24 µg/mL[1] | - |
| Correlation Coefficient (r²) | 0.9990[1] | - |
| Accuracy (% Recovery) | 96.9 - 104.5%[1] | - |
| Precision (% RSD) | < 2.0%[1] | 0.6231% (for a specific tablet formulation)[3] |
| Limit of Detection (LOD) | 0.06 µg/mL[1] | - |
| Limit of Quantitation (LOQ) | 0.21 µg/mL[1] | - |
Note: Comprehensive quantitative data for all validation parameters of the UV spectrophotometry method was not available in the reviewed literature in a consolidated format.
Logical Workflow for Method Selection
The decision to use HPLC or UV spectrophotometry for Buclizine assay depends on several factors, including the specific requirements of the analysis, available resources, and the nature of the sample matrix.
Caption: Decision workflow for selecting between HPLC and UV spectrophotometry for Buclizine assay.
Experimental Workflow Diagrams
To further clarify the procedural steps involved in each method, the following workflow diagrams are provided.
HPLC Experimental Workflow
Caption: A step-by-step workflow for the HPLC assay of Buclizine.
UV Spectrophotometry Experimental Workflow
Caption: A procedural workflow for the UV spectrophotometric assay of Buclizine.
Conclusion
Both HPLC and UV spectrophotometry are viable methods for the quantitative determination of Buclizine. The choice between the two is contingent on the specific analytical requirements.
-
HPLC is the method of choice when high specificity and sensitivity are required, particularly for the analysis of samples containing impurities or degradation products. Its ability to separate components in a mixture makes it a powerful tool for stability-indicating assays.
-
UV Spectrophotometry , on the other hand, offers a simpler, faster, and more economical alternative for the routine analysis of pure Buclizine samples or simple formulations where interference from other components is not a concern.[3]
This guide provides the necessary foundational information, including experimental protocols and comparative data, to assist researchers and professionals in making an informed decision for their analytical needs in the assay of Buclizine.
References
Validating the Cytostatic Effects of Buclizine in TCTP-Overexpressing Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Buclizine as a cytostatic agent targeting Translationally Controlled Tumor Protein (TCTP) in cancer cells. It offers a comparative perspective against other TCTP inhibitors, supported by experimental data and detailed methodologies for validation.
Introduction
Translationally Controlled Tumor Protein (TCTP), also known as histamine-releasing factor, is a highly conserved protein frequently overexpressed in a wide array of human cancers, correlating with poor prognosis.[1] TCTP's central role in promoting cell proliferation, inhibiting apoptosis, and enhancing cell migration makes it a compelling target for novel anti-cancer therapies.[1][2][3] Buclizine, an established antihistamine, has been identified as a direct inhibitor of TCTP, presenting a promising therapeutic avenue through differentiation therapy rather than conventional cytotoxicity.[1][4] This guide delves into the experimental validation of Buclizine's cytostatic effects and compares its performance with other known TCTP inhibitors.
Quantitative Data Summary: Buclizine vs. Alternatives
The following tables summarize key quantitative data from in vitro studies, offering a comparative look at the efficacy of Buclizine and other TCTP inhibitors. It is important to consider that experimental conditions, such as the cell lines used, may vary between studies.
Table 1: Binding Affinities of TCTP Inhibitors
| Compound | Method | Dissociation Constant (Kd) |
| Buclizine | Microscale Thermophoresis | 433 µM[4][5] |
| Levomepromazine | Microscale Thermophoresis | 57.2 µM[4][5] |
| ZINC10157406 | Microscale Thermophoresis | 0.87 ± 0.38 µM[5] |
| Sertraline | Surface Plasmon Resonance | ~30-50 µM[5] |
Table 2: Cellular Effects of Buclizine on MCF-7 Breast Cancer Cells
| Effect | Concentration | Duration | Assay Method | Result |
| Inhibition of Cell Growth (Cytostatic) | Dose-dependent | 72 hours | MTT Assay | IC50: 19.18 µM[6] |
| G1 Phase Cell Cycle Arrest | 60-75 µM | 72 hours | Propidium Iodide Staining & Flow Cytometry | 73% of cells in G1 phase at 77 µM[1][6] |
| TCTP Expression | 60-75 µM | 72 hours | Western Blot | 40% decrease at 75 µM[4][6] |
| Apoptosis Induction | IC50 or 2 x IC50 | 72 hours | Annexin V-PI Staining | No significant induction[1][4] |
Table 3: Effect of Buclizine on Cell Cycle Regulatory Proteins in MCF-7 Cells
| Target Protein | Change in Expression |
| Cyclin D1 | Decreased[6] |
| Cyclin D3 | Decreased[4] |
| CDK2 | Decreased[4] |
| CDK4 | Decreased[4] |
Signaling Pathways Modulated by Buclizine
Buclizine's inhibition of TCTP impacts key signaling pathways integral to cell cycle regulation and tumor suppression.
TCTP-p53 Signaling Pathway
TCTP is a negative regulator of the tumor suppressor protein p53.[1] It facilitates the degradation of p53 by interacting with MDM2, an E3 ubiquitin ligase.[1] By inhibiting TCTP, Buclizine is thought to disrupt this interaction, leading to the stabilization and accumulation of p53, which in turn can activate downstream pathways to induce cell cycle arrest.[1]
Caption: TCTP-p53 signaling pathway modulated by Buclizine.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Microscale Thermophoresis (MST) for Binding Affinity
Objective: To quantify the binding affinity of Buclizine to TCTP.
Materials:
-
Recombinant human TCTP
-
Buclizine hydrochloride
-
Labeling kit (e.g., Monolith NT™ Protein Labeling Kit)
-
MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20)
-
MST capillaries
-
MST instrument (e.g., Monolith NT.115)
Procedure:
-
Label the recombinant TCTP with a fluorescent dye according to the labeling kit's protocol.
-
Prepare a series of dilutions of Buclizine in MST buffer.
-
Mix the labeled TCTP at a constant concentration with each dilution of Buclizine.
-
Load the mixtures into MST capillaries.
-
Measure the thermophoresis of the labeled TCTP in the presence of varying concentrations of Buclizine using the MST instrument.
-
Analyze the change in thermophoresis to determine the dissociation constant (Kd).
Cell Viability Assay (MTT Assay)
Objective: To determine the cytostatic effect of Buclizine on cancer cell proliferation.
Materials:
-
TCTP-overexpressing cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Buclizine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Buclizine for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of Buclizine on the cell cycle distribution of cancer cells.
Materials:
-
TCTP-overexpressing cancer cell line (e.g., MCF-7)
-
Buclizine
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with Buclizine at the desired concentration for 72 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer to measure DNA content.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.
Western Blot Analysis
Objective: To determine the effect of Buclizine on the expression of TCTP and cell cycle-related proteins.
Materials:
-
TCTP-overexpressing cancer cell line (e.g., MCF-7)
-
Buclizine
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-TCTP, anti-Cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with Buclizine for 72 hours and lyse the cells.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities relative to a loading control (e.g., β-actin).
Experimental Workflow
The following diagram outlines a typical workflow for validating the cytostatic effects of a TCTP inhibitor like Buclizine.
Caption: General experimental workflow for validating Buclizine's effects.
Conclusion
Buclizine demonstrates clear cytostatic effects in TCTP-overexpressing cancer cells by inducing G1 phase cell cycle arrest without significant apoptosis.[1][4] This is achieved through the direct inhibition of TCTP and the subsequent modulation of key cell cycle regulatory proteins.[1][4][6] While other compounds may exhibit higher binding affinity to TCTP, Buclizine's established safety profile as an antihistamine makes it an attractive candidate for drug repurposing in cancer therapy. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of Buclizine and other TCTP inhibitors in the development of novel cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. TCTP in Development and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological role and expression of translationally controlled tumor protein (TCTP) in tumorigenesis and development and its potential for targeted tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of antihistaminic drugs with human translationally controlled tumor protein (TCTP) as novel approach for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Buclizine Hydrochloride and Cyproheptadine as Pediatric Appetite Stimulants
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and safe pediatric appetite stimulants is a critical area of pharmaceutical research, particularly for managing conditions associated with poor growth and malnutrition in children. Among the therapeutic options explored, buclizine (B1663535) hydrochloride and cyproheptadine (B85728), both first-generation antihistamines, have been utilized for their orexigenic, or appetite-stimulating, effects. This guide provides an objective comparison of their performance, supported by available experimental data, to inform research and drug development efforts in this specialized field.
Executive Summary
Cyproheptadine is a well-documented appetite stimulant with a substantial body of clinical evidence supporting its efficacy and safety in pediatric populations. Its mechanism of action, primarily through serotonin (B10506) and histamine (B1213489) receptor antagonism, is relatively well understood. In contrast, the evidence for buclizine hydrochloride as a pediatric appetite stimulant is significantly limited and largely historical. Robust, contemporary clinical trial data is scarce, and its proposed mechanisms of action remain speculative. Direct comparative studies between the two compounds are notably absent in the current scientific literature.
Quantitative Data on Efficacy
The following tables summarize the available quantitative data from clinical studies on cyproheptadine and the limited preclinical data for buclizine.
Table 1: Efficacy of Cyproheptadine in Pediatric Patients
| Study Population | Treatment Duration | Key Findings | Reference |
| 89 children (24-64 months) with mild to moderate undernutrition | 4 weeks | Mean weight gain of 0.60 kg (vs. 0.11 kg in placebo group); significant increase in BMI. | [1] |
| 21 underweight children | 4 months | Significantly greater increases in weight and height compared to placebo. | [1] |
| 127 infants and young children with poor growth | Not specified | Significant improvements in weight-for-age z scores (WtZ). | [1] |
| 18 participants with cystic fibrosis | 12 weeks | Significant increase in weight and other growth metrics compared to placebo. | [1] |
Table 2: Preclinical Data on this compound
| Study Population | Treatment Duration | Key Findings | Reference |
| Growing and fattening pigs | 3 weeks | The most effective dose (0.050 mg/kg/week) resulted in a final body weight of 53.83 ± 5 kg compared to 48.5 ± 6 kg in the control group. | [2] |
Note: The lack of robust clinical trial data for buclizine as a pediatric appetite stimulant is a significant limitation.
Mechanisms of Action and Signaling Pathways
The appetite-stimulating effects of cyproheptadine and the proposed mechanisms for buclizine are mediated through different pathways.
Cyproheptadine: A Serotonin and Histamine Antagonist
Cyproheptadine's primary mechanism of action as an appetite stimulant is attributed to its potent antagonism of serotonin 5-HT2A and 5-HT2C receptors in the hypothalamus, a key brain region regulating hunger.[3][4] Serotonin typically suppresses appetite; by blocking its action, cyproheptadine can lead to increased feelings of hunger and subsequent food intake.[4][5] Additionally, its antihistaminic properties, through the blockade of H1 receptors, may also contribute to its orexigenic effects.[6]
Buclizine: A Speculative Mechanism
The mechanism of action for buclizine's appetite-stimulating effect is not well-established and remains largely speculative.[2][7] It is postulated to involve mild hypoglycemia, which may in turn stimulate hunger.[7] Another proposed mechanism is its action on central cholinergic receptors, which could affect hunger signals.[7] As a first-generation antihistamine, it also possesses anticholinergic properties.[8]
References
- 1. Cyproheptadine for Pediatric Feeding Disorders · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]
- 4. [PDF] Appetite stimulation and weight gain with cyproheptadine (periactin) in tuberculosis patients (double-blind clinical study). | Semantic Scholar [semanticscholar.org]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. regarding buclizine- what is this molecule_? is it | Pediatric Oncall [pediatriconcall.com]
- 8. ijbcp.com [ijbcp.com]
Navigating the Salt Landscape of Buclizine: A Comparative Guide to its Hydrochloride Forms and their Potential Impact on In Vivo Bioavailability
A critical analysis for researchers and formulation scientists on the physicochemical properties of Buclizine (B1663535) hydrochloride salts and their implications for drug development.
Introduction
Buclizine, a piperazine-derivative antihistamine, is utilized for its antiemetic, antimuscarinic, and appetite-stimulating properties.[1][2] The efficacy of orally administered drugs like buclizine is intrinsically linked to their bioavailability, which is significantly influenced by the physicochemical characteristics of the active pharmaceutical ingredient (API).[1] Buclizine is commonly available as a hydrochloride salt, but research has identified different crystalline forms, including a dihydrochloride (B599025) and a monohydrochloride monohydrate, alongside the free base.[1][3]
While direct comparative in vivo bioavailability studies for these different salt forms are not extensively documented in publicly available literature, this guide provides a comprehensive comparison of their known physicochemical properties.[4] Understanding these differences is paramount for researchers, scientists, and drug development professionals to inform formulation strategies and predict potential in vivo performance. This guide synthesizes the available data to highlight the potential impact of the salt form on the bioavailability of Buclizine.
Physicochemical Properties of Buclizine Forms
The selection of a specific salt form for a drug candidate is a critical decision in pharmaceutical development, as it can profoundly affect the drug's solubility, dissolution rate, stability, and ultimately, its bioavailability.[5] Research has identified several crystalline forms of buclizine, primarily focusing on its hydrochloride salts. The commercially available raw material is typically buclizine dihydrochloride (BCZH₂Cl₂).[1] However, this form is susceptible to conversion into a stable hydrated salt, the buclizine monohydrochloride monohydrate (BCZHCl·H₂O).[1][3] The non-salt form, buclizine free-base (BCZ-FB), is also a key reference point in understanding the properties of the salts.[1]
A summary of the key physicochemical properties of these forms is presented below.
| Property | Buclizine Dihydrochloride (BCZH₂Cl₂) | Buclizine Monohydrochloride Monohydrate (BCZHCl·H₂O) | Buclizine Free-Base (BCZ-FB) |
| Molecular Formula | C₂₈H₃₃ClN₂ · 2HCl | C₂₈H₃₃ClN₂ · HCl · H₂O[3] | C₂₈H₃₃ClN₂[6] |
| Molecular Weight | 505.95 g/mol | Not explicitly stated, but calculable | 433.0 g/mol [6] |
| Appearance | White to off-white crystalline powder | Crystalline solid[3] | Not explicitly stated |
| Water Solubility | Soluble[6] | Different solubility values from the dihydrochloride form were found in acidic and neutral pH ranges.[3] | 0.000246 mg/mL (practically insoluble)[6] |
| Organic Solvent Solubility | Soluble in ethanol, DMSO, and dimethylformamide[6] | Not explicitly stated | Not explicitly stated |
| Key Characteristic | Common starting raw material.[1] | A stable hydrated salt form. Can be obtained from the recrystallization of the dihydrochloride.[1][3] | The non-salt form of the molecule.[1] |
Implications for In Vivo Bioavailability
The differences in the physicochemical properties of the buclizine salt forms, particularly their solubility, are expected to have a direct impact on their in vivo bioavailability. The rate at which a drug dissolves is a key determinant of its absorption.[7]
-
Buclizine Dihydrochloride (BCZH₂Cl₂): As a water-soluble salt, this form is expected to exhibit good dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[6] However, the stability of this form is a concern, as it can convert to the monohydrochloride monohydrate form.[1][3] This conversion could potentially alter the dissolution profile and, consequently, the bioavailability.
-
Buclizine Monohydrochloride Monohydrate (BCZHCl·H₂O): This stable, hydrated form has been shown to have different equilibrium solubility values compared to the dihydrochloride form in acidic and neutral pH ranges.[3] Tablets prepared with this form have also demonstrated significant differences in their dissolution profiles when compared to tablets made with the dihydrochloride or free-base forms.[3] These differences in dissolution are likely to translate to variations in the rate and extent of drug absorption in vivo.
-
Buclizine Free-Base (BCZ-FB): Being practically insoluble in water, the free base form is expected to have the lowest oral bioavailability of the three.[6] Its poor solubility would likely lead to a slow and incomplete dissolution in the gastrointestinal fluids, resulting in limited absorption.
Given the lack of direct comparative pharmacokinetic data, it is hypothesized that the more soluble dihydrochloride salt would initially provide a faster rate of absorption. However, its potential conversion to the less soluble monohydrochloride monohydrate form could lead to variability in bioavailability. The monohydrochloride monohydrate, being more stable, might offer more consistent, albeit potentially different, absorption characteristics.
Proposed Experimental Protocol for a Comparative In Vivo Bioavailability Study
To definitively assess the in vivo performance of the different buclizine hydrochloride salt forms, a well-designed pharmacokinetic study in an appropriate animal model is necessary. The following is a proposed experimental protocol.
Objective: To compare the oral bioavailability and pharmacokinetic profiles of Buclizine Dihydrochloride, Buclizine Monohydrochloride Monohydrate, and Buclizine Free-Base in a rat model.
Materials:
-
Buclizine Dihydrochloride (BCZH₂Cl₂)
-
Buclizine Monohydrochloride Monohydrate (BCZHCl·H₂O)
-
Buclizine Free-Base (BCZ-FB)
-
Vehicle for oral administration (e.g., 0.5% w/v methylcellulose (B11928114) in purified water)
-
Male Sprague-Dawley rats (250-300 g)
-
Equipment for oral gavage, blood collection, and plasma processing.
-
Validated bioanalytical method for quantifying buclizine in plasma (e.g., LC-MS/MS).[4]
Experimental Design:
-
Animal Groups: A total of four groups of rats (n=6 per group) will be used:
-
Group 1: Intravenous (IV) administration of Buclizine solution (as hydrochloride salt) for absolute bioavailability determination.
-
Group 2: Oral administration of Buclizine Dihydrochloride suspension.
-
Group 3: Oral administration of Buclizine Monohydrochloride Monohydrate suspension.
-
Group 4: Oral administration of Buclizine Free-Base suspension.
-
-
Dosing:
-
The oral dose will be equivalent to 10 mg/kg of the buclizine free base.
-
The IV dose will be 1 mg/kg of the buclizine free base, administered as a slow bolus.
-
-
Sample Collection:
-
Blood samples (approximately 0.25 mL) will be collected from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of buclizine will be determined using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data will be analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC₀-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC₀-inf)
-
Elimination half-life (t₁/₂)
-
-
Absolute bioavailability (F) for each oral formulation will be calculated as: F = (AUCoral / AUCiv) * (Doseiv / Doseoral)
-
Statistical Analysis:
-
Pharmacokinetic parameters will be compared between the different oral formulation groups using an appropriate statistical test, such as ANOVA. A p-value of <0.05 will be considered statistically significant.
Experimental Workflow Diagram
Caption: Workflow for the proposed in vivo bioavailability study.
Conclusion
The choice of salt form for Buclizine has significant implications for its physicochemical properties, which are expected to influence its in vivo bioavailability. The commercially available dihydrochloride salt and its more stable monohydrochloride monohydrate form present different solubility and dissolution profiles, suggesting that they may not be bioequivalent. The practically insoluble free-base form is anticipated to have poor bioavailability.
While definitive in vivo data is lacking, this guide provides a framework for understanding the potential performance differences based on fundamental biopharmaceutical principles. The proposed experimental protocol offers a clear path for researchers to generate the necessary data to make informed decisions in the formulation and development of Buclizine products. Such studies are crucial for ensuring consistent and optimal drug delivery, thereby maximizing therapeutic efficacy and patient safety.
References
- 1. benchchem.com [benchchem.com]
- 2. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buclizine crystal forms: First Structural Determinations, counter-ion stoichiometry, hydration, and physicochemical properties of pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. boomer.org [boomer.org]
Comparative Analysis of Sedative Effects: Buclizine and Other First-Generation Antihistamines
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the sedative effects of Buclizine, a first-generation piperazine-derived antihistamine, in relation to other well-established first-generation antihistamines. While Buclizine is recognized for its central nervous system (CNS) depressant and sedative properties, a comprehensive review of publicly available scientific literature reveals a notable scarcity of direct, head-to-head clinical trials that quantitatively compare its sedative impact against other agents in its class.[1][2][3] This document synthesizes the available qualitative information on Buclizine and contrasts it with the quantitative data available for other prominent first-generation antihistamines to provide a contextual understanding of its potential sedative profile.
Understanding Sedation by First-Generation Antihistamines
First-generation H1 antihistamines are well-documented to induce sedation as a primary side effect.[4] This is a direct consequence of their lipophilic nature, which allows them to readily cross the blood-brain barrier and antagonize histamine (B1213489) H1 receptors in the central nervous system.[5][6] Histamine acts as a key neurotransmitter in the brain, promoting wakefulness. By blocking its action, these antihistamines suppress neuronal activity, leading to drowsiness, cognitive impairment, and reduced psychomotor performance.[4][6]
Quantitative Comparison of Sedative Effects
The following table summarizes available quantitative data on the sedative effects of several common first-generation antihistamines. It is critical to note the absence of specific, comparative quantitative data for Buclizine in the reviewed literature. The data presented for other antihistamines are derived from various studies and methodologies, and direct comparisons should be made with caution.
| Antihistamine | Drug Class | Typical Sedation Rate/Level | Quantitative Metrics (where available) |
| Buclizine | Piperazine (B1678402) Derivative | Described as having moderate sedative action.[1] | No specific quantitative data from direct comparative clinical trials found. |
| Hydroxyzine (B1673990) | Piperazine Derivative | High | Brain H1 receptor occupancy of 67.6% with a 30 mg dose, correlating with subjective sleepiness.[6] |
| Cyclizine | Piperazine Derivative | Moderate | May cause slightly more sedation than meclizine.[7] |
| Meclizine | Piperazine Derivative | Low to Moderate | Less sedating compared to many other first-generation antihistamines. |
| Diphenhydramine | Ethanolamine | High | Consistently impairs objective and subjective measures of CNS performance at doses as low as 25mg.[8] |
| Chlorpheniramine | Alkylamine | Moderate | Causes impairment of objective and subjective measures of CNS function at single doses as low as 4mg.[8] Incidence of sedation reported as 40.5% in one study.[9] |
Signaling Pathway and Experimental Protocols
Histamine H1 Receptor Antagonism Signaling Pathway
First-generation antihistamines exert their sedative effects by acting as inverse agonists at the Histamine H1 receptor, a G-protein coupled receptor (GPCR), in the central nervous system. This action inhibits the downstream signaling cascade that normally promotes wakefulness.
Caption: General Mechanism of Histamine H1 Receptor Antagonism.
Experimental Workflow for Assessing Sedative Effects
The assessment of sedation in clinical trials typically involves a combination of subjective and objective measures to quantify the impact of a drug on the central nervous system.
Caption: Experimental Workflow for Assessing Sedation.
Detailed Experimental Protocols
Subjective Assessment: Visual Analogue Scales (VAS)
-
Objective: To measure a participant's subjective feeling of drowsiness.
-
Methodology: Participants are presented with a 100 mm horizontal line anchored at one end with "Not at all drowsy" and at the other with "Extremely drowsy". They are asked to mark a point on the line that corresponds to their current state. The distance from the "Not at all drowsy" end is measured in millimeters to provide a quantitative score. These assessments are typically performed at baseline and at several time points after drug administration.[12]
Objective Assessment: Simple and Choice Reaction Time Tasks
-
Objective: To measure the effect of the drug on cognitive and motor function.
-
Methodology:
-
Simple Reaction Time (SRT): Participants are instructed to press a button as quickly as possible in response to a single, predictable stimulus (e.g., a light turning on). The time between the stimulus and the response is recorded.
-
Choice Reaction Time (CRT): Participants are presented with multiple possible stimuli and must make a corresponding different response to each. For example, pressing a left button for a red light and a right button for a green light. This test measures both reaction time and the accuracy of the response.[12]
-
Objective Assessment: Psychomotor Performance Tests
-
Objective: To assess coordination, attention, and cognitive function.
-
Methodologies:
-
Digit Symbol Substitution Test (DSST): Participants are given a key that pairs digits with symbols. They are then presented with a series of digits and must write the corresponding symbol for each digit as quickly as possible within a set time limit. The score is the number of correct substitutions.
-
Critical Flicker Fusion (CFF) Test: This test measures the frequency at which a flickering light is perceived as a continuous light. A decrease in the CFF threshold is indicative of CNS depression.
-
Tracking Tasks: Participants are required to use a joystick or mouse to follow a moving target on a screen. The accuracy of their tracking is measured.
-
Conclusion
Buclizine, as a first-generation antihistamine of the piperazine class, is expected to exhibit sedative properties.[1][5] However, the extent of these effects in comparison to other first-generation antihistamines like diphenhydramine, chlorpheniramine, and hydroxyzine has not been well-quantified in publicly available clinical trials. The existing data for other first-generation antihistamines clearly demonstrate measurable impairments in psychomotor and cognitive functions. Given the structural and pharmacological similarities, it is reasonable to hypothesize that Buclizine would produce a similar, dose-dependent sedative profile. For drug development professionals and researchers, this represents a significant knowledge gap. Future research, employing rigorous, standardized methodologies as outlined above, is necessary to definitively characterize the sedative potential of Buclizine and establish its comparative profile within the class of first-generation antihistamines.
References
- 1. Buclizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buclizine is back again! This time as a pediatric appetite stimulant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sedating Antihistamines and Non-Sedating Antihistamines | ResourcePharm [resourcepharm.com]
- 5. Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 6. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. Model for outcomes assessment of antihistamine use for seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The role of sedation tests in identifying sedative drug effects in healthy volunteers and their power to dissociate sedative-related impairments from memory dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Stability-Indicating Methods for Buclizine Hydrochloride: A Comparative Guide
Introduction
Buclizine (B1663535) hydrochloride is a piperazine (B1678402) derivative with antihistaminic, antimuscarinic, and antiemetic properties, primarily used in the prevention of motion sickness and nausea.[1][2] To ensure the safety and efficacy of pharmaceutical products, it is crucial to employ a stability-indicating analytical method that can accurately quantify the drug substance in the presence of its degradation products.[2][3] This guide provides a comparative assessment of high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) methods for determining the specificity of a stability-indicating assay for buclizine. The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]
Forced degradation studies are a critical component of developing and validating a stability-indicating method. These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to generate potential degradation products.[5][6] A specific method must be able to separate the main drug peak from any peaks corresponding to these degradation products.[7]
Comparison of Analytical Methods for Specificity Assessment
Several analytical techniques can be employed to assess the stability of buclizine hydrochloride. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for quantifying buclizine and separating its degradation products.[7] More recently, Ultra-High-Performance Liquid Chromatography combined with Mass Spectrometry (UHPLC-MS) has been utilized for more rapid and sensitive analysis.[8] High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and more cost-effective alternative.[9]
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, well-established and widely used, suitable for quantification.[3] | Requires more complex instrumentation and solvent consumption. |
| HPTLC | Separation on a layer of adsorbent material, with detection of spots. | Simple, cost-effective, high sample throughput.[9] | Lower resolution and sensitivity compared to HPLC. |
| UHPLC-MS | Utilizes smaller particle size columns for faster and more efficient separations, coupled with mass spectrometry for identification. | High sensitivity and specificity, provides structural information about degradants.[8] | High cost of instrumentation and complexity of operation. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to generate the degradation products of this compound and assess the specificity of the analytical method.[5]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or mobile phase) at a known concentration (e.g., 1 mg/mL).[7]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.05N to 2M hydrochloric acid and heat at 80°C for a specified period (e.g., 2 to 48 hours).[2][4][5]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.025N to 2M sodium hydroxide (B78521) and heat at 80°C for a specified period (e.g., 2 hours).[2][5]
-
Oxidative Degradation: Treat the stock solution with 3% to 30% hydrogen peroxide and keep it at room temperature for 24 to 48 hours.[2][6]
-
Thermal Degradation: Expose the solid drug or a solution to heat at 60°C for 7 days.[2][5]
-
Photolytic Degradation: Expose a drug solution to UV light (254 nm) in a photostability chamber for 24 to 48 hours.[2][6]
3. Sample Preparation for Analysis: After the incubation period, cool the solutions to room temperature. Neutralize the acidic and basic solutions with an appropriate base or acid.[7] Dilute the samples with the mobile phase to a suitable concentration for analysis.[1]
HPLC Method for Specificity Assessment
A common stability-indicating HPLC method for this compound is as follows:
-
Column: Grace Alpha C18 (250 x 4.6 mm, 5 µm) or equivalent.[2][5]
-
Mobile Phase: A mixture of triethylamine-phosphoric acid buffer (pH 3.0) and acetonitrile (B52724) in a ratio of 20:80 (v/v).[2][5]
-
Injection Volume: 20 µL.[2]
Data Presentation
The following tables summarize the quantitative data from forced degradation studies of this compound, demonstrating the specificity of an HPLC method.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Number of Degradation Products |
| Acid Hydrolysis | 2M HCl | 4 hours | ~27%[3] | 2[3] |
| Base Hydrolysis | 0.025N NaOH | 2 hours | Significant degradation[5] | Multiple[5] |
| Oxidative Degradation | 30% H₂O₂ | 48 hours | ~0.7% to considerable degradation[3][5] | Multiple[5] |
| Thermal Degradation | 60°C | 7 days | Negligible[5] | - |
| Photolytic Degradation | UV light (254 nm) | 48 hours | Not specified | Not specified |
Note: The extent of degradation can vary based on the exact experimental conditions.[2]
Table 2: Chromatographic Data for Buclizine and its Degradation Products under Acid Hydrolysis
| Peak | Retention Time (min) | Resolution (Rs) |
| Degradation Product 1 | 5.0 | > 2.0 |
| Buclizine | 6.0 | - |
| Degradation Product 2 | 9.0 | > 2.0 |
A resolution value (Rs) greater than 2 indicates good separation between the peaks.
Mandatory Visualizations
Caption: Workflow for the Forced Degradation Study of Buclizine.
Caption: Workflow for Stability-Indicating HPLC Method Development and Validation.
Conclusion
The specificity of a stability-indicating method for this compound is effectively assessed through forced degradation studies coupled with a robust chromatographic technique. HPLC methods have been well-validated and are capable of separating buclizine from its degradation products formed under various stress conditions, particularly acidic and basic hydrolysis.[1][5] The presented data and protocols demonstrate that a properly developed and validated HPLC method is specific, accurate, and precise for the determination of this compound in the presence of its degradants.[1] This ensures the quality and stability of buclizine in pharmaceutical formulations.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Method validation of buclizine HCl using UHPLC-MS and DoE. [wisdomlib.org]
- 9. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to Quantitative Analysis of Buclizine: An Inter-Laboratory Perspective on HPLC and its Alternatives
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. Buclizine (B1663535), a piperazine (B1678402) derivative with antihistaminic and antiemetic properties, is no exception. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for its quantification. This guide provides a comprehensive comparison of a common HPLC method for Buclizine, drawing upon data from multiple single-laboratory validation studies to offer an inter-laboratory perspective on its performance. Furthermore, it contrasts the HPLC method with alternative analytical techniques, namely UV-Spectrophotometry and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), providing supporting experimental data and detailed protocols.
Performance Comparison of Analytical Methods for Buclizine
The following table summarizes the quantitative performance characteristics of the HPLC method for Buclizine as reported in various studies, alongside data for UV-Spectrophotometry and UHPLC-MS methods. This comparative data highlights the strengths and weaknesses of each technique.
| Parameter | HPLC Method (Study 1) | HPLC Method (Study 2) | UV-Spectrophotometry | UHPLC-MS |
| Linearity Range | 1 - 20 µg/mL[1] | 0.5 - 24 µg/mL[2] | 218–226 nm | Not Specified |
| Correlation Coefficient (r²) | > 0.999[1] | 0.9995[2] | 0.9999 | Not Specified |
| Accuracy (% Recovery) | Not Specified | 98.5 - 101.2%[2] | Not Specified | Validated[1] |
| Precision (% RSD) | < 2.0 (Interday)[1] | < 2.0 (Inter-day)[3] | 0.6231% (Mean) | Validated[1] |
| Limit of Detection (LOD) | Not Specified | 0.06 µg/mL[2] | Not Specified | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified | 0.21 µg/mL[2] | Not Specified | Not Specified |
| Robustness | < 2.0% RSD for variations in flow rate, mobile phase composition, and column temperature[1] | Validated against small variations in pH, mobile phase composition, flow rate, and column temperature[2][3] | Proven to be rugged[4] | Validated[1] |
Experimental Protocols
Detailed methodologies for the compared analytical techniques are provided below to allow for replication and adaptation in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) Method
This method is a stability-indicating assay for the quantification of Buclizine in pharmaceutical formulations.[1][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[1][5]
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile (B52724) and Water (80:20, v/v), with the pH adjusted to 3.0 using orthophosphoric acid.[1][5]
-
Preparation of Solutions:
-
Mobile Phase Preparation: Mix 800 mL of HPLC grade acetonitrile with 200 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas before use.[1][5]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Buclizine hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[1][5]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations within the range of 1-20 µg/mL.[1]
-
-
Sample Preparation (for Tablets):
-
Weigh and finely powder a minimum of 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Buclizine and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the initial few milliliters of the filtrate.
-
Further dilute the filtered solution with the mobile phase to a final concentration within the calibration curve range (e.g., 10 µg/mL).[1][5]
-
UV-Spectrophotometry Method
This method provides a simple and rapid approach for the quantification of this compound in bulk and dosage forms.[4]
-
Instrumentation: A standard UV-Visible Spectrophotometer.
-
Methodology:
-
Sample Preparation: The developed method can be directly applied to the analysis of pharmaceutical tablet preparations.[4]
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Method
This advanced method offers high sensitivity and selectivity for the quantification of Buclizine and its organic impurities.[1]
-
Instrumentation: A UHPLC system coupled with a photodiode array (PDA) and a mass spectrometer (MS) detector.[1]
-
Chromatographic Conditions:
-
Column: Zorbax SB-C18 analytical column.[1]
-
Mobile Phase: A gradient elution using 35 mM ammonium (B1175870) formate (B1220265) at pH 4.5 and methanol (B129727) with 0.02% formic acid.[1]
-
Run Time: The total run time is 10 minutes, allowing for the separation of Buclizine and its impurities.[1]
-
-
Method Validation: The method has been validated for specificity, stability, linearity, accuracy, precision, and robustness. It is effective under various stress conditions, including acidic, basic, oxidative, thermal, humidity, and photolytic stress.[1]
Visualizing the Validation Workflow
To provide a clear understanding of the logical flow of an analytical method validation process, the following diagram illustrates the key stages involved in an inter-laboratory validation study.
Caption: Workflow for an Inter-Laboratory Method Validation Study.
The following diagram illustrates a typical workflow for the development and validation of a stability-indicating HPLC method within a single laboratory.
Caption: HPLC Method Development and Validation Workflow.
References
Safety Operating Guide
Safe Disposal of Buclizine Hydrochloride: A Procedural Guide for Laboratory Professionals
Proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Buclizine Hydrochloride, ensuring compliance with regulatory standards and minimizing risks to personnel and the environment. While some safety data sheets (SDS) classify this compound as a non-hazardous substance for transport, it is imperative to handle all chemical waste with caution and in accordance with federal, state, and local regulations.[1][2][3][4]
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough hazard assessment must be conducted by reviewing the substance's Safety Data Sheet (SDS). Although some sources may not classify this compound as hazardous, others indicate it may cause skin, eye, and respiratory irritation and is harmful to aquatic life.[5][6] Therefore, appropriate personal protective equipment is mandatory.
Essential PPE for Handling this compound Waste:
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[3]
-
Hand Protection: Use compatible, chemical-resistant gloves.[3]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1][5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3]
Work should be conducted in a well-ventilated area, such as a chemical fume hood.[5] An eyewash station and safety shower must be readily accessible.[4]
Waste Characterization and Segregation
The primary step in proper chemical disposal is to determine if the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) as defined by the U.S. Environmental Protection Agency (EPA) in 40 CFR 261.3.[5]
-
Consult Regulations: Laboratory personnel must consult federal, state, and local hazardous waste regulations to ensure accurate classification.[5]
-
Segregate Waste: this compound waste should be collected in a designated, properly labeled, and sealed container, separate from other chemical waste streams unless otherwise directed by your institution's Environmental Health and Safety (EHS) office.
Disposal Procedures for this compound
For research and laboratory settings, the recommended method for disposing of chemical waste like this compound is through a licensed professional waste disposal service.[3] Disposing of chemicals down the drain is prohibited as it can contaminate waterways.[2][5]
Step-by-Step Disposal Protocol:
-
Containment: Collect all this compound waste, including contaminated materials (e.g., weighing boats, gloves, paper towels), in a chemically compatible, leak-proof container with a secure lid.[5]
-
Labeling: Clearly label the waste container as "Hazardous Waste" (or as required by your institution) and include the following information:
-
The full chemical name: "this compound"
-
Accumulation start date
-
Associated hazards (e.g., "Irritant," "Harmful to aquatic life")
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[5]
-
Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste contractor to arrange for the collection and proper disposal of the waste. Disposal will typically involve incineration at a permitted treatment facility.[7][8]
Accidental Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Contain Spill: Prevent the spill from spreading or entering drains.[2][5]
-
Absorb and Collect: Use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to clean up the spill.[5]
-
Package Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.[5]
Data Presentation
The disposal of pharmaceutical waste is governed by multiple regulatory bodies. The following table summarizes the key regulations and guidelines relevant to the disposal of this compound in a laboratory setting.
| Regulatory Body | Regulation/Guideline | Relevance to this compound Disposal | Citation |
| U.S. EPA | Resource Conservation and Recovery Act (RCRA) | Governs the management and disposal of hazardous pharmaceutical waste. Chemical waste generators must determine if this compound waste is hazardous under 40 CFR 261.3. | [5][9][10] |
| U.S. EPA | Subpart P of RCRA | Provides specific management standards for hazardous waste pharmaceuticals at healthcare facilities, including a ban on sewering (flushing) these wastes. | [7][11] |
| U.S. FDA | Guidelines for Drug Disposal | Recommends drug take-back programs as the primary method for household disposal. For trash disposal, it advises mixing drugs with unpalatable substances in a sealed container. These guidelines are generally not for laboratory settings. | [9][12] |
| State & Local | Hazardous Waste Regulations | States may have more stringent regulations for pharmaceutical waste disposal than federal laws. Generators must consult these to ensure full compliance. | [5][9] |
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory environment.
Caption: Logical workflow for this compound disposal in a laboratory.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. abmole.com [abmole.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. aksci.com [aksci.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 11. epa.gov [epa.gov]
- 12. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Buclizine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, procedural information for the safe handling and disposal of Buclizine Hydrochloride, a piperazine-derivative antihistamine. Adherence to these protocols is crucial for minimizing exposure risks and maintaining a secure workspace.
Hazard Assessment and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) may classify this compound as not hazardous, it is imperative to handle it with care, as with any laboratory chemical.[1][2] The primary routes of potential exposure are inhalation of dust, and skin or eye contact.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is the first line of defense.
Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1] | Protects against airborne dust particles and accidental splashes.[1] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile).[1] Gloves should be inspected before use.[1] | Prevents direct skin contact with the chemical.[1] |
| Body Protection | A lab coat or impervious clothing should be worn.[1][3] For extensive handling, a disposable gown may be considered.[1] | Minimizes skin exposure from spills or dust.[1] |
| Respiratory Protection | A NIOSH-approved respirator should be used if dust is generated, exposure limits are exceeded, or irritation is experienced.[1][3][4] | Prevents inhalation of fine this compound particles.[1] |
Operational Plans: Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the compound.
Handling Procedures:
-
Work in a well-ventilated area. For procedures that may generate dust, such as weighing, use a chemical fume hood or a ventilated enclosure.[1][5]
-
Avoid creating dust.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[5][6]
-
Facilities should be equipped with an emergency eyewash station and a safety shower.[1][4]
Storage Procedures:
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek medical attention.[2][4] |
| Ingestion | Wash out the mouth with water if the person is conscious. Do NOT induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention.[2][4] |
Disposal Plan
All chemical waste, including this compound, must be managed in accordance with local, state, and federal regulations to prevent environmental contamination.[3][4]
Waste Disposal Method:
-
Dispose of waste in a designated chemical waste container.[4]
-
Do not allow the product to enter drains, soil, or water sources.[2][5]
-
While this compound is not classified as a hazardous substance for transport, all pharmaceutical waste should be handled by a professional waste disposal service.[3]
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Spill Cleanup Protocol:
-
Evacuate Personnel : Evacuate non-essential personnel from the spill area.[2][7]
-
Ensure Ventilation : Ensure the area is well-ventilated.[2][7]
-
Don PPE : Wear appropriate PPE, including a respirator, safety goggles, chemical-resistant gloves, and a lab coat.[2][4]
-
Contain Spill : Contain the spill to prevent further spread.[4]
-
Clean Up : For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. For a liquid spill, absorb with an inert material (e.g., diatomite, universal binders) and place in a chemical waste container.[2][7]
-
Decontaminate : Decontaminate the spill area and any equipment used for cleanup.[2][7]
Below is a logical workflow for handling a chemical spill:
Quantitative Exposure Data
It is important to note that occupational exposure limits (OELs), such as the Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL), have not been established for this compound.[5][8][9] Therefore, it is crucial to handle this compound with care and use engineering controls and personal protective equipment to minimize exposure.[5][8]
References
- 1. benchchem.com [benchchem.com]
- 2. abmole.com [abmole.com]
- 3. benchchem.com [benchchem.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. Specifications, Uses, SDS ofthis compound Manufacturers [kingofchemicals.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound IP BP Ph Eur Manufacturers, with SDS [mubychem.com]
- 9. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
